molecular formula C40H64O11 B1251742 Dermostatin A CAS No. 51053-36-2

Dermostatin A

Cat. No.: B1251742
CAS No.: 51053-36-2
M. Wt: 720.9 g/mol
InChI Key: LSYAYTGVPHMMBZ-YPCSGYANSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dermostatin A is a polyene macrolide antibiotic with noted in vitro antifungal research applications . Polyene antifungals, as a class, are characterized by their ability to bind to ergosterol, a key sterol component in fungal cell membranes . This binding disrupts membrane integrity by forming pores, leading to increased permeability and leakage of intracellular contents, which ultimately results in fungal cell death . Its research value lies in its role as a tool for studying the mechanisms of action and resistance of polyene antibiotics. Comparative in vitro studies have evaluated the potency of this compound against other polyene macrolides, such as hamycin and nystatin, for applications like investigating the pathogen Malassezia ovale, which is associated with skin conditions . This product is labeled "For Research Use Only." It is not intended for use in diagnostic procedures, clinical applications, or personal use. Analytical and performance characteristics have not been established for diagnostic purposes.

Properties

CAS No.

51053-36-2

Molecular Formula

C40H64O11

Molecular Weight

720.9 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,13E,16S,17S,18R,20R,22R,24S,26S,28R,30R,32R,33E,35S,36S)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one

InChI

InChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+/t28-,29-,30-,31-,32-,33+,34-,35+,36+,37-,38+,40-/m0/s1

InChI Key

LSYAYTGVPHMMBZ-YPCSGYANSA-N

Isomeric SMILES

C[C@H]1/C=C/[C@@H](C[C@@H](C[C@@H](C[C@H](C[C@@H](C[C@H](C[C@H](C[C@H]([C@H]([C@H](C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@H]1C(C)C)O)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O

Synonyms

dermostatin A

Origin of Product

United States

Foundational & Exploratory

Dermostatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces viridogriseus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermostatin A is a polyene macrolide antibiotic first identified from the fermentation broth of Streptomyces viridogriseus. As a member of the polyene class of antifungals, its mechanism of action is presumed to involve binding to ergosterol in fungal cell membranes, leading to membrane disruption and cell death. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on presenting detailed experimental protocols and quantitative data to aid in further research and development.

Discovery and Initial Characterization

Dermostatin was first reported as an antifungal polyene antibiotic complex produced by Streptomyces viridogriseus. The complex was found to be a mixture of two closely related hexaenes, this compound and Dermostatin B. Early studies focused on the preliminary isolation and physico-chemical properties of this antibiotic complex.

Fermentation of Streptomyces viridogriseus for this compound Production

Experimental Protocol: Fermentation of Streptomyces viridogriseus

  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a vegetative mycelial suspension of Streptomyces viridogriseus. The culture is incubated at 28-30°C with agitation (e.g., 200-250 rpm) for 48-72 hours to obtain a dense seed culture.

  • Production Medium: A production medium rich in carbon and nitrogen sources is prepared. A typical medium for Streptomyces fermentation may contain:

    • Carbon Source: Glucose, starch, or glycerol (2-5% w/v)

    • Nitrogen Source: Soybean meal, yeast extract, or peptone (1-2% w/v)

    • Inorganic Salts: NaCl, K2HPO4, MgSO4·7H2O (0.05-0.5% w/v)

    • Trace Elements: A solution of trace metals may be added to enhance growth and secondary metabolite production.

    • The pH of the medium is adjusted to 6.8-7.2 before sterilization.

  • Fermentation: The production medium is inoculated with 5-10% (v/v) of the seed culture. The fermentation is carried out in a bioreactor with controlled temperature (28-30°C), pH (maintained between 6.5 and 7.5), and aeration. The fermentation is typically run for 5-10 days, during which the production of this compound is monitored.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other cellular components and the co-produced Dermostatin B.

Experimental Protocol: Extraction and Purification of this compound

  • Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. This compound, being a lipophilic molecule, is primarily located in the mycelial cake.

  • Extraction: The mycelial cake is extracted with a polar organic solvent such as methanol, ethanol, or acetone. The extraction is typically performed multiple times to ensure complete recovery of the antibiotic. The solvent extracts are then pooled.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to solvent-solvent partitioning. For example, the residue can be dissolved in a mixture of a non-polar solvent (e.g., n-butanol) and water. This compound will preferentially partition into the organic phase.

  • Column Chromatography: The butanol extract is concentrated and subjected to column chromatography for further purification.

    • Stationary Phase: Silica gel or alumina is commonly used as the adsorbent.

    • Mobile Phase: A gradient of solvents with increasing polarity is used for elution. For instance, a gradient of chloroform-methanol or ethyl acetate-methanol can be employed.

    • Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain a purified solid product.

Quantitative Data

Antifungal Activity of Dermostatin

The in vitro antifungal activity of Dermostatin has been evaluated against a range of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.

Fungal SpeciesMIC (µg/mL)
Candida albicansNot explicitly found
Cryptococcus neoformansNot explicitly found
Blastomyces dermatitidisNot explicitly found
Histoplasma capsulatumNot explicitly found
Trichophyton mentagrophytesNot explicitly found
Trichophyton rubrumNot explicitly found
Aspergillus nigerNot explicitly found

Note: While the 1971 study by Gordee, Butler, and Narasimhachari investigated the antifungal activity of Dermostatin, the specific MIC values were not available in the accessed resources. The table is presented as a template for data that would be included from the full-text article.

Visualizations

Experimental Workflow for this compound Isolation

Dermostatin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Fermentation Fermentation of Streptomyces viridogriseus Harvest Harvest Culture Broth Fermentation->Harvest Culture Broth MycelialExtraction Mycelial Cake Extraction (e.g., Methanol) Harvest->MycelialExtraction Mycelial Cake SolventPartition Solvent-Solvent Partitioning (e.g., n-Butanol/Water) MycelialExtraction->SolventPartition Crude Extract ColumnChromatography Column Chromatography (Silica Gel) SolventPartition->ColumnChromatography Organic Phase Crystallization Crystallization ColumnChromatography->Crystallization This compound Fractions PureDermostatinA Pure this compound Crystallization->PureDermostatinA Polyketide_Biosynthesis Starter Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Assembly Line Starter->PKS Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Modification Post-PKS Modifications (e.g., Cyclization, Oxidation) Polyketide->Modification DermostatinA This compound Modification->DermostatinA

Dermostatin A: A Deep Dive into its Structural Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular architecture of natural products is paramount for harnessing their therapeutic potential. Dermostatin A, a polyene macrolide antibiotic, presents a compelling case study in the rigorous process of structure elucidation and stereochemical assignment. This technical guide synthesizes the available information to provide a comprehensive overview of the determination of its complex structure.

Physicochemical Characteristics

This compound, produced by Streptomyces viridogriseus, is an antifungal agent with the molecular formula C₄₀H₆₄O₁₁.[1] Its structure is characterized by a large macrolide ring, a conjugated polyene system, and a polyol region. Early studies reported a molecular weight of approximately 565, determined by the osmometric method.[2]

PropertyValueSource
Molecular FormulaC₄₀H₆₄O₁₁PubChem CID 6433558[1]
Molecular Weight720.93 g/mol PubChem CID 6433558
StereochemistryAbsoluteGSRS
Defined Stereocenters12GSRS
E/Z Centers7GSRS

The Path to Unraveling the Structure of this compound

Figure 1: Logical workflow for the structure elucidation of this compound.
Experimental Protocols: A Generalized Approach

Due to the unavailability of the original detailed experimental procedures, this section outlines the likely methodologies employed based on standard practices for natural product structure elucidation from that era.

1. Isolation and Purification: this compound was isolated from the mycelia of Streptomyces viridogriseus.[2] The process would have involved solvent extraction of the mycelial cake, followed by chromatographic techniques such as column chromatography over silica gel or alumina to yield the pure crystalline compound.

2. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound indicated the presence of hydroxyl groups, a lactone (macrolide) ring, and carbon-carbon double bonds, consistent with a polyene macrolide structure.[2] Early work showed absorption peaks at 3040, 1630, and 1570 cm⁻¹.[2]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum is characteristic of the conjugated polyene system. The location of the absorption maxima (λmax) provides information on the length of the conjugated chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the types of protons (olefinic, methine, methylene, methyl) and their connectivity through analysis of chemical shifts and coupling constants.

    • ¹³C NMR: Would determine the number of distinct carbon atoms and their chemical environment (alkene, alcohol, ester, alkane).

    • 2D NMR (COSY, HMQC, HMBC): These experiments would have been crucial for establishing the carbon framework by correlating protons with directly attached carbons (HMQC) and with carbons two to three bonds away (HMBC), as well as identifying neighboring protons (COSY).

  • Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum would provide clues about the connectivity of different structural motifs within the molecule.

3. Chemical Degradation:

  • Acid and Alkali Hydrolysis: Treatment of this compound with acid or base would lead to the cleavage of the lactone and any glycosidic bonds, breaking the large molecule into smaller, more easily identifiable fragments.[2] Analysis of these degradation products would help to piece together the overall structure. For instance, early studies involved refluxing with methanolic sodium hydroxide or sulfuric acid.[2]

Stereochemistry: Defining the 3D Architecture

The determination of the absolute and relative stereochemistry of the twelve stereocenters in this compound would have been a significant challenge.

Stereochemistry_Determination cluster_0 Relative Stereochemistry cluster_1 Absolute Stereochemistry J_Coupling J-Coupling Analysis (Karplus Equation) Final_Stereostructure Final_Stereostructure J_Coupling->Final_Stereostructure NOE Nuclear Overhauser Effect (NOE) (Through-space proton proximities) NOE->Final_Stereostructure Chiroptical Chiroptical Methods (Optical Rotation, CD) Chiroptical->Final_Stereostructure Chemical_Correlation Chemical Correlation (Derivatization to known compounds) Chemical_Correlation->Final_Stereostructure XRay X-ray Crystallography (If suitable crystals obtained) XRay->Final_Stereostructure

Figure 2: Key experimental approaches for determining the stereochemistry of this compound.

1. Relative Stereochemistry:

  • Analysis of ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constants between protons on adjacent carbons in the polyol chain, interpreted using the Karplus equation, would provide information about the dihedral angles and thus the relative stereochemistry of the hydroxyl and alkyl substituents.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments identify protons that are close to each other in space, regardless of their bonding connectivity. This would have been instrumental in determining the relative configuration of substituents along the macrolide ring.

2. Absolute Stereochemistry:

  • Optical Rotation: The measurement of the specific rotation of this compound would confirm its chirality.

  • Chemical Correlation: This would involve chemically modifying this compound or its degradation products to synthesize a compound of known absolute stereochemistry.

  • Advanced Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy could have been used to help assign the absolute configuration.

  • X-ray Crystallography: If a suitable single crystal of this compound or a derivative could be obtained, X-ray diffraction would provide an unambiguous determination of the absolute stereochemistry.

Conclusion

The elucidation of the structure and stereochemistry of this compound stands as a testament to the power of a multi-faceted analytical approach. Through the systematic application of spectroscopic methods and chemical degradation, the complex three-dimensional architecture of this potent antifungal agent was successfully determined. A complete understanding of its structure is the foundational step for any further research into its mechanism of action, biosynthesis, and the development of new, improved antifungal therapies.

References

Unraveling the Assembly Line: A Technical Guide to Dermostatin A Biosynthesis in Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A, a member of the polyene macrolide family of natural products, exhibits potent antifungal activity, making it a molecule of significant interest for therapeutic development. Produced by the actinomycete Streptomyces viridogriseus, its complex structure arises from a sophisticated biosynthetic pathway orchestrated by a Type I modular polyketide synthase (PKS) system. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, offering a comprehensive resource for researchers seeking to understand, engineer, and harness this intricate molecular machinery.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces viridogriseus. While the complete and fully annotated BGC for this compound has not been explicitly detailed in publicly available literature, its architecture can be inferred from the well-characterized pathways of analogous polyene macrolides, such as nystatin. These clusters are typically large, spanning over 100 kilobases of DNA, and harbor the genes encoding the core polyketide synthase, as well as enzymes responsible for post-PKS modifications, regulation, and self-resistance.

Core Components of the this compound Biosynthetic Gene Cluster (Hypothesized)

Gene/Protein CategoryPutative Function
Polyketide Synthase (PKS) Genes Encode the large, modular Type I PKS enzymes responsible for assembling the polyketide backbone of this compound from simple acyl-CoA precursors.
Post-PKS Modification Enzymes Include hydroxylases (e.g., Cytochrome P450 monooxygenases), dehydrogenases, and potentially glycosyltransferases that tailor the initial polyketide chain to form the final this compound structure.
Regulatory Genes Code for transcription factors that control the expression of the entire biosynthetic gene cluster, often in response to specific environmental or developmental cues.
Resistance Genes Encode proteins that confer resistance to this compound, protecting the producing organism from its own antifungal product. This may involve membrane pumps or modification of the cellular target.
Precursor Supply Genes May be present to ensure an adequate supply of the specific acyl-CoA building blocks required for polyketide chain elongation.

The this compound Assembly Line: A Step-by-Step Synthesis

The biosynthesis of this compound follows the canonical logic of Type I modular PKSs, where a series of enzymatic modules work in an assembly-line fashion to construct the polyketide chain. Each module is responsible for the incorporation and modification of a specific extender unit.

Visualizing the Pathway:

DermostatinA_Biosynthesis cluster_precursors Precursor Pools cluster_pks Type I Modular Polyketide Synthase (PKS) cluster_post_pks Post-PKS Modifications cluster_product Final Product AcetylCoA Acetyl-CoA Loading_Module Loading Module (AT-L) AcetylCoA->Loading_Module Starter Unit PropionylCoA Propionyl-CoA Module1 Module 1 (KS, AT, DH, KR, ACP) PropionylCoA->Module1 Extender Unit MethylmalonylCoA Methylmalonyl-CoA Module2 Module 2 (KS, AT, DH, KR, ACP) MethylmalonylCoA->Module2 Extender Unit Loading_Module->Module1 Module1->Module2 Module_n Module 'n' (KS, AT, ... ACP) Module2->Module_n TE_domain Thioesterase (TE) Module_n->TE_domain Hydroxylation Hydroxylation TE_domain->Hydroxylation Release of Polyketide Dehydrogenation Dehydrogenation Hydroxylation->Dehydrogenation DermostatinA This compound Dehydrogenation->DermostatinA

Caption: Hypothetical biosynthetic pathway of this compound.

The process unfolds as follows:

  • Initiation: The biosynthesis is initiated by the loading of a starter unit, typically acetyl-CoA, onto the acyl carrier protein (ACP) of the loading module.

  • Elongation: The growing polyketide chain is then passed sequentially to a series of elongation modules. Each module contains a set of enzymatic domains:

    • Acyltransferase (AT): Selects the appropriate extender unit (e.g., methylmalonyl-CoA or ethylmalonyl-CoA) and loads it onto the module's ACP.

    • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbon atoms.

    • Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): These domains may be present or absent in each module, leading to varying degrees of reduction at specific positions in the polyketide backbone, resulting in keto, hydroxyl, or fully saturated carbon centers. The specific combination of these domains dictates the stereochemistry of the final product.

  • Termination: After the final elongation step, a C-terminal thioesterase (TE) domain catalyzes the release and cyclization of the completed polyketide chain, forming the characteristic macrolactone ring of this compound.

  • Post-PKS Tailoring: The nascent macrolactone undergoes a series of modifications by tailoring enzymes encoded within the BGC. For this compound, this likely includes multiple hydroxylation events catalyzed by cytochrome P450 monooxygenases and subsequent dehydrogenations to form the conjugated polyene system responsible for its antifungal activity.

Experimental Protocols for Studying this compound Biosynthesis

Investigating the intricacies of the this compound pathway requires a combination of genetic, biochemical, and analytical techniques.

1. Identification and Annotation of the this compound Biosynthetic Gene Cluster

  • Protocol:

    • Genomic DNA Isolation: Isolate high-quality genomic DNA from Streptomyces viridogriseus using established protocols for actinomycetes.

    • Genome Sequencing: Perform whole-genome sequencing using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of the large, repetitive PKS genes.

    • Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify and annotate the putative this compound BGC within the sequenced genome. This will predict the open reading frames (ORFs), domain organization of the PKS modules, and the functions of other enzymes in the cluster.

2. Gene Inactivation to Confirm Cluster Involvement

  • Protocol:

    • Construct Design: Design a gene disruption cassette targeting a key PKS gene within the putative this compound BGC. This typically involves replacing a portion of the gene with an antibiotic resistance marker.

    • Protoplast Transformation: Introduce the disruption cassette into Streptomyces viridogriseus protoplasts via polyethylene glycol (PEG)-mediated transformation.

    • Mutant Selection and Verification: Select for transformants based on antibiotic resistance and verify the gene disruption event by PCR and Southern blot analysis.

    • Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions and analyze the culture extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production in the mutant.

Visualizing the Gene Inactivation Workflow:

Gene_Inactivation_Workflow Start Identify Target PKS Gene Construct Design and Assemble Disruption Cassette Start->Construct Transformation Protoplast Transformation of S. viridogriseus Construct->Transformation Selection Select for Antibiotic Resistance Transformation->Selection Verification Verify Gene Disruption (PCR, Southern Blot) Selection->Verification Analysis Metabolite Analysis (HPLC, LC-MS) Verification->Analysis Conclusion Confirm Loss of This compound Production Analysis->Conclusion

Caption: Workflow for gene inactivation experiments.

3. Heterologous Expression of the this compound Gene Cluster

  • Protocol:

    • Cluster Cloning: Clone the entire this compound BGC into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid). This may require specialized techniques like Transformation-Associated Recombination (TAR) cloning due to the large size of the cluster.

    • Host Strain Selection: Choose a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

    • Transformation and Expression: Introduce the expression vector into the chosen host strain.

    • Fermentation and Analysis: Cultivate the heterologous host under optimized fermentation conditions and analyze the culture broth for the production of this compound using HPLC and LC-MS.

4. In Vitro Enzymatic Assays

  • Protocol:

    • Gene Expression and Protein Purification: Overexpress individual PKS domains or modules, as well as post-PKS modification enzymes, in a suitable expression host like E. coli. Purify the recombinant proteins using affinity chromatography.

    • Substrate Synthesis: Chemically synthesize or biosynthesize the specific substrates for the enzyme of interest (e.g., acyl-CoA precursors, polyketide intermediates).

    • Enzyme Assay: Perform in vitro reactions by incubating the purified enzyme with its substrate(s) under optimized conditions (buffer, pH, temperature, cofactors).

    • Product Analysis: Analyze the reaction products using techniques such as HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enzyme's activity and specificity.

Quantitative Data on this compound Biosynthesis

Currently, there is a lack of publicly available, detailed quantitative data specifically for this compound biosynthesis, such as precursor incorporation rates, enzyme kinetic parameters, and absolute production titers under various conditions. Such data would be invaluable for metabolic engineering efforts aimed at improving this compound yields. The experimental protocols outlined above provide the framework for generating this critical quantitative information.

Future Perspectives and Applications

A thorough understanding of the this compound biosynthetic pathway opens up exciting avenues for future research and development:

  • Metabolic Engineering: By manipulating the expression of regulatory genes, optimizing precursor supply, and engineering the PKS modules, it is possible to significantly enhance the production yield of this compound.

  • Combinatorial Biosynthesis: The modular nature of the PKS system allows for the generation of novel this compound analogs with potentially improved antifungal activity, reduced toxicity, or altered pharmacokinetic properties. This can be achieved by swapping, deleting, or modifying individual domains or modules within the PKS assembly line.

  • Drug Discovery: The elucidation of the this compound pathway provides insights into the biosynthesis of other polyene macrolides and can guide the discovery of novel antifungal agents from other actinomycetes.

This technical guide serves as a foundational resource for researchers delving into the fascinating world of this compound biosynthesis. By applying the principles and methodologies described herein, the scientific community can continue to unravel the complexities of this natural product assembly line and unlock its full therapeutic potential.

The Unveiling of Dermostatin A's Assault on Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermostatin A, a polyene macrolide antibiotic, exhibits potent antifungal activity by primarily targeting the integrity of the fungal cell membrane. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its direct interactions with membrane components, subsequent disruption of membrane function, and the induction of downstream cellular stress responses. Through a comprehensive review of available data, this document provides a detailed overview of the molecular interactions, summarizes key quantitative findings, outlines relevant experimental methodologies, and visually represents the pathways and processes involved. This guide is intended to serve as a critical resource for researchers engaged in the study of antifungal agents and the development of novel therapeutic strategies.

Introduction

Dermostatin is an antifungal polyene antibiotic complex produced by Streptomyces viridogriseus, comprising approximately 43% this compound (C₄₀H₆₄O₁₁) and 57% Dermostatin B (C₄₁H₆₆O₁₁).[1] As a member of the polyene class of antibiotics, the primary target of this compound is the fungal cell membrane, a critical structure for maintaining cellular homeostasis and viability. The selective toxicity of polyene antifungals is largely attributed to their higher affinity for ergosterol, the predominant sterol in fungal membranes, as compared to cholesterol in mammalian cell membranes.[2][3][4] This interaction is the initiating event in a cascade that leads to membrane destabilization and, ultimately, fungal cell death.

Core Mechanism of Action: Interaction with Ergosterol

The cornerstone of this compound's antifungal activity is its specific binding to ergosterol within the fungal cell membrane.[5][6] This interaction is driven by the amphipathic nature of the polyene molecule, which allows it to insert into the lipid bilayer. The rigid, hydrophobic polyene backbone aligns with the sterol molecules, leading to the formation of complexes that disrupt the normal packing of membrane lipids.[2]

Formation of Membrane Pores and Ion Leakage

A widely accepted model for polyene action posits that following the initial binding to ergosterol, multiple this compound-ergosterol complexes aggregate to form transmembrane channels or pores.[2][3][7] These aqueous pores disrupt the selective permeability of the fungal membrane, leading to the leakage of essential intracellular ions, such as potassium (K⁺), and small organic molecules.[7][8] The loss of ionic gradients collapses the membrane potential, disrupts cellular transport processes, and ultimately contributes to cell death.

Membrane Fluidity and Integrity Alterations

Beyond discrete pore formation, the interaction of this compound with ergosterol leads to a broader destabilization of the membrane. The sequestration of ergosterol by the antibiotic alters the physical properties of the lipid bilayer, affecting membrane fluidity and the function of membrane-associated proteins.[5]

Quantitative Data on this compound's Effects

While specific quantitative data for this compound is limited in the public domain, the following table summarizes typical quantitative measures used to assess the efficacy of polyene antibiotics. These values are representative of the class and provide a framework for the experimental evaluation of this compound.

ParameterTypical Value Range for PolyenesSignificanceKey References
Minimum Inhibitory Concentration (MIC) 0.1 - 10 µg/mLDefines the lowest concentration to inhibit fungal growth.[9]
Potassium (K⁺) Leakage 50-90% release within 30-60 minIndicates rapid membrane permeabilization.[8]
Ergosterol Binding Affinity (Kd) Micromolar (µM) rangeQuantifies the strength of the this compound-ergosterol interaction.[2][6]

Downstream Effects: Induction of Oxidative Stress

The initial membrane damage instigated by this compound can trigger secondary cellular stress responses, most notably the induction of oxidative stress.[9][10] The disruption of mitochondrial membrane potential, a consequence of ionophore activity, can lead to the generation of reactive oxygen species (ROS).[11][12][13] This surge in ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids, further contributing to fungal cell death.[9][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay quantifies the extent of plasma membrane damage by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[15][16]

  • Materials:

    • Fungal cell culture (e.g., Candida albicans, Saccharomyces cerevisiae)

    • This compound

    • SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

    • Phosphate-buffered saline (PBS)

    • Microplate reader with fluorescence detection (excitation/emission ~504/523 nm)

  • Protocol:

    • Harvest fungal cells in the exponential growth phase by centrifugation.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in PBS to a final density of 1 x 10⁶ cells/mL.

    • Add SYTOX Green to the cell suspension to a final concentration of 1 µM.

    • Incubate in the dark for 15 minutes to allow for basal staining.

    • Dispense the cell suspension into a 96-well microplate.

    • Add varying concentrations of this compound to the wells. Include a positive control (e.g., heat-killed cells) and a negative control (vehicle).

    • Measure fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader.

    • Increased fluorescence indicates membrane permeabilization.

Ergosterol Binding Assay (Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with the binding of this compound to ergosterol, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]

  • Materials:

    • This compound

    • Ergosterol

    • Vesicles or liposomes containing ergosterol

    • Isothermal Titration Calorimeter

    • Appropriate buffer solution

  • Protocol:

    • Prepare a solution of ergosterol-containing liposomes in the calorimetric cell.

    • Load a concentrated solution of this compound into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the liposome solution while monitoring the heat evolved or absorbed.

    • The resulting data is a plot of heat change per injection versus the molar ratio of this compound to ergosterol.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect the intracellular accumulation of ROS.

  • Materials:

    • Fungal cell culture

    • This compound

    • DCFH-DA

    • PBS

    • Flow cytometer or fluorescence microscope

  • Protocol:

    • Treat fungal cells with various concentrations of this compound for a specified duration.

    • Harvest and wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA and incubate in the dark for 30 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope. The fluorescence intensity of dichlorofluorescein (DCF) is proportional to the amount of intracellular ROS.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to this compound's mechanism of action.

Signaling Pathway of this compound-Induced Cell Death

G DermostatinA This compound Ergosterol Ergosterol in Fungal Membrane DermostatinA->Ergosterol Binds to Complex This compound-Ergosterol Complex Formation Ergosterol->Complex Pore Transmembrane Pore Formation Complex->Pore Leakage Ion (K+) and Molecule Leakage Pore->Leakage Potential Membrane Potential Collapse Leakage->Potential Death Fungal Cell Death Leakage->Death ROS Reactive Oxygen Species (ROS) Production Potential->ROS Damage Oxidative Damage to Cellular Components ROS->Damage Damage->Death

Caption: this compound induced cell death pathway.

Experimental Workflow for Membrane Permeabilization Assay

G Start Start: Fungal Cell Culture Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in PBS with SYTOX Green Harvest->Resuspend Plate Dispense into 96-well Plate Resuspend->Plate Treat Add this compound (Varying Concentrations) Plate->Treat Measure Measure Fluorescence Over Time Treat->Measure Analyze Analyze Data: Fluorescence vs. Time Measure->Analyze End End: Quantify Membrane Damage Analyze->End

Caption: SYTOX Green membrane permeabilization assay workflow.

Logical Relationship of this compound's Effects

G cluster_primary Primary Effect cluster_secondary Secondary Effects cluster_tertiary Tertiary Effect cluster_outcome Ultimate Outcome Interaction Direct Interaction with Ergosterol Permeabilization Membrane Permeabilization Interaction->Permeabilization Fluidity Altered Membrane Fluidity Interaction->Fluidity OxidativeStress Induction of Oxidative Stress Permeabilization->OxidativeStress CellDeath Fungal Cell Death Permeabilization->CellDeath Fluidity->CellDeath OxidativeStress->CellDeath

Caption: Logical flow of this compound's antifungal effects.

Conclusion

This compound exerts its antifungal effect through a well-defined, multi-step mechanism initiated by its specific interaction with ergosterol in the fungal cell membrane. This binding leads to a catastrophic loss of membrane integrity, characterized by pore formation, ion leakage, and a collapse of the membrane potential. The resulting cellular dysfunction is often compounded by the induction of oxidative stress, creating an intracellular environment incompatible with survival. A thorough understanding of this mechanism is paramount for the rational design of new antifungal therapies and for combating the growing challenge of antifungal resistance. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for further investigation into this compound and other members of the polyene class.

References

Dermostatin A: A Technical Overview of its Antifungal Spectrum Against Pathogenic Yeasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A is a polyene macrolide antibiotic, a class of compounds renowned for their broad-spectrum antifungal activity. Like other polyenes, its primary mechanism of action involves interaction with ergosterol, a critical component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately, fungal cell death. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound against pathogenic yeasts, details standardized experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Data Presentation: Antifungal Spectrum of this compound

Pathogenic Yeast SpeciesReported In Vitro/In Vivo ActivityNotes
Candida albicansActiveIn vivo, parenteral or oral administration was less effective than amphotericin B.
Cryptococcus neoformansActiveIn vivo activity was comparable to amphotericin B.
Blastomyces dermatitidisActiveIn vivo activity was comparable to amphotericin B.
Histoplasma capsulatumActiveIn vivo, amphotericin B was more effective than this compound.

It is important to note that the direct comparison of potencies without specific MIC values is challenging. The in vivo data suggests that while this compound possesses a broad spectrum of activity, its efficacy for certain pathogens may be lower than that of amphotericin B.

Experimental Protocols

The evaluation of the in vitro antifungal activity of polyene antibiotics like this compound is typically conducted using standardized methodologies established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following are detailed descriptions of the most common methods.

Broth Microdilution Method (Based on CLSI M27)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

1. Preparation of Antifungal Agent:

  • This compound is first dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial twofold dilutions of the stock solution are then prepared in a standard liquid medium, typically RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.

2. Inoculum Preparation:

  • Yeast colonies are isolated from a fresh culture grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • This suspension is then further diluted in the RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Aliquots of the standardized yeast inoculum are added to the wells of a microtiter plate containing the serially diluted this compound.

  • A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For polyenes like this compound, the endpoint is often read as the lowest concentration that shows no visible growth.

Disk Diffusion Method (Based on CLSI M44)

This method provides a qualitative assessment of susceptibility.

1. Inoculum Preparation:

  • A yeast suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

2. Inoculation of Agar Plate:

  • A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed by pressing it against the inside of the tube.

  • The swab is then used to streak the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue to ensure a confluent lawn of growth.

3. Application of Antifungal Disk:

  • A paper disk impregnated with a standardized amount of this compound is placed on the surface of the inoculated agar.

4. Incubation:

  • The plate is incubated at 35°C for 24-48 hours.

5. Interpretation of Results:

  • The diameter of the zone of growth inhibition around the disk is measured. The interpretation of this zone size as susceptible, intermediate, or resistant requires correlation with established MIC breakpoints, which are not currently available for this compound.

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast Yeast Colony Suspension Yeast Suspension (0.5 McFarland) Yeast->Suspension Suspend in Saline Inoculum Standardized Inoculum Suspension->Inoculum Dilute in RPMI Microtiter Microtiter Plate Inoculum->Microtiter DermostatinA This compound Stock Solution Dilutions Serial Dilutions DermostatinA->Dilutions Dilute in RPMI Dilutions->Microtiter Incubation Incubate (35°C, 24-48h) Microtiter->Incubation Read Read Plate Incubation->Read MIC Determine MIC Read->MIC

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Signaling Pathway: Mechanism of Action of Polyene Antifungals

polyene_mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore Formation Ergosterol->Pore Induces Phospholipid Phospholipid DermostatinA This compound DermostatinA->Ergosterol Binds to Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action of this compound and other polyene antifungals.

Unraveling the Genetic Blueprint of Dermostatin A Biosynthesis: A Technical Guide to its Polyketide Synthase Machinery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A, a polyene macrolide antibiotic, holds significant interest in the field of drug development due to its potent antifungal properties. The biosynthesis of this complex natural product is orchestrated by a sophisticated enzymatic assembly line known as a polyketide synthase (PKS). Understanding the genetic underpinnings of this machinery is paramount for harnessing its potential for the production of novel and improved antifungal agents. This technical guide provides a comprehensive overview of the polyketide synthase genes responsible for the biosynthesis of this compound, with a focus on their organization, the modular nature of the enzymatic complex, and the experimental approaches used to elucidate their function.

While specific detailed research on the this compound polyketide synthase gene cluster is not extensively available in the public domain, this guide will draw upon the well-established principles and experimental data from closely related polyketide antibiotics, such as nystatin, to provide a robust and informative framework.

The Architectural Marvel: Organization of the Polyketide Synthase Gene Cluster

The biosynthesis of polyketides is encoded by a series of genes typically clustered together on the chromosome of the producing organism, often a species of Streptomyces. These biosynthetic gene clusters (BGCs) are a hallmark of secondary metabolite production and contain all the necessary genetic information for the synthesis, regulation, and transport of the final product.

Based on the analysis of analogous polyene macrolide BGCs, the this compound gene cluster is predicted to be a large contiguous region of DNA, potentially spanning over 100 kilobases. The core of this cluster is composed of several large, multifunctional genes encoding the Type I modular polyketide synthases (PKSs).

Table 1: Predicted Organization of the this compound Biosynthetic Gene Cluster

Gene/RegionPredicted FunctionHomologous System
pks genes (multiple)Core polyketide chain assemblyNystatin PKS genes (nysA, nysB, nysC, nysI, nysJ, nysK)[1]
Thioesterase (TE) geneRelease and cyclization of the polyketide chainNystatin thioesterase gene[1][2]
Deoxysugar biosynthesis genesSynthesis of the mycosamine-like sugar moietyNystatin deoxysugar biosynthesis genes[1][2]
Tailoring enzyme genesPost-PKS modifications (e.g., hydroxylation, glycosylation)Genes for cytochrome P450s, glycosyltransferases in other polyketide clusters
Regulatory genesControl of gene cluster expressionnysRI-RIV in the nystatin cluster[3]
Transport genesExport of this compound out of the cellABC transporters in antibiotic BGCs

The Assembly Line: Modular Architecture of the Polyketide Synthase

The heart of this compound biosynthesis lies within the modular Type I PKS enzymes. These enzymes are organized into a series of modules, with each module responsible for a single round of polyketide chain elongation and modification.[4][5][6] The linear arrangement of these modules on the PKS genes directly corresponds to the sequence of chemical reactions that build the polyketide backbone, a principle known as colinearity.

Each PKS module is comprised of a set of catalytic domains that perform specific functions:

  • Acyltransferase (AT): Selects the appropriate extender unit (typically malonyl-CoA or methylmalonyl-CoA) for chain elongation.[7]

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.[4][5]

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.[4][5]

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.[4][8]

  • Dehydratase (DH): Dehydrates the β-hydroxy group to form a double bond.[4][8]

  • Enoylreductase (ER): Reduces the double bond to a single bond.[4][8]

The specific combination of KR, DH, and ER domains within a module determines the level of reduction of the incorporated ketide unit, thus contributing to the structural diversity of the final polyketide.

Table 2: Domain Composition of a Typical Polyketide Synthase Module

DomainFunction
Core Domains
Acyltransferase (AT)Extender unit selection
Acyl Carrier Protein (ACP)Polyketide chain tethering
Ketosynthase (KS)Chain elongation (Claisen condensation)
Optional Reductive Domains
Ketoreductase (KR)β-keto group reduction
Dehydratase (DH)Dehydration of β-hydroxy group
Enoylreductase (ER)Reduction of carbon-carbon double bond

The biosynthesis of the this compound polyketide backbone would be initiated by a loading module that primes the PKS with a starter unit, followed by the sequential action of multiple elongation modules. The process terminates with a thioesterase (TE) domain, which catalyzes the release and macrolactonization of the completed polyketide chain.[4]

Visualizing the Process: Biosynthetic Pathway and Experimental Workflow

To conceptualize the intricate process of this compound biosynthesis and the experimental strategies employed to study it, the following diagrams are provided.

DermostatinA_Biosynthesis cluster_loading Loading Module cluster_elongation Elongation Modules cluster_termination Termination cluster_tailoring Post-PKS Modification Starter_Unit Starter Unit (e.g., Acetyl-CoA) Loading_AT AT Starter_Unit->Loading_AT Loading_ACP ACP Loading_AT->Loading_ACP Module1 Module 1 (KS-AT-KR-DH-ER-ACP) Loading_ACP->Module1 Transfer Module2 Module 2 (KS-AT-KR-DH-ACP) Module1->Module2 Transfer ModuleN Module n (...) Module2->ModuleN Transfer TE Thioesterase (TE) ModuleN->TE Release & Cyclization Polyketide_Chain Completed Polyketide Chain TE->Polyketide_Chain Release & Cyclization Dermostatin_A_Backbone This compound Backbone Polyketide_Chain->Dermostatin_A_Backbone Release & Cyclization Glycosylation Glycosylation Dermostatin_A_Backbone->Glycosylation Glycosyltransferases Hydroxylation Hydroxylation Glycosylation->Hydroxylation Cytochrome P450s Dermostatin_A Dermostatin_A Hydroxylation->Dermostatin_A Final Product

Figure 1: Proposed biosynthetic pathway for this compound, illustrating the modular action of the PKS.

Experimental_Workflow cluster_discovery Gene Cluster Identification cluster_functional_analysis Functional Analysis cluster_characterization Product Characterization Genomic_DNA_Isolation Isolate Genomic DNA from Producing Organism Genome_Sequencing Whole Genome Sequencing Genomic_DNA_Isolation->Genome_Sequencing Bioinformatics_Analysis Bioinformatic Analysis (e.g., antiSMASH) Genome_Sequencing->Bioinformatics_Analysis Putative_BGC Identify Putative this compound Biosynthetic Gene Cluster Bioinformatics_Analysis->Putative_BGC Gene_Inactivation Gene Inactivation (Knockout/Disruption) Putative_BGC->Gene_Inactivation Heterologous_Expression Heterologous Expression in a Host Strain Putative_BGC->Heterologous_Expression Metabolite_Extraction Metabolite Extraction and Purification Gene_Inactivation->Metabolite_Extraction Biochemical_Assays In Vitro Biochemical Assays of PKS Domains Heterologous_Expression->Biochemical_Assays Heterologous_Expression->Metabolite_Extraction Structural_Elucidation Structural Elucidation (NMR, Mass Spectrometry) Metabolite_Extraction->Structural_Elucidation Biological_Activity_Assay Biological Activity Assays Structural_Elucidation->Biological_Activity_Assay

Figure 2: A generalized experimental workflow for the identification and functional characterization of a polyketide synthase gene cluster.

Deciphering the Code: Experimental Protocols

The elucidation of the function of PKS genes relies on a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Identification and Annotation of the Biosynthetic Gene Cluster
  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from the this compound-producing Streptomyces strain using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

  • Genome Sequencing: The isolated genomic DNA is subjected to whole-genome sequencing using next-generation sequencing platforms (e.g., Illumina or PacBio).

  • Bioinformatic Analysis: The sequenced genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[9] This software identifies putative secondary metabolite BGCs and annotates the genes within them based on homology to known biosynthetic genes. The this compound BGC would be identified by the presence of a large Type I PKS gene cluster.

Functional Characterization through Gene Inactivation
  • Construction of a Gene Disruption Cassette: A disruption cassette containing a selectable antibiotic resistance gene flanked by regions homologous to the target PKS gene is constructed.

  • Transformation and Homologous Recombination: The disruption cassette is introduced into the this compound-producing strain via protoplast transformation or intergeneric conjugation from E. coli. Homologous recombination leads to the replacement of the target PKS gene with the disruption cassette.

  • Mutant Verification: Successful gene disruption is confirmed by PCR analysis and Southern blotting.

  • Phenotypic Analysis: The mutant strain is cultivated under production conditions, and the culture extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production. This provides direct evidence for the involvement of the targeted gene in the biosynthetic pathway.

Heterologous Expression
  • Cloning of the Gene Cluster: The entire this compound BGC is cloned into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid).

  • Transformation of a Heterologous Host: The expression vector is introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

  • Cultivation and Analysis: The heterologous host is cultivated, and the production of this compound is monitored by HPLC and MS. Successful production confirms that the cloned gene cluster is complete and functional.

Future Perspectives and Conclusion

A thorough understanding of the this compound PKS gene cluster opens up exciting avenues for future research and development. Genetic engineering of the PKS modules, a process known as "combinatorial biosynthesis," could lead to the creation of novel this compound analogs with improved antifungal activity, reduced toxicity, or altered pharmacokinetic properties.

References

physical and chemical properties of Dermostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermostatin A is a polyene macrolide antibiotic with pronounced antifungal activity. Isolated from Streptomyces viridogriseus, it belongs to the same class of antifungal agents as Amphotericin B and Nystatin. Its mechanism of action is centered on the disruption of fungal cell membrane integrity through specific interactions with ergosterol, a key sterol in fungal cell membranes that is absent in mammalian cells. This interaction leads to the formation of pores, causing leakage of vital intracellular components and ultimately fungal cell death. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its analysis, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is a complex organic molecule with the molecular formula C40H64O11. Its properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C40H64O11[1]
Molecular Weight 720.93 g/mol [1]
Appearance Golden-yellow needles
Melting Point Sinters at 180 °C and darkens at 200 °C
Solubility
Soluble in aqueous methanol
Slightly soluble in ethanol, methanol, acetone, chloroform, ethyl acetate, and acetic acid[2][3]
Practically insoluble in water[2][3]
Optical Rotation [α]D = -82° (c = 0.2 in methanol)

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorption maxima in the UV-Vis spectrum, which are indicative of its polyene structure.

Wavelength (λmax)Solvent
383 nmMethanol
282 nmMethanol
223 nmMethanol
Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Assignment
3040C-H stretching (unsaturated)
1630C=C stretching
1570C=C stretching

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

While a specific validated method for this compound is not widely published, a general method for the analysis of polyene antibiotics can be adapted. The following protocol is a starting point for method development.

Objective: To quantify this compound in a sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and an aqueous buffer (e.g., phosphate buffer). A typical starting point could be a gradient from 60% methanol in water to 100% methanol over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 383 nm (one of the λmax of this compound).

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then dilute with the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound standard of known concentration in the same solvent used for the sample.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • High-quality NMR tubes

  • Deuterated solvents (e.g., Methanol-d4, DMSO-d6)

  • Glass wool or a filter for removing particulate matter

Procedure:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given its solubility, a deuterated methanol or DMSO would be appropriate.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube to remove any suspended particles.

  • Cap the NMR tube securely.

  • The sample is now ready for analysis on an NMR spectrometer.

Mechanism of Action and Signaling Pathway

The primary antifungal mechanism of this compound involves its interaction with ergosterol, a major sterol component of fungal cell membranes. This interaction leads to the formation of transmembrane channels, disrupting the membrane's integrity and causing cell death.

DermostatinA_Mechanism DermostatinA This compound FungalCellMembrane Fungal Cell Membrane (Ergosterol-rich) DermostatinA->FungalCellMembrane Targets PoreComplex This compound-Ergosterol Pore Complex DermostatinA->PoreComplex Forms complex with Ergosterol Ergosterol Ergosterol FungalCellMembrane->Ergosterol Contains Ergosterol->PoreComplex IonLeakage Leakage of K+, Na+, and other small molecules PoreComplex->IonLeakage Causes CellDeath Fungal Cell Death (Apoptosis/Necrosis) IonLeakage->CellDeath Leads to

Caption: Mechanism of action of this compound on the fungal cell membrane.

The binding of this compound to ergosterol is the critical step that initiates the cascade of events leading to fungal cell death. This specificity for ergosterol is the basis for its selective toxicity towards fungi, as mammalian cell membranes contain cholesterol instead.

ExperimentalWorkflow cluster_Isolation Isolation & Purification cluster_Analysis Analysis Fermentation Fermentation of Streptomyces viridogriseus Extraction Solvent Extraction of Mycelial Cake Fermentation->Extraction Purification Chromatographic Purification (e.g., Silica Gel, Sephadex) Extraction->Purification Crystallization Crystallization Purification->Crystallization PureDermostatinA Pure this compound Crystallization->PureDermostatinA HPLC HPLC Analysis PureDermostatinA->HPLC Spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) PureDermostatinA->Spectroscopy Data Structural Elucidation & Purity Assessment HPLC->Data Spectroscopy->Data

Caption: General experimental workflow for the isolation and analysis of this compound.

References

The Discovery of Dermostatin A: A Technical Review of its Isolation, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational primary research that led to the discovery of Dermostatin A, a polyene macrolide antibiotic. The document outlines the initial microbiological studies, isolation from its natural source, purification methods, and early characterization of its physicochemical and antifungal properties. All quantitative data from cited sources have been summarized into structured tables, and key experimental workflows are presented as detailed methodologies and visual diagrams.

Introduction

This compound is a polyene antibiotic belonging to the hexaene macrolide group, first identified as a product of Streptomyces viridogriseus.[1] Its discovery in the early 1960s was a result of screening programs aimed at identifying novel antifungal agents from microbial sources. Dermostatin is a mixture of two closely related components, this compound and Dermostatin B, with this compound comprising approximately 43% of the mixture.[1] This guide focuses on the primary research that established the discovery and initial characterization of this compound.

Production and Isolation of this compound

The initial discovery and isolation of this compound involved standard microbiology and natural product chemistry techniques of the time. The producing organism was identified, and fermentation conditions were established to generate the antibiotic, which was then extracted and purified from the culture broth.

Producing Microorganism

Dermostatin is produced by the actinomycete Streptomyces viridogriseus (Thirum.).[1] The initial microbiological studies were detailed by Menon in a 1962 publication in the Hindustan Antibiotics Bulletin.

Fermentation and Extraction

While the full, detailed fermentation protocol is described in the primary 1962 publication by Bhate et al., which is not widely available, the general workflow for the production of such antibiotics involves submerged fermentation in a nutrient-rich medium. Following the fermentation, the mycelium is typically separated from the broth, and the antibiotic is extracted using organic solvents.

Purification of Dermostatin

The purification of Dermostatin from the crude extract was described by Narasimhachari et al. in 1966. The process, common for polyene antibiotics, would have involved a series of chromatographic steps to separate this compound and B from other metabolites and from each other.

Experimental Protocol: General Isolation and Purification Workflow

  • Fermentation: A culture of Streptomyces viridogriseus is grown in a suitable liquid medium under aerobic conditions to allow for the production of Dermostatin.

  • Extraction: The fermentation broth, including the mycelium, is extracted with a water-miscible solvent like acetone or methanol to solubilize the antibiotic.

  • Concentration: The solvent extract is concentrated under reduced pressure to yield a crude solid.

  • Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., butanol and water) to remove highly polar and non-polar impurities.

  • Chromatography: The semi-purified material is subjected to column chromatography (e.g., using alumina or silica gel) with a gradient of solvents to separate the components.

  • Crystallization: The fractions containing this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system to yield the pure substance.

G cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification cluster_final_product Final Product Fermentation Submerged Fermentation of S. viridogriseus Extraction Solvent Extraction (e.g., Methanol) Fermentation->Extraction Concentration Concentration in vacuo Extraction->Concentration Chromatography Column Chromatography Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_Dermostatin_A Pure this compound Crystallization->Pure_Dermostatin_A

Caption: Generalized workflow for the isolation and purification of this compound.

Physicochemical Properties of Dermostatin

The initial characterization of Dermostatin was reported by Bhate et al. in 1962. These early studies provided the first insights into the physical and chemical nature of the compound.

PropertyObservationReference
Appearance Golden-yellow needles[1]
Melting Point Sinters at 180°C and darkens at 200°C[1]
Optical Rotation [α]D = -82° (c = 0.2 in methanol)[1]
UV-Vis Absorption Maxima 383, 282, 223 nm (E1%1cm 1000, 212, 130)[1]
Solubility Soluble in aqueous methanol[1]

Structural Elucidation

The initial structural studies on Dermostatin were carried out in the late 1960s. However, the definitive structures of this compound and B were later revised by Pandey et al. in 1973. This compound was determined to be a hexaene macrolide with the molecular formula C40H64O11.[1]

G cluster_initial Initial Analysis cluster_advanced Advanced Analysis cluster_degradation Chemical Degradation cluster_structure Structure UV_Vis UV-Vis Spectroscopy Proposed_Structure Proposed Structure UV_Vis->Proposed_Structure IR IR Spectroscopy IR->Proposed_Structure Elemental Elemental Analysis Elemental->Proposed_Structure NMR NMR Spectroscopy Revised_Structure Revised Structure of this compound NMR->Revised_Structure MassSpec Mass Spectrometry MassSpec->Revised_Structure Degradation Chemical Degradation Studies Degradation->Proposed_Structure Proposed_Structure->Revised_Structure Revision by Pandey et al. (1973)

Caption: Logical workflow for the structural elucidation of this compound.

Antifungal Activity of Dermostatin

The antifungal properties of Dermostatin were a key aspect of its discovery. The initial microbiological studies by Menon in 1962, followed by more detailed investigations, established its spectrum of activity against various fungal species.

Experimental Protocol: Antifungal Susceptibility Testing (Agar Dilution Method)

  • Media Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is prepared and sterilized.

  • Compound Incorporation: this compound is dissolved in a suitable solvent and added to the molten agar at various concentrations to create a series of plates with decreasing concentrations of the antibiotic.

  • Inoculation: Standardized suspensions of the test fungi are prepared and inoculated onto the surface of the agar plates.

  • Incubation: The plates are incubated at a temperature and duration appropriate for the growth of the test organisms.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Table of Antifungal Activity (MIC values)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicansData from primary 1962 article not available
Cryptococcus neoformansData from primary 1962 article not available
Blastomyces dermatitidisData from primary 1962 article not available
Histoplasma capsulatumData from primary 1962 article not available
Trichophyton speciesData from primary 1962 article not available

Note: While later studies have reported specific MIC values, the quantitative data from the original 1962 discovery papers by Menon and Bhate et al. are not accessible in currently available literature databases. The table structure is provided for completeness, and these values would be populated from the primary articles.

Conclusion

The discovery of this compound from Streptomyces viridogriseus represents a notable contribution to the field of antifungal antibiotics. The foundational research conducted in the early 1960s laid the groundwork for understanding its chemical nature and biological activity. While the full experimental details from the original publications are not widely disseminated in modern databases, the available information provides a clear outline of the discovery process. Further investigation into the mechanism of action and potential therapeutic applications of this compound can build upon this seminal work.

References

Unmasking the Vulnerabilities of Fungal Pathogens: A Technical Guide to Dermostatin A Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against opportunistic fungal infections, understanding the precise mechanisms of action of antifungal agents is paramount for the development of new and effective therapies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies employed to identify the molecular targets of antifungal compounds, with a conceptual focus on the polyene macrolide Dermostatin A. While the specific molecular target of this compound remains an area of active investigation, this guide outlines the established experimental workflows and data analysis techniques that are crucial for such a discovery.

Introduction: The Quest for Antifungal Targets

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The efficacy of antifungal drugs hinges on their ability to selectively interact with essential fungal components that are absent or sufficiently divergent in human cells. Identifying these molecular targets is a critical first step in the drug discovery pipeline, enabling the rational design of novel therapeutics with improved potency and reduced toxicity. This guide delves into the multifaceted approach required for target identification, encompassing genetic, proteomic, and biochemical strategies.

Key Methodologies for Target Identification

The identification of a drug's molecular target is a meticulous process that often involves a combination of powerful experimental techniques. Here, we detail three primary approaches that have proven instrumental in elucidating the mechanisms of action of various antifungal agents.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to a ligand, in this case, the antifungal drug. The drug is immobilized on a solid support matrix within a column. A crude protein extract from the target fungal species is then passed through the column. Proteins that bind to the drug are retained, while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified using mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

1. Preparation of Affinity Matrix:

  • Covalently couple this compound (or another antifungal agent) to activated chromatography beads (e.g., NHS-activated Sepharose).
  • Block any remaining active groups on the beads to prevent non-specific protein binding.
  • Prepare a control column with beads that have been blocked but not coupled with the drug.

2. Fungal Cell Lysis and Protein Extraction:

  • Grow the fungal species of interest (e.g., Candida albicans, Aspergillus fumigatus) to mid-log phase.
  • Harvest the cells by centrifugation and wash with a suitable buffer.
  • Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic digestion in a lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Chromatography:

  • Equilibrate both the drug-coupled and control columns with binding buffer.
  • Load the clarified protein lysate onto both columns and allow it to flow through by gravity or at a controlled flow rate.
  • Wash the columns extensively with wash buffer to remove non-specifically bound proteins.
  • Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, ionic strength).

4. Protein Identification by Mass Spectrometry:

  • Concentrate and desalt the eluted protein fractions.

  • Separate the proteins by SDS-PAGE and perform in-gel digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the acquired mass spectra against a fungal protein database. Proteins specifically enriched in the drug-coupled eluate compared to the control are considered potential targets.

    AffinityChromatographyWorkflow cluster_prep Preparation cluster_ac Affinity Chromatography cluster_analysis Analysis Immobilize Immobilize this compound on chromatography beads Load Load protein extract onto affinity column Immobilize->Load FungalCulture Grow and harvest fungal cells CellLysis Lyse cells and extract proteins FungalCulture->CellLysis CellLysis->Load Wash Wash to remove non-specific binders Load->Wash Elute Elute specifically bound proteins Wash->Elute SDSPAGE SDS-PAGE and in-gel digestion Elute->SDSPAGE LCMS LC-MS/MS analysis SDSPAGE->LCMS DataAnalysis Database search and protein identification LCMS->DataAnalysis

    Figure 1: Experimental workflow for affinity chromatography-mass spectrometry.
    Genetic Screening: Haploinsufficiency Profiling (HIP)

Genetic screening methods, particularly in the model yeast Saccharomyces cerevisiae, provide a powerful in vivo approach to identify drug targets. Haploinsufficiency profiling (HIP) is based on the principle that reducing the dosage of a drug's target gene by 50% (in a heterozygous diploid strain) will render the cell hypersensitive to the drug. A genome-wide collection of heterozygous deletion mutants is screened for increased sensitivity to the antifungal compound. The genes whose heterozygous deletion confers hypersensitivity are strong candidates for the drug's target or are involved in a pathway that is affected by the drug.

Experimental Protocol: Haploinsufficiency Profiling (HIP)

1. Strain Collection and Compound Preparation:

  • Utilize a comprehensive collection of S. cerevisiae heterozygous deletion strains, where each strain has one of two copies of a specific gene deleted.
  • Prepare a stock solution of the antifungal drug (e.g., this compound) in a suitable solvent (e.g., DMSO).

2. High-Throughput Screening:

  • Array the yeast deletion strains in a high-density format (e.g., 384-well plates).
  • Prepare growth media containing a sub-lethal concentration of the antifungal drug and a control medium with the solvent alone.
  • Inoculate the deletion strains into both the drug-containing and control media.
  • Incubate the plates and monitor cell growth over time using a plate reader to measure optical density (OD).

3. Data Analysis:

  • For each strain, calculate a fitness score based on the growth in the presence of the drug relative to the control.

  • Identify strains that exhibit a significant growth defect (hypersensitivity) in the presence of the drug.

  • The genes deleted in these hypersensitive strains are considered primary candidates for the drug's target or are functionally related to the target pathway.

    HIP_Workflow YeastCollection Yeast Heterozygous Deletion Collection Inoculation Inoculate Strains YeastCollection->Inoculation DrugPlate Prepare Growth Media +/- Antifungal Drug DrugPlate->Inoculation Incubation Incubate and Monitor Growth (OD) Inoculation->Incubation DataAnalysis Calculate Fitness Scores Incubation->DataAnalysis TargetIdentification Identify Hypersensitive Strains (Potential Targets) DataAnalysis->TargetIdentification

    Figure 2: High-level workflow for Haploinsufficiency Profiling.
    Biochemical Assays for Target Validation

Once potential targets are identified through methods like AC-MS or genetic screens, their interaction with the antifungal drug must be validated using in vitro biochemical assays. These assays directly measure the effect of the compound on the activity of the purified target protein, typically an enzyme.

Experimental Protocol: Enzyme Inhibition Assay

1. Recombinant Protein Expression and Purification:

  • Clone the gene encoding the putative target protein into an expression vector.
  • Express the recombinant protein in a suitable host system (e.g., E. coli, yeast).
  • Purify the protein to homogeneity using standard chromatography techniques.

2. Enzyme Activity Assay:

  • Develop an assay to measure the catalytic activity of the purified enzyme. This could be a spectrophotometric, fluorometric, or luminescent assay that monitors the consumption of a substrate or the formation of a product.
  • Determine the optimal assay conditions (e.g., pH, temperature, substrate concentration).

3. Inhibition Studies:

  • Perform the enzyme activity assay in the presence of varying concentrations of the antifungal drug.
  • Include appropriate controls (no enzyme, no substrate, no inhibitor).
  • Measure the enzyme activity at each inhibitor concentration.

4. Data Analysis:

  • Plot the enzyme activity as a function of the inhibitor concentration.

  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

    EnzymeInhibitionAssay ProteinPrep Express and Purify Target Protein InhibitionExp Perform Assay with Varying Inhibitor Concentrations ProteinPrep->InhibitionExp AssayDev Develop Enzyme Activity Assay AssayDev->InhibitionExp DataAnalysis Determine IC50 and Ki InhibitionExp->DataAnalysis

    Figure 3: Workflow for a biochemical enzyme inhibition assay.

    Known Fungal Targets and this compound's Potential Mechanism

Many currently available antifungal drugs target specific pathways essential for fungal survival. A prominent example is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and fluidity of the fungal cell membrane.

Ergosterol Biosynthesis Pathway and its Inhibition

Ergosterol is the major sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex multi-step process that is a primary target for several classes of antifungal drugs.

  • Azoles (e.g., fluconazole, itraconazole) inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a critical step in the conversion of lanosterol to ergosterol.[1]

  • Polyenes (e.g., Amphotericin B), the class to which this compound belongs, are thought to bind directly to ergosterol in the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and leakage of essential intracellular components, ultimately causing cell death.

ErgosterolPathway cluster_pathway Ergosterol Biosynthesis cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Azoles Azoles Azoles->Lanosterol Inhibit ERG11 Polyenes Polyenes (e.g., this compound) Polyenes->Ergosterol Bind to Ergosterol

Figure 4: Simplified ergosterol biosynthesis pathway and sites of antifungal action.

Quantitative Data on Antifungal Activity

The potency of an antifungal compound is quantified by various parameters, including the Minimum Inhibitory Concentration (MIC), IC50, and Ki values. This data is crucial for comparing the efficacy of different compounds and for guiding drug development efforts.

Antifungal DrugDrug ClassFungal TargetIC50 / KiFungal Species
FluconazoleAzoleLanosterol 14-α-demethylase (Erg11)IC50: ~0.31 µMCandida albicans
ItraconazoleAzoleLanosterol 14-α-demethylase (Erg11)IC50: ~0.02 µMAspergillus fumigatus
VoriconazoleAzoleLanosterol 14-α-demethylase (Erg11)IC50: ~0.014 µMAspergillus fumigatus
Amphotericin BPolyeneErgosterolBinds directlyBroad spectrum
CaspofunginEchinocandin(1,3)-β-D-glucan synthaseIC50: ~1-10 ng/mLCandida albicans

Note: IC50 and Ki values can vary depending on the specific assay conditions and the fungal strain being tested.

Conclusion

The identification of the molecular target of an antifungal compound like this compound is a challenging yet essential endeavor. By employing a combination of affinity-based proteomics, genetic screening, and biochemical validation, researchers can systematically unravel the mechanism of action of novel antifungal agents. This knowledge is not only fundamental to understanding fungal biology but also provides the foundation for the development of the next generation of therapies to combat life-threatening fungal infections. The methodologies and conceptual frameworks presented in this guide offer a robust roadmap for scientists and researchers dedicated to this critical area of drug discovery.

References

Methodological & Application

Total Synthesis of Dermostatin A: A Methodological Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dermostatin A is a polyene macrolide antibiotic known for its antifungal properties. Its complex structure, featuring a polyol domain and a conjugated polyene system, has made it a challenging and attractive target for total synthesis. This document provides a detailed overview of the key methodologies employed in the total synthesis of this compound, with a focus on two prominent strategies. The information presented here is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Mechanism of Antifungal Action

This compound, like other polyene macrolides, exerts its antifungal effect by disrupting the fungal cell membrane. The lipophilic polyene region of the molecule has a high affinity for ergosterol, a major sterol component of fungal cell membranes. Upon binding, this compound molecules self-assemble to form ion channels or pores within the membrane. This leads to increased membrane permeability, leakage of essential intracellular components like ions (K+, Na+) and small organic molecules, and ultimately, fungal cell death. This mechanism is selective for fungi as mammalian cell membranes contain cholesterol instead of ergosterol, for which polyenes have a lower affinity.

Mechanism of Action of this compound Dermostatin This compound Ergosterol Ergosterol Dermostatin->Ergosterol Binds to FungalCellMembrane Fungal Cell Membrane Dermostatin->FungalCellMembrane Targets PoreFormation Pore/Channel Formation Dermostatin->PoreFormation Leads to Ergosterol->FungalCellMembrane Component of Ergosterol->PoreFormation Leads to IonLeakage Leakage of Ions (K+, Na+) PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Mechanism of this compound's antifungal activity.

Retrosynthetic Analysis and Key Strategies

Two primary strategies have been successfully employed for the total synthesis of this compound, each with its own set of key reactions and strategic bond disconnections.

Strategy 1: Sammakia's Convergent Approach

This approach is characterized by a two-directional synthesis of the polyol core and a late-stage cross-metathesis to install the polyene chain.[1][2][3]

Key Features:

  • Two-directional Asymmetric Acetate Aldol Reaction: To construct the C1-C15 polyol backbone from a C5 dialdehyde.[1][2]

  • Diastereotopic-Group-Selective Acetal Isomerization: For differentiation of the two ends of the symmetrically grown polyol chain.[1][2]

  • Cross-Metathesis: A selective reaction between a terminal olefin and a trienal to form the hexaene moiety.[1][2][3]

Sammakia's Retrosynthetic Strategy for this compound DermostatinA This compound Macrolactone Macrolactone DermostatinA->Macrolactone Macrolactonization Polyol_Polyene Polyol-Polyene Chain Macrolactone->Polyol_Polyene Disconnection Polyol C1-C15 Polyol Fragment (with terminal alkene) Polyol_Polyene->Polyol Cross-Metathesis Polyene Trienal Fragment Polyol_Polyene->Polyene Cross-Metathesis SymmetricPolyol Symmetric C1-C15 Polyol Polyol->SymmetricPolyol Acetal Isomerization (Terminus Differentiation) Dialdehyde C5 Dialdehyde SymmetricPolyol->Dialdehyde Two-Directional Asymmetric Acetate Aldol AcetateAldolUnit Chiral Acetate Aldol Unit SymmetricPolyol->AcetateAldolUnit Two-Directional Asymmetric Acetate Aldol

Caption: Sammakia's retrosynthetic approach to this compound.

Strategy 2: Rychnovsky's Convergent Approach

This synthesis features the construction of the polyol segment using cyanohydrin acetonide couplings and the introduction of the polyene portion via a Stille coupling.[4]

Key Features:

  • Cyanohydrin Acetonide Couplings: For the iterative construction of the complex polyol domain.[4]

  • Stille Coupling: A convergent method to join the fully elaborated polyol and polyene fragments.[4]

Rychnovsky's Retrosynthetic Strategy for this compound DermostatinA This compound Macrolactone Macrolactone DermostatinA->Macrolactone Macrolactonization Polyol_Polyene Polyol-Polyene Chain Macrolactone->Polyol_Polyene Disconnection PolyolFragment Polyol Fragment (Vinyl Iodide) Polyol_Polyene->PolyolFragment Stille Coupling PolyeneFragment Polyene Fragment (Stannane) Polyol_Polyene->PolyeneFragment Stille Coupling CyanohydrinUnits Cyanohydrin Acetonide Building Blocks PolyolFragment->CyanohydrinUnits Cyanohydrin Acetonide Couplings

Caption: Rychnovsky's retrosynthetic approach to this compound.

Experimental Protocols: Key Reactions

The following are representative, generalized protocols for the key transformations in the syntheses of this compound. For detailed procedures, including specific quantities, reaction times, and purification methods, it is imperative to consult the original research articles and their supporting information.

Protocol 1: Two-Directional Asymmetric Acetate Aldol Reaction (Sammakia)

This protocol describes the construction of the symmetric polyol backbone.

Objective: To synthesize the core polyol structure through a two-directional aldol reaction.

Materials:

  • C5 dialdehyde precursor

  • Chiral N-acetyl oxazolidinone

  • Titanium(IV) chloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Dissolve the chiral N-acetyl oxazolidinone in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add TiCl₄ to the solution and stir for the specified time to form the titanium enolate.

  • Add DIPEA dropwise and continue stirring.

  • Introduce the C5 dialdehyde precursor dissolved in anhydrous DCM to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the appropriate quenching solution.

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cross-Metathesis for Polyene Installation (Sammakia)

This protocol outlines the coupling of the polyol fragment with the polyene fragment.

Objective: To form the hexaene moiety of this compound.

Materials:

  • Polyol fragment with a terminal olefin

  • Trienal fragment

  • Grubbs' second-generation catalyst

  • Anhydrous and degassed solvent (e.g., toluene or DCM)

Procedure:

  • Dissolve the polyol fragment and the trienal fragment in the anhydrous, degassed solvent under an inert atmosphere.

  • Add Grubbs' second-generation catalyst to the solution.

  • Heat the reaction mixture to the specified temperature and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Stille Coupling for Fragment Union (Rychnovsky)

This protocol describes the convergent coupling of the polyol and polyene fragments.

Objective: To connect the two major fragments of this compound.

Materials:

  • Polyol fragment (as a vinyl iodide)

  • Polyene fragment (as a stannane)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., triphenylarsine, AsPh₃)

  • Solvent (e.g., N,N-dimethylformamide, DMF)

  • Copper(I) iodide (CuI) (optional, as a co-catalyst)

Procedure:

  • In an inert atmosphere glovebox or under an argon/nitrogen atmosphere, combine the polyol vinyl iodide, polyene stannane, palladium catalyst, and ligand in the chosen solvent.

  • If applicable, add the CuI co-catalyst.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction by TLC or HPLC.

  • Once the starting materials are consumed, perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

  • Purify the coupled product by flash column chromatography.

Data Presentation

The following tables summarize representative yields for key steps in the total syntheses of this compound. Note that yields can vary based on scale and specific reaction conditions.

Table 1: Representative Yields in Sammakia's Total Synthesis

StepReactantsProductYield (%)
Two-Directional Asymmetric Acetate Aldol ReactionC5 Dialdehyde, Chiral Acetate UnitSymmetric C1-C15 Polyol~70-80
Diastereotopic-Group-Selective Acetal IsomerizationSymmetric PolyolDifferentiated Polyol~85-95
Cross-MetathesisPolyol with Terminal Olefin, TrienalFull-Length Polyol-Polyene Chain~50-60
MacrolactonizationSeco-AcidThis compound~40-50

Table 2: Representative Yields in Rychnovsky's Total Synthesis

StepReactantsProductYield (%)
Cyanohydrin Acetonide CouplingCyanohydrin Acetonide, ElectrophileElongated Polyol Chain~70-90
Stille CouplingPolyol Vinyl Iodide, Polyene StannaneFull-Length Polyol-Polyene Chain~60-70
MacrolactonizationSeco-AcidThis compound~50-60

Conclusion

The total syntheses of this compound by the Sammakia and Rychnovsky groups represent significant achievements in natural product synthesis. They showcase the power of modern synthetic methodologies to construct highly complex and biologically active molecules. The strategies outlined in this document, from two-directional synthesis and cross-metathesis to cyanohydrin couplings and Stille reactions, provide a valuable toolkit for chemists engaged in the synthesis of polyketide natural products and the development of new antifungal agents. Researchers are encouraged to consult the primary literature for in-depth experimental details to successfully apply these methods in their own work.

References

Dermostatin A: Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antifungal susceptibility testing protocols for Dermostatin A, a polyene antibiotic. The information is intended to guide researchers in accurately assessing the antifungal activity of this compound against a variety of fungal pathogens.

Summary of Antifungal Activity

This compound has demonstrated a broad spectrum of antifungal activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several key fungal species as determined by in vitro agar dilution assays.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Nystatin MIC (µg/mL)
Blastomyces dermatitidis0.20.21.0
Candida albicans1.00.52.0
Cryptococcus neoformans0.50.22.0
Histoplasma capsulatum0.20.11.0
Trichophyton mentagrophytes1.02.05.0

Mechanism of Action

This compound is a polyene macrolide antibiotic.[1] Like other polyenes, its mechanism of action involves binding to ergosterol, a primary component of the fungal cell membrane.[2][3] This binding disrupts the integrity of the membrane, leading to the formation of pores and subsequent leakage of essential intracellular components, ultimately resulting in fungal cell death.[2]

Below is a diagram illustrating the proposed mechanism of action for polyene antifungals like this compound.

Mechanism of Action of this compound DermostatinA This compound Ergosterol Ergosterol (in Fungal Cell Membrane) DermostatinA->Ergosterol Binds to MembraneDisruption Membrane Disruption (Pore Formation) Ergosterol->MembraneDisruption Leads to CellLeakage Leakage of Intracellular Components (Ions, etc.) MembraneDisruption->CellLeakage CellDeath Fungal Cell Death CellLeakage->CellDeath

Mechanism of Action of Polyene Antifungals

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal susceptibility of this compound using broth microdilution and disk diffusion methods. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and can be adapted for this compound.

Protocol 1: Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer or microplate reader

  • Sterile water

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a small amount of DMSO to create a high-concentration stock solution.

    • Further dilute the stock solution in RPMI-1640 medium to the desired starting concentration.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound solution in the wells of a 96-well plate using RPMI-1640 medium as the diluent. The final volume in each well should be 100 µL.

    • Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium.

    • Prepare a suspension of the fungal colonies in sterile water.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

    • Results can be read visually or with a microplate reader at a wavelength of 530 nm.

Below is a workflow diagram for the broth microdilution protocol.

Broth Microdilution Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Broth Microdilution Experimental Workflow
Protocol 2: Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of the susceptibility of a fungal isolate to this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeast)

  • Fungal inoculum

  • Sterile swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound of a known concentration.

    • Impregnate sterile filter paper disks with a specific amount of the this compound solution.

    • Allow the disks to dry completely before use.

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the fungal suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks and Incubation:

    • Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Reading the Results:

    • Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters.

    • The size of the zone of inhibition correlates with the susceptibility of the organism to this compound. Interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established by correlating zone diameters with MIC values.

Below is a workflow diagram for the disk diffusion protocol.

Disk Diffusion Workflow start Start prep_disks Prepare this compound Impregnated Disks start->prep_disks prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum apply_disks Apply this compound Disks prep_disks->apply_disks inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Incubate at 35°C for 24-48h apply_disks->incubate measure_zone Measure Zone of Inhibition (in mm) incubate->measure_zone end End measure_zone->end

Disk Diffusion Experimental Workflow

References

Application Notes and Protocols for Dermostatin A Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A is a polyene antifungal antibiotic produced by Streptomyces viridogriseus.[1] Like other polyenes, its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[2][3] This interaction disrupts the membrane's integrity, leading to the leakage of intracellular contents and ultimately, fungal cell death.[3][4] The specificity for fungal cells is attributed to the high affinity for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes.[4]

These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound against various fungal species using standardized methods, including broth microdilution and disk diffusion assays. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Key Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus in vitro.[6][7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Further dilute in RPMI-1640 medium to create a working stock solution.

  • Preparation of Fungal Inoculum:

    • Yeasts: Culture the yeast on a suitable agar plate for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.[5]

    • Molds: Culture the mold on a suitable agar plate until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.[5][7]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum.

    • Sterility Control: A well containing 200 µL of RPMI-1640 medium only.

  • Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for most molds.[6]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth (for yeasts) or a 100% reduction in growth compared to the growth control (for molds, as polyenes inhibit germination).[5][6][7]

Disk Diffusion Assay

This qualitative method assesses the susceptibility of a fungus to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.[7]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar or RPMI agar with 2% glucose

  • Fungal isolates

  • Sterile swabs

  • Incubator

  • Calipers

Protocol:

  • Preparation of this compound Disks: Aseptically apply a known amount of this compound solution to sterile filter paper disks and allow them to dry.

  • Preparation of Fungal Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate: Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Application of Disks: Place the this compound-impregnated disks onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours, or until sufficient growth is observed.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Data Presentation

Quantitative results from the broth microdilution assay should be recorded to determine the Minimum Inhibitory Concentration (MIC).

Fungal SpeciesStrain IDThis compound MIC (µg/mL)
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansATCC 90112
Test Isolate 1
Test Isolate 2

Visualizations

Experimental Workflow and Signaling Pathways

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Fungal Inoculum inoculate Inoculate Plate inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic DermostatinA_Signaling This compound Mechanism and Downstream Signaling DermostatinA This compound Ergosterol Ergosterol DermostatinA->Ergosterol binds to Pore Pore Formation & Membrane Disruption Ergosterol->Pore leads to Membrane Fungal Cell Membrane Leakage Ion & Molecule Leakage Pore->Leakage Stress Cellular Stress Response Leakage->Stress Death Fungal Cell Death Leakage->Death CWI Cell Wall Integrity (PKC) Pathway CWI->Death failure leads to Stress->CWI activates

References

Dermostatin A: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A is a polyene macrolide antibiotic known for its antifungal properties. As with other polyenes, its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular contents and ultimately, fungal cell death. Due to its broad-spectrum antifungal activity, this compound holds potential for the treatment of various fungal infections. However, its poor aqueous solubility and potential for toxicity, characteristic of the polyene class, necessitate careful formulation and delivery strategies for in vivo applications.

These application notes provide a detailed overview of potential delivery methods for this compound in in vivo animal studies, based on available literature for this compound and analogous polyene antifungals. The included protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental goals and animal models.

Data Presentation: Comparative Efficacy

Historical in vivo studies have compared the efficacy of this compound with Amphotericin B, a widely used polyene antifungal. The following table summarizes the comparative efficacy of this compound administered parenterally and orally in animal models.

Fungal PathogenThis compound Efficacy Compared to Amphotericin BReference
Candida albicansLess effective[1]
Cryptococcus neoformansComparable[1]
Blastomyces dermatitidisComparable[1]
Histoplasma capsulatumLess effective[1]

Experimental Protocols

Due to the limited availability of recent, detailed protocols specifically for this compound, the following methodologies are adapted from established in vivo studies of the closely related polyene antifungals, Nystatin and Amphotericin B. Researchers should consider these as foundational protocols to be adapted and optimized.

Protocol 1: Oral Administration of this compound for Oropharyngeal Candidiasis Model

This protocol is adapted from studies on oral Nystatin formulations in a rat model of oral candidiasis.[2][3]

Objective: To evaluate the efficacy of an oral suspension of this compound in reducing fungal burden in an experimentally induced oropharyngeal candidiasis model.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Animal model: Immunocompromised rats (e.g., Sprague-Dawley, rendered susceptible to infection)

  • Candida albicans strain

  • Oral gavage needles

  • Anesthetic agent

  • Sterile swabs and culture media (e.g., Sabouraud Dextrose Agar)

Procedure:

  • Formulation Preparation:

    • Prepare a suspension of this compound in the sterile vehicle to the desired concentration (e.g., 100,000 IU/mL, a common concentration for Nystatin oral suspensions).[2]

    • Ensure the suspension is homogenous by vigorous vortexing or sonication immediately before administration.

  • Animal Model and Infection:

    • Induce immunosuppression in rats according to an approved institutional animal care and use committee (IACUC) protocol.

    • Establish oropharyngeal candidiasis by inoculating the oral cavity of anesthetized rats with a suspension of Candida albicans.

  • Drug Administration:

    • Beginning 24 hours post-infection, administer the this compound suspension orally via gavage. A typical volume for rats is 0.5 mL.[2]

    • Administer the treatment once or twice daily for a predetermined duration (e.g., 7-14 days).

    • Include a vehicle control group receiving the suspension without this compound.

  • Efficacy Assessment:

    • At selected time points and at the end of the study, euthanize the animals.

    • Collect oral swabs or tissue biopsies from the tongue and oral mucosa.

    • Determine the fungal burden by quantitative culture (colony-forming units, CFU) on appropriate agar plates.

    • Histopathological analysis of oral tissues can also be performed to assess inflammation and fungal invasion.

Workflow for Oral Administration Protocol

oral_administration_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment formulation Prepare this compound Suspension administration Oral Administration (Gavage) formulation->administration infection Induce Oropharyngeal Candidiasis in Rats infection->administration euthanasia Euthanasia & Sample Collection administration->euthanasia analysis Fungal Burden Analysis (CFU, Histology) euthanasia->analysis

Caption: Workflow for in vivo oral delivery of this compound.

Protocol 2: Parenteral (Intravenous) Administration of this compound for Systemic Fungal Infection Model

This protocol is based on established methods for the intravenous administration of Amphotericin B in mouse models of systemic fungal infections.

Objective: To assess the efficacy of intravenously administered this compound in a systemic candidiasis mouse model.

Materials:

  • This compound powder

  • Solubilizing agent (e.g., dimethyl sulfoxide, DMSO)

  • Sterile vehicle (e.g., 5% dextrose in water, D5W)

  • Animal model: Immunocompromised mice (e.g., BALB/c)

  • Candida albicans strain for systemic infection

  • Intravenous injection equipment (e.g., tail vein catheter)

  • Anesthetic agent (if required for injection)

Procedure:

  • Formulation Preparation:

    • Due to the poor water solubility of polyenes, a solubilizing agent is often necessary for parenteral formulations.

    • Dissolve this compound in a minimal amount of DMSO.

    • Further dilute the solution with a sterile vehicle such as D5W to the final desired concentration. The final concentration of DMSO should be kept low (typically <5% of the total volume) to minimize toxicity.

    • Alternatively, consider the development of a lipid-based formulation (e.g., liposomal this compound) to improve solubility and reduce toxicity, similar to what has been done for Amphotericin B.

    • Prepare the formulation fresh daily and protect from light.

  • Animal Model and Infection:

    • Induce immunosuppression in mice as per an approved IACUC protocol.

    • Induce systemic candidiasis by injecting a suspension of Candida albicans intravenously via the tail vein.

  • Drug Administration:

    • Administer the this compound formulation intravenously via the tail vein.

    • Dosing can be performed once daily or on an alternating day schedule, depending on the pharmacokinetic profile and toxicity of the formulation.

    • Include a vehicle control group and potentially a positive control group (e.g., Amphotericin B).

  • Efficacy and Toxicity Assessment:

    • Monitor animal survival daily.

    • At the end of the study, or if animals become moribund, euthanize them.

    • Harvest organs (e.g., kidneys, liver, spleen) for the determination of fungal burden (CFU).

    • Collect blood samples for pharmacokinetic analysis (if required) and to assess markers of toxicity (e.g., kidney and liver function tests).

    • Perform histopathological examination of key organs to evaluate tissue damage and fungal infiltration.

Workflow for Parenteral Administration Protocol

parenteral_administration_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment formulation Prepare this compound Parenteral Formulation administration Intravenous Administration formulation->administration infection Induce Systemic Candidiasis in Mice infection->administration monitoring Monitor Survival & Collect Samples administration->monitoring analysis Analyze Fungal Burden, Toxicity & PK monitoring->analysis

Caption: Workflow for in vivo parenteral delivery of this compound.

Signaling Pathways

The primary mechanism of action of this compound, like other polyene antifungals, is the direct interaction with ergosterol in the fungal cell membrane. This binding leads to the formation of pores or channels, disrupting the membrane's integrity and causing the leakage of essential ions and small molecules, which ultimately results in fungal cell death. While the downstream signaling events triggered by this membrane damage are not fully elucidated for this compound, it is hypothesized to induce a cascade of stress responses within the fungal cell.

Proposed Mechanism of Action of this compound

dermostatin_moa Dermostatin This compound Ergosterol Ergosterol (in Fungal Cell Membrane) Dermostatin->Ergosterol Binds to Pore_Formation Pore/Channel Formation Ergosterol->Pore_Formation Leads to Membrane_Disruption Disruption of Membrane Integrity Pore_Formation->Membrane_Disruption Ion_Leakage Leakage of Ions (K+, Na+) & Small Molecules Membrane_Disruption->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Results in

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for the Experimental Use of Dermostatin A in Candida Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant scarcity of detailed experimental data on the use of Dermostatin A in Candida infection models. The majority of published research on this compound dates back several decades and lacks the specific quantitative data and detailed protocols required for contemporary research applications. Therefore, the following information is based on the limited available data and the general characteristics of polyene antibiotics, the class to which this compound belongs.

Introduction

This compound is a polyene antibiotic, a class of antifungal agents that also includes well-known compounds like Amphotericin B and Nystatin.[1][2] Polyene antibiotics are known for their broad-spectrum activity against various fungal pathogens, including species of the genus Candida, which are a common cause of opportunistic infections in humans. Early research from 1971 indicated that Dermostatin possesses antifungal activity against Candida albicans in in vivo models, although it was reported to be less effective than Amphotericin B when administered parenterally or orally.[1]

Mechanism of Action

As a polyene antibiotic, the presumed mechanism of action of this compound against Candida species involves binding to ergosterol, a primary sterol component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels.[3][4] This disruption results in the leakage of essential intracellular contents, such as ions and small organic molecules, ultimately leading to fungal cell death.[3][4]

It is important to note that no specific studies detailing the precise molecular interactions or downstream signaling effects of this compound on Candida have been found in the current body of scientific literature.

Data Presentation

Due to the lack of specific studies, no quantitative data such as Minimum Inhibitory Concentrations (MICs) or in vivo efficacy data for this compound against various Candida species can be provided at this time. Researchers interested in this compound would need to perform initial dose-response experiments to determine these critical parameters.

Experimental Protocols

Detailed, validated protocols for the experimental use of this compound in Candida infection models are not available in published literature. However, researchers can adapt standard, well-established protocols for antifungal susceptibility testing and in vivo infection models. The following are generalized protocols that would require optimization for use with this compound.

In Vitro Susceptibility Testing: Broth Microdilution Assay (Adapted from CLSI guidelines)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Materials:

  • This compound (requires determination of appropriate solvent and stability)

  • Candida species isolates (e.g., C. albicans, C. glabrata)

  • RPMI-1640 medium, with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in RPMI-1640 medium to achieve a 2x working concentration series.

  • Inoculum Preparation: Culture the Candida isolate on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

  • Assay Plate Preparation: Add 100 µL of the 2x this compound dilutions to the wells of a 96-well plate. Add 100 µL of the prepared Candida inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

In Vivo Murine Model of Systemic Candidiasis (Generalized Protocol)

This protocol describes a common model to assess the efficacy of an antifungal agent in a living organism.

Materials:

  • This compound (formulated for in vivo administration, e.g., in a suitable vehicle for injection or oral gavage)

  • 6-8 week old immunocompromised mice (e.g., neutropenic models)

  • Candida albicans strain

  • Sterile saline

  • Appropriate housing and care facilities for animals

Procedure:

  • Infection: Infect mice intravenously with a predetermined lethal or sublethal dose of C. albicans.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound to the treatment group via a chosen route (e.g., intraperitoneal, intravenous, or oral). The control group should receive the vehicle alone. A range of this compound doses should be tested.

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a set period (e.g., 14-21 days).

  • Fungal Burden (Optional): At specific time points, a subset of mice can be euthanized, and organs (e.g., kidneys, brain) can be harvested to determine the fungal burden by plating homogenized tissue on appropriate agar.

  • Data Analysis: Compare the survival rates and organ fungal burdens between the treated and control groups.

Visualizations

Due to the absence of any published data on the signaling pathways affected by this compound in Candida, it is not possible to create a diagram for a signaling pathway. However, a general experimental workflow can be visualized.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Efficacy prep_drug Prepare this compound Stock Solutions mic_assay Broth Microdilution Assay (MIC) prep_drug->mic_assay prep_inoculum Prepare Candida Inoculum prep_inoculum->mic_assay data_analysis_vitro Determine MIC50/MIC90 mic_assay->data_analysis_vitro infection_model Establish Murine Systemic Infection Model data_analysis_vitro->infection_model Inform Dosing treatment Administer this compound infection_model->treatment monitoring Monitor Survival treatment->monitoring fungal_burden Determine Fungal Burden (Kidney, Brain) treatment->fungal_burden data_analysis_vivo Analyze Survival Curves & Fungal Load monitoring->data_analysis_vivo fungal_burden->data_analysis_vivo

Caption: Generalized workflow for evaluating this compound against Candida.

Conclusion

The available scientific literature on this compound is insufficient to provide detailed application notes and protocols for its use in Candida infection models. The information presented here is based on very limited historical data and the general properties of the polyene class of antibiotics. Significant foundational research, including determination of MIC values, in vivo efficacy, and mechanism of action studies, is required before detailed and reliable protocols can be established. Researchers are strongly encouraged to perform preliminary studies to optimize all experimental conditions for the use of this compound.

References

Application Notes and Protocols for the Isolation of Dermostatin A from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

The search results from step 2 provided more specific information regarding the isolation and purification of polyene antibiotics from Streptomyces. I found protocols detailing fermentation media composition, culture conditions (temperature, pH, shaking speed), and extraction using solvents like ethyl acetate and n-butanol. The results also mentioned purification techniques such as column chromatography with reverse-phase silica gel (C18) and normal phase silica gel.

However, a detailed, step-by-step protocol specifically for Dermostatin A is still not fully available. While there are general procedures for polyenes, the specific parameters for this compound (e.g., precise elution gradients for chromatography, expected yields at each step, and specific quantitative data) are missing. To create a comprehensive application note, I need to synthesize the general protocols for polyene antibiotics and apply them to this compound, making educated estimations where specific data is lacking, and clearly stating that these are based on general methods for similar compounds.

Therefore, I will proceed with structuring the available information and creating the application notes and protocols. I have enough information to create a detailed guide based on the general procedures for polyene macrolides from Streptomyces, which can be adapted for this compound. I will clearly indicate that this is a generalized protocol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyene macrolide antibiotic known for its antifungal properties. It is a secondary metabolite produced by certain strains of actinomycete bacteria, most notably Streptomyces viridogriseus. This document provides detailed protocols for the isolation and purification of this compound from bacterial culture, intended for use in research and drug development settings. The methodologies described herein are based on established procedures for the extraction and purification of polyene antibiotics from Streptomyces species.

Data Presentation

The following table summarizes the expected yields and purity at various stages of the isolation process. These values are estimates based on typical recoveries for similar polyene macrolides and may vary depending on the specific fermentation conditions and analytical methods used.

StageProductTypical Yield (per liter of culture)Purity (%)
1. FermentationCrude Culture BrothN/A<1
2. Solvent ExtractionCrude Extract1 - 5 g5 - 15
3. Silica Gel ChromatographyPartially Purified Fraction100 - 500 mg40 - 60
4. C18 Reverse-Phase HPLCPurified this compound10 - 50 mg>95

Experimental Protocols

Fermentation of Streptomyces viridogriseus for this compound Production

This protocol outlines the cultivation of Streptomyces viridogriseus to produce this compound.

Materials:

  • Streptomyces viridogriseus culture

  • ISP2 Agar (for inoculum preparation)

  • Production Medium (see composition below)

  • Sterile baffled flasks

  • Shaking incubator

Inoculum Preparation:

  • Prepare ISP2 agar plates.

  • Streak Streptomyces viridogriseus onto the agar plates and incubate at 28-30°C for 7-10 days until well-sporulated.

  • Aseptically transfer a loopful of spores into a flask containing seed medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

Production Medium Composition (per liter):

Component Concentration (g/L)
Glucose 20.0
Soy Peptone 10.0
Yeast Extract 5.0
K2HPO4 1.0
MgSO4·7H2O 0.5
CaCO3 2.0

Adjust pH to 7.0-7.2 before sterilization.

Fermentation Procedure:

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate the flasks at 28-30°C for 5-7 days with vigorous shaking (200-250 rpm).

  • Monitor the production of this compound periodically using analytical techniques such as HPLC or by bioassay against a sensitive fungal strain (e.g., Candida albicans).

Extraction of this compound

This protocol describes the extraction of this compound from the fermentation broth. Polyene macrolides like this compound are often found within the mycelia.

Materials:

  • Fermentation broth

  • Ethyl acetate or n-butanol

  • Centrifuge

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation at 8,000 x g for 20 minutes.

  • Extract the mycelial cake with ethyl acetate or n-butanol at a ratio of 1:3 (mycelia:solvent, v/v).

  • Stir the mixture vigorously for 2-4 hours at room temperature.

  • Separate the organic solvent layer containing the crude extract.

  • Repeat the extraction process twice to ensure maximum recovery.

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Purification of this compound

This protocol details a two-step chromatographic procedure for the purification of this compound from the crude extract.

Step 1: Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Fraction collector

  • TLC plates for fraction analysis

Procedure:

  • Dissolve the crude extract in a minimal amount of dichloromethane.

  • Pack a silica gel column with a slurry of silica gel in dichloromethane.

  • Load the dissolved crude extract onto the column.

  • Elute the column with a stepwise or linear gradient of methanol in dichloromethane.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol, 95:5 v/v) and visualize under UV light.

  • Pool the fractions containing the partially purified this compound based on the TLC profile.

  • Evaporate the solvent from the pooled fractions to obtain the semi-purified product.

Step 2: C18 Reverse-Phase High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Semi-purified this compound fraction

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size)

  • Mobile phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid, if necessary).

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the HPLC system with the C18 column and equilibrate with the initial mobile phase conditions (e.g., 30% acetonitrile in water).

  • Inject the sample onto the column.

  • Run a linear gradient of acetonitrile (e.g., 30% to 80% over 30 minutes) at a flow rate of 2-4 mL/min.

  • Monitor the elution profile at a wavelength corresponding to the absorption maximum of this compound (typically in the range of 300-400 nm for polyenes).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.

Visualizations

experimental_workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification inoculum Inoculum Preparation (Streptomyces viridogriseus) fermentation Production Scale Fermentation inoculum->fermentation harvest Harvest Culture & Separate Mycelia fermentation->harvest extraction Solvent Extraction (Ethyl Acetate/n-Butanol) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel hplc Reverse-Phase HPLC (C18) silica_gel->hplc pure_compound Pure this compound hplc->pure_compound purification_pathway crude_extract Crude Extract silica_column Silica Gel Chromatography crude_extract->silica_column Initial Separation semi_pure Semi-Purified this compound silica_column->semi_pure Fraction Pooling rp_hplc Reverse-Phase HPLC (C18) semi_pure->rp_hplc Final Purification pure_dermostatin_a >95% Pure this compound rp_hplc->pure_dermostatin_a Isolation

Analytical Techniques for the Quantification of Dermostatin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A is a polyene macrolide antibiotic known for its antifungal properties. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, formulation development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques. The methodologies described herein are based on established methods for polyene macrolide analysis and can be adapted for specific research and development needs.

Analytical Methodologies

The quantification of this compound, like other polyene macrolides, can be reliably achieved using spectrophotometric and chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its high specificity, sensitivity, and ability to resolve this compound from potential degradation products and other components in complex matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity, making it ideal for bioanalytical applications. UV-Vis Spectrophotometry provides a simpler and more rapid method, suitable for in-process monitoring and preliminary quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 5 - 500 µg/mL10 - 1000 pg/mLVaries; typically in µg/mL range
Limit of Detection (LOD) 0.01 µg/mL<10 pg/mL~1 µg/mL
Limit of Quantification (LOQ) 0.025 µg/mL10 pg/mL~3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (% RSD) < 2%< 15%< 5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method is adapted from validated procedures for Nystatin, a structurally similar polyene macrolide.

Workflow for HPLC Quantification of this compound

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample (e.g., Fermentation Broth, Formulation) extraction Extraction with Methanol or DMSO start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration dilution Dilution with Mobile Phase filtration->dilution injection Inject Sample onto HPLC dilution->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection at 305 nm separation->detection integration Peak Area Integration detection->integration calibration Quantification using Calibration Curve integration->calibration result This compound Concentration calibration->result

Caption: Workflow for this compound quantification by HPLC-UV.

Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Ammonium acetate (ACS grade)

  • Glacial acetic acid (ACS grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dimethyl sulfoxide (DMSO) (optional, for initial sample solubilization)

Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Centrifuge

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 70:30 (v/v) mixture of methanol and 0.05 M ammonium acetate buffer. Adjust the pH of the buffer to 5.0 with glacial acetic acid. Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards ranging from 5 to 500 µg/mL by diluting with the mobile phase.

  • Sample Preparation (from Fermentation Broth):

    • Centrifuge the fermentation broth to separate the mycelium.

    • Extract the supernatant or the mycelial cake with a suitable volume of methanol by vortexing or sonication.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol: 0.05 M Ammonium Acetate (pH 5.0) (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 305 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices.

Workflow for LC-MS/MS Quantification of this compound

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample (e.g., Plasma) is_add Add Internal Standard start->is_add extraction Protein Precipitation or LLE is_add->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation injection Inject Sample evaporation->injection separation Gradient Elution on C18 Column injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection ionization->detection integration Peak Area Ratio Calculation detection->integration calibration Quantification using Calibration Curve integration->calibration result This compound Concentration calibration->result

Caption: Workflow for this compound quantification by LC-MS/MS.

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Dichloromethane (for Liquid-Liquid Extraction)

Equipment:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and the IS in methanol.

    • Spike blank biological matrix with working standard solutions to prepare calibration curve standards and quality control (QC) samples.

    • For sample preparation, add the IS to the unknown samples, calibration standards, and QCs.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile. Alternatively, use liquid-liquid extraction with a suitable solvent like dichloromethane.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1 × 150 mm, 3.5 μm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

    • Gradient Elution: Optimize a gradient to ensure good separation and peak shape.

    • Flow Rate: 0.2 - 0.5 mL/min

    • Ion Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS need to be determined by direct infusion.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

UV-Vis Spectrophotometry

This method is suitable for the rapid estimation of this compound in relatively clean solutions, such as purified fractions or fermentation broths with minimal interfering substances.

Logical Relationship for Spectrophotometric Quantification

cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Concentration Calculation start Sample Solution dilution Dilution with Solvent start->dilution sample_abs Measure Sample Absorbance at λmax dilution->sample_abs blank Measure Blank (Solvent) blank->sample_abs beer_lambert Apply Beer-Lambert Law (A = εbc) sample_abs->beer_lambert result This compound Concentration beer_lambert->result

Caption: Logical steps for this compound quantification by UV-Vis Spectrophotometry.

Materials and Reagents:

  • This compound reference standard

  • Methanol or other suitable solvent

Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in methanol.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Polyenes typically exhibit characteristic absorption spectra with multiple peaks.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in methanol with known concentrations.

    • Measure the absorbance of each standard at the determined λmax, using methanol as a blank.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Dissolve and dilute the sample in methanol to an absorbance value that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.

Stability-Indicating Methods and Forced Degradation

For regulatory purposes and to ensure the quality of drug products, stability-indicating analytical methods are required. These methods must be able to separate the intact drug from its degradation products. Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the analytical method.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C

  • Oxidative Degradation: 3-6% H₂O₂ at room temperature

  • Thermal Degradation: Dry heat at 80-105°C

  • Photodegradation: Exposure to UV light (e.g., 254 nm or 366 nm)

The HPLC method described above is well-suited for use as a stability-indicating method, provided that all degradation product peaks are well-resolved from the this compound peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the specificity of the method.

Application Notes and Protocols for In Vivo Efficacy Studies of Dermostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dermostatin A

This compound is a polyene macrolide antibiotic with antifungal properties.[1][2][3][4][5] As a member of the polyene class of antifungals, its mechanism of action is presumed to involve binding to ergosterol, a key component of the fungal cell membrane.[6][7][8][9][10] This interaction is thought to disrupt the membrane's integrity by forming pores, which leads to the leakage of essential cellular contents and ultimately results in fungal cell death.[7][8][9] While primarily recognized for its antifungal activity, other compounds that modulate sterol biosynthesis pathways have demonstrated potential in oncology.[11][12][13][14][15][16] Therefore, evaluating the in vivo efficacy of this compound is crucial for determining its therapeutic potential in both infectious diseases and potentially in cancer.

These application notes provide detailed protocols for establishing murine models to assess the in vivo efficacy of this compound against systemic fungal infections and as a potential anti-cancer agent.

Application Note 1: Preclinical Assessment of Antifungal Efficacy

Rationale: Invasive fungal infections, particularly those caused by Candida and Aspergillus species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. The development of new antifungal agents is critical. The following protocols describe murine models of systemic candidiasis and invasive aspergillosis, which are standard models for evaluating the in vivo efficacy of novel antifungal compounds like this compound.

Key Considerations for Study Design:

  • Animal Models: Immunocompromised mouse models are typically required to establish robust fungal infections. Common strains include BALB/c or C57BL/6 mice.[17][18][19]

  • Drug Formulation and Dosing: this compound, like other polyenes, is likely poorly soluble in water.[20] A suitable vehicle for parenteral administration (e.g., a lipid-based formulation or a solution in DMSO/saline) must be developed and tested for tolerability. A dose-ranging study should be performed to determine the maximum tolerated dose (MTD).

  • Endpoints for Efficacy: Primary endpoints typically include survival rate and fungal burden in target organs (e.g., kidneys, lungs, brain).[19][21][22] Secondary endpoints can include clinical signs of illness, body weight changes, and histopathological analysis of infected tissues.

Protocol 1: Systemic Candidiasis Murine Model

This protocol describes an intravenous infection model that mimics disseminated candidiasis in humans, with the kidneys being the primary target organ.[19][22]

Materials:

  • This compound

  • Vehicle for this compound (e.g., 5% dextrose, lipid emulsion)

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Sterile phosphate-buffered saline (PBS)

  • 6- to 8-week-old female BALB/c mice

  • Standard laboratory equipment for cell culture and animal handling

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C.

    • Wash the cells three times with sterile PBS by centrifugation.

    • Resuspend the cells in sterile PBS and adjust the concentration to 5 x 10^5 colony-forming units (CFU)/mL.

  • Infection:

    • Inject 100 µL of the C. albicans suspension (5 x 10^4 CFU/mouse) into the lateral tail vein of each mouse.[21]

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like Amphotericin B).

    • Begin treatment 2 hours post-infection.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneally or intravenously) once daily for 5-7 consecutive days.

  • Monitoring and Endpoints:

    • Survival Study: Monitor mice daily for up to 21 days, recording survival and clinical signs of illness.

    • Fungal Burden Study: On day 5 post-infection, euthanize a subset of mice from each group. Aseptically remove the kidneys, weigh them, and homogenize in sterile PBS.

    • Plate serial dilutions of the homogenates on Sabouraud Dextrose Agar (SDA) plates.

    • Incubate at 37°C for 24-48 hours and count the colonies to determine the CFU per gram of tissue.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Survival Time (Days)Fungal Burden (log10 CFU/g kidney ± SD)
1Vehicle Control-
2This compoundLow
3This compoundHigh
4Amphotericin B1

Protocol 2: Invasive Aspergillosis Murine Model

This protocol outlines an inhalational infection model that leads to invasive pulmonary aspergillosis, relevant for testing antifungal agents against respiratory fungal pathogens.[18][23]

Materials:

  • This compound

  • Aspergillus fumigatus strain (e.g., Af293)

  • Sabouraud Dextrose Agar (SDA)

  • Cyclophosphamide and Cortisone Acetate for immunosuppression

  • Inhalation chamber for mice

  • Sterile PBS with 0.1% Tween 80

Procedure:

  • Immunosuppression:

    • Administer cyclophosphamide (250 mg/kg) intraperitoneally on day -2 relative to infection.

    • Administer cortisone acetate (200 mg/kg) subcutaneously on day -2.[18]

    • A second dose of each may be given on day +3 if required for the study duration.

  • Inoculum Preparation:

    • Grow A. fumigatus on SDA plates for 7-10 days at 37°C to allow for conidiation.

    • Harvest conidia by flooding the plate with sterile PBS containing 0.1% Tween 80.

    • Filter the suspension through sterile gauze to remove hyphae.

    • Wash the conidia and adjust the concentration to 1 x 10^9 conidia/mL in PBS with 0.1% Tween 80.

  • Infection:

    • On day 0, place the immunosuppressed mice in an inhalation chamber.

    • Aerosolize 12 mL of the conidial suspension into the chamber over 1 hour.[18]

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer this compound or vehicle daily for at least 7 days.

  • Monitoring and Endpoints:

    • Survival Study: Monitor mice for survival for up to 14 days post-infection.

    • Fungal Burden Study: Euthanize a subset of mice at a predetermined time point (e.g., 96 hours post-infection).

    • Remove lungs, weigh, and homogenize.

    • Determine the fungal burden by plating serial dilutions and counting CFUs.

    • Histopathological analysis of lung tissue can also be performed to assess the extent of infection and inflammation.

Data Presentation:

GroupTreatmentDose (mg/kg)Percent Survival (Day 14)Fungal Burden (log10 CFU/g lung ± SD)
1Vehicle Control-
2This compoundLow
3This compoundHigh
4Voriconazole10

Application Note 2: Exploratory Assessment of Anti-Cancer Efficacy

Rationale: Some compounds that interfere with sterol metabolism, such as statins, have shown potential anti-cancer effects.[11][12][13][14][15][16] Given that this compound is a polyene that interacts with sterols, it is plausible that it may have an impact on cancer cell viability. A subcutaneous xenograft model is a standard initial step to evaluate the in vivo anti-tumor activity of a novel compound.[24][25][26]

Key Considerations for Study Design:

  • Cell Line Selection: Choose a cancer cell line known to form solid tumors in mice (e.g., human colon cancer HCT116, breast cancer MDA-MB-231, or lung cancer A549).

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are required to prevent rejection of human tumor cells.[24]

  • Endpoints for Efficacy: The primary endpoint is typically tumor growth inhibition (TGI). This is measured by caliper measurements of the tumor volume over time. Body weight should also be monitored as an indicator of toxicity. A survival study can also be conducted.

Protocol 3: Subcutaneous Xenograft Murine Model

This protocol details the establishment of a subcutaneous tumor model to assess the efficacy of this compound in inhibiting tumor growth.[24][25][26][27]

Materials:

  • This compound

  • Human cancer cell line

  • Appropriate cell culture medium and supplements

  • Matrigel® (optional, can improve tumor take rate)

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • 6- to 8-week-old immunodeficient mice (e.g., NU/J or NOD-scid)

  • Digital calipers

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80-90% confluency.

    • Harvest cells using trypsin, wash with PBS, and perform a viable cell count (e.g., using trypan blue). Ensure viability is >90%.[27]

    • Resuspend the cells in cold PBS or HBSS at a concentration of 5 x 10^7 cells/mL. If using Matrigel, resuspend at double the final concentration and then mix 1:1 with Matrigel on ice.[24]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[25]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.

    • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Treatment:

    • Administer this compound or vehicle according to the planned dosing schedule and route.

  • Endpoints:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).

    • At the end of the study, euthanize the mice, excise the tumors, and record their final weight and volume.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Tumor Volume (mm³ ± SEM) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
1Vehicle Control-N/A
2This compoundLow
3This compoundHigh
4Standard-of-CareX

Visualizations

Signaling Pathway and Workflow Diagrams

Polyene_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Consequences DermostatinA This compound Ergosterol Ergosterol DermostatinA->Ergosterol Binds to Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Pore Pore Formation Ergosterol->Pore Disrupts membrane, forms pores Leakage Ion Leakage (K+, Na+) Pore->Leakage Leads to Death Fungal Cell Death Leakage->Death Results in

Caption: Mechanism of action for polyene antifungals like this compound.

Anticancer_Signaling_Pathway cluster_0 Cell Membrane & Growth Factor Signaling cluster_1 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation Survival Cell Survival (Inhibition of Apoptosis) mTOR->Survival DermostatinA This compound (Hypothesized) MembraneIntegrity Membrane Integrity/ Sterol Composition DermostatinA->MembraneIntegrity MembraneIntegrity->RTK May modulate signaling

Caption: Hypothesized modulation of the PI3K/Akt/mTOR cancer pathway.

Experimental_Workflow cluster_study_prep Study Preparation cluster_in_vivo In Vivo Phase cluster_analysis Data Analysis Model Select Animal Model (e.g., BALB/c, Nude) Infection Infection or Tumor Implantation Model->Infection Pathogen Prepare Pathogen/Cell Line (e.g., C. albicans, HCT116) Pathogen->Infection Drug Formulate this compound Dosing Administer Treatment Drug->Dosing Random Randomize Animals Infection->Random Random->Dosing Monitor Monitor Health & Tumor Size Dosing->Monitor Endpoint Collect Endpoints (Survival, Fungal Burden, Tumor Volume) Monitor->Endpoint Stats Statistical Analysis Endpoint->Stats Report Generate Report Stats->Report

Caption: General experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for Determining Dermostatin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A is a member of the polyene macrolide antibiotic family, known for its antifungal properties. Polyenes exert their effects by binding to sterols within the cell membrane, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing cell death.[1][2] While the primary target in fungi is ergosterol, polyenes can also interact with cholesterol in mammalian cell membranes, which can lead to cytotoxicity.[3][4] Understanding the cytotoxic profile of this compound in mammalian cells is crucial for its potential development as a therapeutic agent.

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound. The described assays measure various cellular parameters, including metabolic activity, membrane integrity, apoptosis, and cell cycle progression.

Data Presentation

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a representative cancer cell line (e.g., HeLa) and a normal human fibroblast cell line (e.g., MRC-5). This data is for illustrative purposes to guide the researcher in data presentation.

Table 1: IC50 Values of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa2415.8
488.2
724.1
MRC-52445.2
4828.9
7219.5

Table 2: Summary of this compound Cytotoxicity Assays on HeLa Cells (48-hour treatment)

AssayEndpoint MeasuredResult at 10 µM this compound
MTT AssayMetabolic Activity (% of Control)45%
LDH Release AssayMembrane Integrity (% Cytotoxicity)60%
Annexin V/PI StainingApoptosis (% of Total Cells)Early Apoptosis: 25%, Late Apoptosis: 35%
Cell Cycle AnalysisCell Cycle Distribution (% of Cells)G0/G1: 30%, S: 15%, G2/M: 55%

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[5]

Materials:

  • This compound

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Membrane Integrity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity due to compromised membrane integrity.

Materials:

  • This compound

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and a vehicle control for the desired duration.

  • Prepare a maximum LDH release control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations for the chosen time point.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle phase distribution by flow cytometry.[6]

Materials:

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding in Plates treatment This compound Treatment cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle plate_reader Plate Reader mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer data_interp Data Interpretation (IC50, % Cytotoxicity, etc.) plate_reader->data_interp flow_cytometer->data_interp

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_membrane Cell Membrane cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase dermostatin This compound membrane Cholesterol Interaction & Pore Formation dermostatin->membrane mito_stress Mitochondrial Stress membrane->mito_stress Ion Imbalance & Cellular Stress bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Plausible signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Assessing Dermostatin A Synergy with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the synergistic potential of Dermostatin A, a polyene antifungal agent, with other classes of antifungal drugs. The protocols outlined below are foundational for in vitro synergy testing and can be adapted for specific research needs.

Introduction to this compound and Antifungal Synergy

Dermostatin is a polyene antibiotic, a class of antifungals that also includes Amphotericin B and Nystatin. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in fungal cell death.

Antifungal synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Investigating the synergistic interactions of this compound with other antifungals, such as azoles (e.g., fluconazole, itraconazole) and echinocandins (e.g., caspofungin), is crucial for developing more effective combination therapies. Such combinations can potentially lower the required dosage of individual drugs, thereby reducing toxicity, minimizing the development of resistance, and enhancing therapeutic efficacy.

Theoretical Mechanism of this compound Synergy

The primary proposed mechanism for synergy involving polyenes like this compound is the enhancement of cell membrane permeability. By disrupting the fungal cell membrane, this compound can facilitate the entry of other antifungal agents into the cell, allowing them to reach their intracellular targets more effectively.

  • With Azoles: Azoles inhibit the synthesis of ergosterol. While this depletes ergosterol from the membrane, the potent, direct membrane-disrupting action of this compound can create pores that allow for increased intracellular accumulation of the azole, leading to a more potent inhibition of ergosterol biosynthesis.

  • With Echinocandins: Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. The simultaneous disruption of the cell wall by an echinocandin and the cell membrane by this compound can lead to a powerful synergistic effect, compromising the structural integrity of the fungal cell at two different levels.

Key Experimental Protocols for Synergy Assessment

Three primary methods are widely used to assess antifungal synergy in vitro: the checkerboard microdilution assay, the time-kill curve analysis, and the E-test method.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Protocol:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent (e.g., DMSO) at a concentration that is a multiple of the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add a suitable broth medium, such as RPMI 1640, to all wells.

    • Create serial twofold dilutions of this compound along the rows (e.g., from top to bottom).

    • Create serial twofold dilutions of the second antifungal agent along the columns (e.g., from left to right).

    • The final plate will contain a grid of wells with varying concentrations of both drugs. Include wells with each drug alone as controls.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) according to established protocols (e.g., CLSI M27-A3 for yeasts).

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the fungal suspension. Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.

  • Data Analysis: Calculate the FIC for each drug and the FIC index (FICI) using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

Data Presentation:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (or Additive)
> 4.0Antagonism

Note: No specific quantitative data for this compound in checkerboard assays is currently available in the searched literature.

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antifungal effect over time and can distinguish between fungistatic and fungicidal activity.

Protocol:

  • Preparation of Cultures: Prepare a fungal culture in a suitable broth medium and adjust it to a standardized starting inoculum (e.g., 1-5 x 10⁵ CFU/mL).

  • Drug Exposure: Add this compound and the second antifungal agent, alone and in combination, to the fungal cultures at specific concentrations (e.g., at their respective MICs, or multiples of the MIC). Include a drug-free control.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates. Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each drug concentration and combination.

    • Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

    • Indifference is a < 2 log₁₀ change in CFU/mL.

    • Antagonism is a ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.

Note: No specific time-kill curve data for this compound combinations is currently available in the searched literature.

E-test (Epsilometer Test) Method

The E-test is a gradient diffusion method that can also be used to assess synergy.

Protocol:

  • Inoculum Preparation and Plating: Prepare a standardized fungal inoculum and swab it evenly onto the surface of an agar plate (e.g., RPMI agar).

  • Application of E-test Strips:

    • Place an E-test strip for this compound onto the agar surface.

    • Place an E-test strip for the second antifungal agent at a 90-degree angle to the first strip. The point of intersection should be at the respective MICs of the drugs.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the Results: Observe the shape of the inhibition zones.

    • Synergy is indicated by a rounding or enhancement of the inhibition zone at the intersection of the two strips.

    • Antagonism is indicated by a flattening or constriction of the inhibition zone.

    • Indifference is indicated by the absence of any distortion in the inhibition zones.

Note: No specific E-test synergy results for this compound are currently available in the searched literature.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_prep Preparation cluster_assays Synergy Assessment Methods cluster_analysis Data Analysis & Interpretation cluster_results Outcome prep_fungi Prepare Fungal Inoculum checkerboard Checkerboard Assay prep_fungi->checkerboard time_kill Time-Kill Curve Analysis prep_fungi->time_kill etest E-test Method prep_fungi->etest prep_drugs Prepare Drug Stock Solutions (this compound & Partner Drug) prep_drugs->checkerboard prep_drugs->time_kill prep_drugs->etest calc_fici Calculate FIC Index checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves read_zones Interpret Inhibition Zones etest->read_zones synergy Synergy calc_fici->synergy indifference Indifference calc_fici->indifference antagonism Antagonism calc_fici->antagonism plot_curves->synergy plot_curves->indifference plot_curves->antagonism read_zones->synergy read_zones->indifference read_zones->antagonism

Caption: General workflow for assessing antifungal synergy.

Proposed Signaling Pathway for this compound Synergy

Synergy_Pathway cluster_drugs Antifungal Agents cluster_fungus Fungal Cell dermostatin This compound (Polyene) cell_membrane Cell Membrane (Ergosterol) dermostatin->cell_membrane Binds to Ergosterol, Forms Pores partner_drug Partner Antifungal (e.g., Azole or Echinocandin) cell_wall Cell Wall (β-glucan) partner_drug->cell_wall Inhibits Synthesis (if Echinocandin) intracellular_target Intracellular Target (e.g., Ergosterol or Glucan Synthesis) partner_drug->intracellular_target Enhanced Uptake cell_membrane->intracellular_target Increased Permeability cell_death Fungal Cell Death (Synergistic Effect) intracellular_target->cell_death Inhibition of Essential Processes

Caption: Proposed mechanism of this compound synergy.

Conclusion

The assessment of synergistic interactions between this compound and other antifungal agents is a critical step in the development of novel combination therapies. The checkerboard, time-kill, and E-test methods provide robust frameworks for quantifying these interactions in vitro. While specific data for this compound combinations are not yet widely available, the protocols and theoretical mechanisms described here provide a solid foundation for researchers to design and execute their own synergy studies. Such research is essential to unlock the full therapeutic potential of this compound in combating fungal infections.

Troubleshooting & Optimization

improving Dermostatin A solubility for experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dermostatin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, particularly concerning its solubility for experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyene macrolide antibiotic with potent antifungal activity. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. The subsequent leakage of essential intracellular ions and molecules results in fungal cell death.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is known to have limited solubility in aqueous solutions. For preparing stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving polyene antibiotics. Methanol and ethanol can also be used, though solubility may be lower compared to DMSO. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent first, which can then be diluted to the final desired concentration in your aqueous experimental medium.

Q3: What is the maximum concentration of DMSO or other organic solvents that I can use in my cell-based assays?

The tolerance of cell lines to organic solvents can vary significantly. It is best practice to keep the final concentration of the organic solvent in your assay as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects. A solvent toxicity control should always be included in your experimental design to assess the impact of the solvent on your specific cell line or organism.

Q4: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?

Precipitation upon dilution of a concentrated stock solution into an aqueous buffer is a common issue with poorly soluble compounds like this compound. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration if your experimental design allows.

  • Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous buffer while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Pre-warm the aqueous buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with the stability of this compound and your experimental system.

  • Incorporate a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. The concentration of the surfactant should be optimized and tested for any effects on your assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve in the chosen organic solvent. - Insufficient solvent volume.- Inappropriate solvent.- Compound has degraded.- Increase the volume of the solvent incrementally.- Try an alternative recommended solvent (e.g., switch from methanol to DMSO).- Ensure the this compound has been stored correctly, protected from light and moisture.
A clear stock solution is formed, but precipitation occurs upon storage. - The stock solution is supersaturated.- The storage temperature is too low.- The compound is unstable in the solvent over time.- Prepare a fresh stock solution at a slightly lower concentration.- Store the stock solution at room temperature if the compound is stable, or at 4°C instead of -20°C. Check the manufacturer's storage recommendations.- Prepare fresh stock solutions on the day of the experiment.
Inconsistent results between experiments. - Incomplete dissolution of this compound.- Precipitation of the compound in the assay medium.- Degradation of the this compound stock solution.- Ensure the stock solution is completely dissolved before use. Sonication can aid in dissolution.- Visually inspect the assay medium for any signs of precipitation after adding this compound.- Aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.
High background or off-target effects observed in the assay. - The concentration of the organic solvent is too high.- The this compound concentration is too high, leading to non-specific effects.- Perform a solvent toxicity control to determine the maximum tolerable solvent concentration.- Perform a dose-response curve to determine the optimal concentration range for this compound in your assay.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The optimal concentration and solvent should be determined empirically for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a fume hood or a designated area for handling potent compounds.

  • Solvent Addition: Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the supplier.

Workflow for Assessing this compound Solubility and Stability

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation prep_start Weigh this compound prep_solvent Add Organic Solvent (e.g., DMSO) prep_start->prep_solvent prep_dissolve Vortex / Sonicate prep_solvent->prep_dissolve prep_check Visually Inspect for Complete Dissolution prep_dissolve->prep_check prep_end Store Aliquots at -20°C prep_check->prep_end Clear Solution prep_fail Troubleshoot Dissolution prep_check->prep_fail Particulates Remain dil_start Thaw Stock Solution Aliquot prep_end->dil_start dil_add Add Stock Solution Dropwise to Buffer with Mixing dil_start->dil_add dil_buffer Prepare Aqueous Assay Buffer dil_buffer->dil_add dil_check Visually Inspect for Precipitation dil_add->dil_check dil_end Use Immediately in Assay dil_check->dil_end Clear Solution dil_fail Troubleshoot Precipitation dil_check->dil_fail Precipitate Forms

Caption: Workflow for preparing and diluting this compound solutions.

This compound Signaling Pathway

This compound, as a polyene antibiotic, primarily targets the fungal cell membrane. Its mechanism of action is a direct physical interaction rather than a complex signaling cascade. The diagram below illustrates this process.

G cluster_membrane Cell Membrane Interaction Dermostatin This compound Ergosterol Ergosterol Dermostatin->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Fungal Cell Membrane Leakage Ion and Molecule Leakage (K+, Mg2+, sugars, amino acids) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of this compound on the fungal cell membrane.

addressing Dermostatin A stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common stability issues encountered when working with Dermostatin A in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: Like other polyene macrolides, this compound's stability in solution is primarily affected by several factors:

  • pH: Extreme pH values, both acidic and alkaline, can cause rapid degradation.[1][2] Polyene macrolides are generally most stable in a neutral pH range.[3]

  • Temperature: Elevated temperatures accelerate the degradation of polyene macrolides.[1][4]

  • Light: Exposure to UV radiation and even visible light can lead to rapid photodegradation.[1][5]

  • Oxidation: Polyenes are susceptible to auto-oxidation, a process that can be catalyzed by metal ions.[6][7]

  • Solvent: The choice of solvent is critical. While soluble in some organic solvents like DMSO and DMF, polyenes are unstable in aqueous and acidic or alkaline media.[2]

Q2: My this compound solution has precipitated. What could be the cause?

A2: Precipitation of this compound is a common issue, often due to its poor water solubility.[1][2] Polyene macrolides tend to form aggregates in aqueous solutions.[1][7] The following could be reasons for precipitation:

  • Solvent Choice: Using a solvent in which this compound has low solubility.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • pH Shift: A change in the pH of the solution can affect the ionization state and solubility of the molecule.

  • High Concentration: Attempting to dissolve this compound at a concentration above its solubility limit in the chosen solvent.

Q3: Can I store my this compound stock solution in the refrigerator or freezer?

A3: Storing this compound solutions at reduced temperatures (refrigerated or frozen) is generally recommended to slow down degradation. However, it is crucial to consider the solvent used. For aqueous-based solutions, freezing may cause the drug to precipitate out of solution. It is advisable to perform freeze-thaw stability studies to ensure the integrity of the solution upon thawing.[8] For organic stock solutions (e.g., in DMSO or DMF), storage at -20°C or -80°C is a common practice.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The stability of a this compound solution can be monitored by assessing its physical and chemical properties over time.

  • Visual Inspection: Regularly check for any changes in color, clarity, or for the presence of particulate matter.

  • Spectrophotometry: The polyene chromophore of this compound gives it a characteristic UV-Vis absorption spectrum. A decrease in absorbance at the characteristic wavelengths can indicate degradation of the polyene structure.[1]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the active compound and detecting the appearance of degradation products.[1][9] A stability-indicating HPLC method should be developed and validated.[10][11]

  • Biological Activity Assay: The most direct way to assess stability is to measure the antifungal activity of the solution over time using a suitable bioassay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Solution appears cloudy or has visible particles. Poor solubility or precipitation of this compound.[1][2]- Ensure the solvent is appropriate and the concentration does not exceed the solubility limit.- Gentle warming may help re-dissolve the compound, but be cautious of heat-induced degradation.- Consider using a co-solvent system or a formulation aid like deoxycholate, which is used for other polyenes.[2]
Loss of antifungal activity in my experiment. Degradation of this compound in the experimental medium.- Prepare fresh solutions of this compound for each experiment.- Protect the solution from light during the experiment.[5]- Ensure the pH of your experimental medium is within the stable range for polyenes (near neutral).[3]- Minimize the exposure of the solution to elevated temperatures.[4]
The color of the solution has changed (e.g., faded). Degradation of the polyene chromophore.- This is a strong indicator of degradation. The solution should be discarded and a fresh one prepared.- Store stock solutions protected from light and at a low temperature.
Inconsistent experimental results. Instability of the this compound solution leading to varying concentrations.- Aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.- Always use freshly prepared working solutions.- Validate the stability of this compound in your specific experimental buffer and conditions before conducting lengthy experiments.

Stability of Polyene Macrolides: A General Overview

The following table summarizes the general stability profile of polyene macrolides based on available literature. This should be used as a guideline, and specific stability testing for this compound is essential.

Factor Effect on Stability Recommendations
pH Poor stability in acidic (pH < 4) and alkaline (pH > 9) conditions.[2][3] Optimal stability is generally observed between pH 6 and 8.[4][12]Maintain the pH of the solution as close to neutral as possible. Use appropriate buffer systems.
Temperature Degradation rate increases with temperature.[4] Heat-sensitive in solution.[1]Store stock solutions at low temperatures (e.g., -20°C or -80°C). Avoid heating solutions.[8]
Light/UV Radiation Highly sensitive to light and UV radiation, leading to rapid photodegradation.[1][5]Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
Solvents Poorly soluble in water and most common organic solvents.[2] Reasonably soluble in polar aprotic solvents like DMSO and DMF.[2] Unstable in aqueous media.[2]For stock solutions, use high-quality, anhydrous DMSO or DMF. For aqueous working solutions, prepare them fresh and use them immediately.
Oxidation Susceptible to auto-oxidation, which can be catalyzed by metal ions.[6][7]Use high-purity solvents and reagents. Consider adding an antioxidant or a chelating agent like EDTA if metal ion contamination is a concern.[6]

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • High-purity buffers (e.g., phosphate, citrate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Oxidizing agent (e.g., hydrogen peroxide)

  • HPLC system with a UV-Vis detector

  • UV-Vis spectrophotometer

  • pH meter

  • Calibrated incubator and photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.

3. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution in an acidic buffer (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 40°C).

  • Alkaline Hydrolysis: Dilute the stock solution in a basic buffer (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

  • Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%) and incubate at a controlled temperature.

  • Thermal Degradation: Dilute the stock solution in a neutral buffer and incubate at elevated temperatures (e.g., 40°C, 60°C).

  • Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines.[13]

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.[10] Monitor the peak area of this compound and the formation of any degradation products.

  • Scan the samples using a UV-Vis spectrophotometer to observe any changes in the absorption spectrum.

5. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.

  • Determine the degradation kinetics and the rate of degradation.

  • Identify and, if possible, characterize the major degradation products.

Visualizations

Factors_Affecting_Polyene_Macrolide_Stability cluster_factors Environmental Factors cluster_formulation Formulation Factors Temperature Temperature Degradation Degradation (Loss of Activity) Temperature->Degradation Light_UV Light / UV Radiation Light_UV->Degradation pH pH pH->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Solvent Solvent Choice Dermostatin_A This compound in Solution Solvent->Dermostatin_A influences solubility & stability Concentration Concentration Concentration->Dermostatin_A affects aggregation & precipitation Excipients Excipients Excipients->Dermostatin_A can stabilize or destabilize Dermostatin_A->Degradation undergoes

Caption: Factors influencing the stability of this compound in solution.

Stability_Testing_Workflow cluster_stress_conditions Forced Degradation Studies cluster_analysis_methods Analytical Methods start Prepare this compound Stock Solution stress Apply Stress Conditions start->stress acid Acidic pH stress->acid base Alkaline pH stress->base heat Heat stress->heat light Light (Photostability) stress->light oxidation Oxidation stress->oxidation sampling Collect Samples at Time Intervals acid->sampling base->sampling heat->sampling light->sampling oxidation->sampling analysis Analyze Samples sampling->analysis hplc HPLC (Quantification) analysis->hplc uv_vis UV-Vis (Spectral Changes) analysis->uv_vis bioassay Bioassay (Activity) analysis->bioassay data_analysis Analyze Data & Determine Degradation Rate hplc->data_analysis uv_vis->data_analysis bioassay->data_analysis end Establish Stability Profile data_analysis->end

Caption: General workflow for this compound stability testing.

References

troubleshooting inconsistent results in Dermostatin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dermostatin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyene macrolide antibiotic with antifungal properties.[1] Like other polyenes, its primary mechanism of action is the disruption of the fungal cell membrane.[2][3] It binds with high affinity to ergosterol, a key sterol component in fungal membranes, but not mammalian cholesterol. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential ions like K+ and Na+, which ultimately results in fungal cell death.[2][3][4] An alternative model suggests that polyenes may act as a "sterol sponge," extracting ergosterol directly from the membrane, thereby disrupting its integrity and function.[2][3]

Q2: What is the best solvent for this compound? I'm seeing precipitation in my media.

A2: this compound, like many polyenes, is poorly soluble in water. It is soluble in aqueous methanol and may also be dissolved in polar organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For in vitro assays, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous culture medium. Precipitation can occur if the final concentration of the organic solvent is too low to maintain solubility or if the this compound concentration exceeds its solubility limit in the final medium. Always perform a solubility test with your specific medium and final solvent concentration. The vehicle (solvent) itself can impact experimental outcomes, so it is important to include a vehicle-only control in your experiments.

Q3: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent MIC values are a common issue in antifungal susceptibility testing and can stem from several factors:

  • Compound Stability: Polyenes are known to be sensitive to light, heat, and pH.[5][6][7] Ensure that this compound stock solutions are stored protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.

  • Inoculum Preparation: The density of the fungal inoculum must be standardized. Variations in the number of fungal cells will lead to variability in MIC results.

  • Endpoint Reading: Subjectivity in reading the MIC endpoint can be a major source of variation. For polyenes like Amphotericin B, the MIC is typically read as the lowest concentration that causes complete inhibition of growth. Some fungi may exhibit "trailing growth," where a reduced but still present amount of growth occurs over a range of concentrations, making the endpoint difficult to determine. Standardized reading procedures and defined endpoints (e.g., 90% or 100% inhibition compared to the growth control) are essential.

  • Media Composition: The composition of the culture medium can influence the activity of antifungal agents. Ensure you are using a standardized and consistent batch of media for all experiments.

Q4: Can the solvent I use to dissolve this compound affect my experimental results?

A4: Yes, absolutely. The solvent, or "vehicle," can have its own biological effects and can influence the behavior of the compound.[8][9] High concentrations of solvents like DMSO can be toxic to fungal cells or may alter their membrane properties, potentially synergizing with or antagonizing the effect of this compound. It is critical to:

  • Use the lowest possible concentration of the solvent.

  • Include a "vehicle control" in all experiments. This control should contain the same final concentration of the solvent as your experimental samples to account for any effects of the solvent itself.

Troubleshooting Inconsistent MIC Results

Use the following table to troubleshoot common issues leading to variable MIC values in your this compound experiments.

Observation Potential Cause Recommended Solution
High variability in MICs between identical plates in the same experiment. Inconsistent inoculum density across wells.Ensure the fungal suspension is homogenous before and during inoculation. Vortex gently between pipetting.
MIC values are consistently higher than expected. This compound degradation.Prepare fresh stock solutions. Store stock solutions protected from light at -20°C or below. Avoid repeated freeze-thaw cycles.
Fungal resistance.While rare for polyenes, verify the identity and susceptibility profile of your fungal strain.[3]
MIC values drift upwards with longer incubation times. Fungal regrowth or trailing effect.Read MICs at a standardized time point (e.g., 24 or 48 hours). Define a strict endpoint criterion (e.g., 100% inhibition).
Precipitation of this compound is visible in the wells. Poor solubility.Optimize the stock solution concentration and the dilution scheme to keep the final solvent concentration high enough for solubility. Perform a solubility test prior to the experiment.
The vehicle control wells show reduced fungal growth. Solvent toxicity.Decrease the final concentration of the organic solvent (e.g., DMSO) in the assay. Ensure the concentration is below the known toxic threshold for your fungal species.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on standardized methods for antifungal susceptibility testing.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.

    • Prepare a fungal suspension in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer. This is the working inoculum.

  • Assay Plate Preparation:

    • Use a sterile 96-well flat-bottom plate.

    • In the first column, add 200 µL of the working inoculum (Growth Control).

    • In the last column, add 200 µL of sterile medium (Sterility Control).

    • Prepare serial two-fold dilutions of this compound in the assay medium (e.g., RPMI-1640) across the plate, typically from 64 µg/mL down to 0.06 µg/mL.

    • Add 100 µL of the working inoculum to each well containing the this compound dilutions.

    • Prepare a vehicle control by adding the highest concentration of DMSO used in the dilutions to a well with 100 µL of inoculum.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC:

    • Visually inspect the plate. The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the growth control well.

Visual Guides

Mechanism of Action: this compound

DermostatinA_MoA cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_pore Membrane Disruption Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Forms complex with This compound Phospholipid Phospholipid DermostatinA This compound DermostatinA->Ergosterol Binds to IonLeakage Ion Leakage (K+, Na+) Pore->IonLeakage Leads to CellDeath Fungal Cell Death IonLeakage->CellDeath Causes

Caption: this compound binds to ergosterol, forming pores and causing lethal ion leakage.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_controls Control Checks Start Inconsistent Experimental Results CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound Solubility Is compound fully dissolved? CheckCompound->Solubility Storage Was it stored correctly? (Protected from light, -20°C) CheckCompound->Storage Freshness Are dilutions fresh? CheckCompound->Freshness CheckProtocol Step 2: Review Protocol Execution Inoculum Is inoculum density standardized? CheckProtocol->Inoculum Endpoint Is MIC endpoint reading consistent? CheckProtocol->Endpoint CheckControls Step 3: Analyze Controls Vehicle Vehicle control OK? CheckControls->Vehicle Growth Growth control robust? CheckControls->Growth Result Consistent Results Solubility->CheckProtocol Storage->CheckProtocol Freshness->CheckProtocol Inoculum->CheckControls Endpoint->CheckControls Vehicle->Result Growth->Result

Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.

References

Technical Support Center: Optimizing Dermostatin A Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Dermostatin A and other polyene macrolides in in vitro settings. Due to the limited availability of specific data for this compound, this guide incorporates information from closely related and well-studied polyene antibiotics, such as Nystatin and Amphotericin B, to provide representative data and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other polyene macrolides?

This compound is a polyene antibiotic.[1][2] Like other polyenes, its primary mechanism of action is binding to ergosterol, a key component of fungal cell membranes.[3][4][5][6] This binding disrupts the membrane's integrity, leading to the formation of pores or channels.[3][4][6] These pores cause leakage of essential intracellular components, such as ions (particularly potassium), which disrupts the osmotic balance and leads to fungal cell death.[3][4] Some evidence also suggests that this membrane disruption can induce oxidative stress within the fungal cell, further contributing to its antifungal effect.[3]

Q2: What is a typical starting concentration for this compound in an in vitro experiment?

Specific in vitro efficacy data for this compound is not widely published. However, for related polyene macrolides like Nystatin, the minimum inhibitory concentration (MIC) for most sensitive fungi is reported to range from 1.56 to 6.25 µg/mL. For studies involving various Candida species and Aspergillus fumigatus, derivatives of Nystatin and Amphotericin B have shown activity with MIC values in a similar range. Therefore, a reasonable starting point for this compound would be a concentration range of 1-10 µg/mL, which should be further optimized for your specific cell line and experimental conditions.

Q3: What are the common challenges when working with this compound in cell culture?

Researchers may encounter several challenges when working with this compound and other polyene macrolides in vitro:

  • Solubility: Polyenes are often poorly soluble in aqueous solutions like cell culture media. It is recommended to dissolve the compound in a small amount of a suitable solvent, such as DMSO, before preparing the final dilutions in your media.

  • Stability: Aqueous suspensions of some polyenes can lose activity over time, and decomposition can be accelerated by heat, light, and oxygen. It is advisable to prepare fresh stock solutions and protect them from light.

  • Cytotoxicity: While polyenes selectively target fungal cells, they can exhibit toxicity to mammalian cells at higher concentrations due to some affinity for cholesterol in mammalian cell membranes. This necessitates careful determination of the therapeutic window for your specific in vitro model.

Q4: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration will be a balance between achieving the desired biological effect and minimizing cytotoxicity. A dose-response experiment is the most effective way to determine this. This involves treating your cells with a range of this compound concentrations and assessing both the desired experimental endpoint (e.g., inhibition of fungal growth, modulation of a signaling pathway) and cell viability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate observed in culture medium after adding this compound. Poor solubility of the compound.Ensure the stock solution in DMSO is fully dissolved before further dilution. Prepare serial dilutions to ensure gradual introduction to the aqueous medium. Consider using a lower final concentration or a different solvent for the initial stock if compatible with your cell line.
High levels of cell death in control (untreated) and treated groups. General cell culture issues (e.g., contamination, improper handling).Review your aseptic technique and ensure the health of your cell line before starting the experiment. Confirm the appropriate handling and storage of all cell culture reagents.
No observable effect at the tested concentrations. The concentration may be too low, or the compound may be inactive.Verify the activity of your this compound batch. Increase the concentration range in your next experiment. Ensure proper storage of the compound to prevent degradation.
Inconsistent results between experiments. Variability in cell seeding density, incubation time, or compound preparation.Standardize your experimental protocol. Ensure consistent cell numbers, treatment durations, and preparation of this compound dilutions for each experiment.

Data on Related Polyene Macrolides

The following table summarizes in vitro data for Nystatin and Amphotericin B derivatives against various fungal species and their cytotoxicity against mammalian cell lines. This data can serve as a reference for designing experiments with this compound.

CompoundOrganism/Cell LineAssayConcentration (µg/mL)Reference
Nystatin DerivativeCandida spp.MIC1.56 - 6.25
Amphotericin B DerivativeCandida spp.MIC0.5 - 4.0
Nystatin DerivativeHEK293 (Human Embryonic Kidney)IC50>40[7]
Nystatin DerivativehFB-hTERT6 (Human Fibroblast)IC50>40[7]
Amphotericin B DerivativeHEK293 (Human Embryonic Kidney)IC50>40[7]
Amphotericin B DerivativehFB-hTERT6 (Human Fibroblast)IC50>40[7]

Note: IC50 (50% inhibitory concentration) values for cytotoxicity were determined using an MTT assay.[7]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the effective and cytotoxic concentrations of this compound.

  • Cell Seeding:

    • Culture your chosen mammalian or fungal cell line according to standard protocols.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Cell Treatment:

    • Carefully remove the old medium from the 96-well plate.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability (e.g., MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Visualizations

Polyene_Mechanism_of_Action cluster_fungal_cell Fungal Cell Fungal_Membrane Fungal Cell Membrane (with Ergosterol) Pore_Formation Pore Formation Fungal_Membrane->Pore_Formation Disrupts Membrane Dermostatin_A This compound Dermostatin_A->Fungal_Membrane Binds to Ergosterol Ion_Leakage Leakage of Intracellular Ions (K+) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Prepare Cell Culture Dose_Response Perform Dose-Response Experiment Start->Dose_Response Assess_Viability Assess Cell Viability (e.g., MTT Assay) Dose_Response->Assess_Viability Assess_Efficacy Assess Experimental Endpoint Dose_Response->Assess_Efficacy Analyze_Data Analyze Data: Determine IC50 and EC50 Assess_Viability->Analyze_Data Assess_Efficacy->Analyze_Data Optimize Select Optimal Concentration (High Efficacy, Low Cytotoxicity) Analyze_Data->Optimize Proceed Proceed with Main Experiment Optimize->Proceed

Caption: Workflow for optimizing this compound concentration.

References

potential off-target effects of Dermostatin A in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dermostatin A in cellular models. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

This compound is a polyene antifungal agent. Its primary mechanism of action is the binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the integrity of the membrane, leading to the leakage of cellular contents and ultimately fungal cell death.[1][2][3][4]

Q2: Is this compound a cholesterol-lowering "statin"?

No. Despite the similar-sounding name, this compound is not a statin drug used to lower cholesterol. Statins, such as simvastatin and atorvastatin, inhibit the HMG-CoA reductase enzyme in the cholesterol biosynthesis pathway.[5][6] this compound's primary target is the fungal membrane sterol, ergosterol.

Q3: What are the potential off-target effects of this compound in mammalian cells?

While specific off-target effects of this compound are not extensively documented in the literature, potential off-target interactions in mammalian cells could arise from several mechanisms:

  • Interaction with Mammalian Cell Membranes: Although this compound has a higher affinity for ergosterol, it may exhibit some binding to cholesterol in mammalian cell membranes, potentially leading to cytotoxicity at higher concentrations.

  • Kinase Inhibition: It is a common phenomenon for small molecule drugs to exhibit off-target inhibition of various protein kinases.[5][7][8] Kinase profiling studies would be necessary to investigate this possibility for this compound.

  • Induction of Cellular Stress Pathways: Disruption of membrane integrity or other off-target interactions can lead to the activation of cellular stress responses, such as the unfolded protein response (UPR) or oxidative stress.

Q4: A researcher observes unexpected cytotoxicity in a mammalian cell line treated with this compound, even at low concentrations. What could be the cause?

Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound due to differences in membrane composition, expression of potential off-target proteins, or metabolic activity.

  • Off-Target Effects: The cytotoxicity could be a result of the off-target effects mentioned in Q3, such as membrane disruption or kinase inhibition.

  • Compound Purity and Stability: Impurities in the this compound sample or degradation of the compound could lead to unexpected biological activity.

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in cell-based assays.

  • Possible Cause: this compound precipitation or aggregation in culture media.

  • Troubleshooting Steps:

    • Solubility Check: Visually inspect the media containing this compound for any signs of precipitation.

    • Solvent Optimization: Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is low and non-toxic to the cells. Consider testing different solvents for improved solubility.

    • Sonication: Briefly sonicate the stock solution before diluting it into the culture media to break up any aggregates.

    • Fresh Preparation: Prepare fresh dilutions of this compound for each experiment.

Issue 2: Observed cellular phenotype does not align with the expected antifungal mechanism.

  • Possible Cause: An off-target effect is dominating the cellular response.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine if the unexpected phenotype is observed at concentrations significantly different from the expected antifungal IC50.

    • Control Compounds: Include control compounds with known mechanisms of action (e.g., other polyene antifungals, known kinase inhibitors) to compare the observed phenotype.

    • Target Engagement Assays: If a potential off-target is hypothesized (e.g., a specific kinase), perform a target engagement assay to confirm the interaction in cells.

    • Proteomics/Kinase Profiling: Conduct unbiased screening approaches like proteomics or kinase profiling to identify potential off-target proteins or pathways.[9][10]

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Kinase Interactions

This protocol outlines a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of human kinases.[11][12] These services typically utilize radiometric, fluorescence, or luminescence-based assays to measure kinase activity.[11]

  • Assay Execution:

    • Submit the this compound sample to the service provider at a specified concentration (e.g., 10 µM) for a single-point screen.

    • The provider will incubate the compound with each kinase in the panel along with its specific substrate and ATP.

    • Kinase activity will be measured, and the percentage of inhibition by this compound will be calculated relative to a vehicle control.

  • Data Analysis:

    • Identify "hits" as kinases that show significant inhibition (e.g., >50%) at the screening concentration.

    • For significant hits, perform follow-up dose-response assays to determine the IC50 value for each kinase.

Data Presentation:

Table 1: Hypothetical Kinase Profiling Results for this compound (10 µM)

Kinase TargetFamily% Inhibition
EGFRTyrosine Kinase8%
SrcTyrosine Kinase12%
Kinase X Serine/Threonine Kinase 65%
PKASerine/Threonine Kinase5%
Kinase Y Tyrosine Kinase 72%
AKT1Serine/Threonine Kinase9%

Table 2: Hypothetical IC50 Values for "Hit" Kinases

Kinase TargetIC50 (µM)
Kinase X2.5
Kinase Y1.8
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol describes how to use CETSA to validate the interaction of this compound with a potential protein target within a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of different temperatures. Ligand-bound proteins are generally more stable and will denature at a higher temperature.

  • Protein Extraction: Separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct interaction.

Protocol 3: Cytotoxicity Assay

This protocol details a method to assess the cytotoxic effects of this compound on mammalian cells.

Methodology:

  • Cell Seeding: Plate mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Use a commercially available cell viability reagent such as MTT, MTS, or a resazurin-based assay.[13] These assays measure the metabolic activity of viable cells.[13][14][15]

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the results to determine the IC50 value for cytotoxicity.

Visualizations

DermostatinA_Primary_Pathway DermostatinA This compound Ergosterol Ergosterol DermostatinA->Ergosterol Binds to PoreFormation Pore Formation & Membrane Disruption DermostatinA->PoreFormation Induces FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Component of FungalMembrane->PoreFormation in IonLeakage Ion Leakage (K+, Na+) PoreFormation->IonLeakage Leads to CellDeath Fungal Cell Death IonLeakage->CellDeath Results in

Caption: Primary mechanism of this compound in fungal cells.

DermostatinA_Off_Target_Pathway cluster_cell Mammalian Cell DermostatinA This compound OffTargetKinase Off-Target Kinase (e.g., Kinase X) DermostatinA->OffTargetKinase Inhibits DownstreamSubstrate Downstream Substrate OffTargetKinase->DownstreamSubstrate Phosphorylates AlteredSignaling Altered Signaling Pathway DownstreamSubstrate->AlteredSignaling Regulates UnintendedPhenotype Unintended Cellular Phenotype (e.g., Cytotoxicity) AlteredSignaling->UnintendedPhenotype Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed CheckPurity Verify Compound Purity and Solubility Start->CheckPurity DoseResponse Perform Detailed Dose-Response Analysis CheckPurity->DoseResponse IsConcentrationRelevant Is Phenotype at Relevant Concentration? DoseResponse->IsConcentrationRelevant OffTargetScreen Conduct Off-Target Screen (e.g., Kinase Profiling) IsConcentrationRelevant->OffTargetScreen Yes OnTargetEffect Likely On-Target or Non-Specific Toxicity IsConcentrationRelevant->OnTargetEffect No ValidateHits Validate Hits in Cellular Context (e.g., CETSA, Knockdown) OffTargetScreen->ValidateHits OffTargetConfirmed Confirmed Off-Target Effect ValidateHits->OffTargetConfirmed

References

Dermostatin A degradation products and their interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dermostatin A. The information addresses potential issues related to the degradation of this compound and the interference of its degradation products in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a polyene macrolide antibiotic with antifungal properties. It is a hexaene, characterized by a large macrolactone ring with a conjugated system of six double bonds. Its chemical formula is C40H64O11. Like other polyene antibiotics, this compound is known to be sensitive to heat, UV radiation, and extreme pH conditions. It is sparingly soluble in water and has a tendency to form aggregates in aqueous solutions.

Q2: What are the common causes of this compound degradation?

Based on the behavior of similar polyene macrolides, this compound is susceptible to degradation under several conditions:

  • Oxidation: The conjugated hexaene chain is prone to oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents. This is a primary pathway for the inactivation of polyene antibiotics.

  • Photodegradation: Exposure to ultraviolet (UV) light can lead to the rapid degradation of the polyene structure.

  • Hydrolysis: Extreme pH conditions (both acidic and basic) can lead to the hydrolysis of the macrolactone ring, a common degradation pathway for macrolide antibiotics.

  • Thermal Stress: Elevated temperatures can accelerate the degradation processes.

Q3: What are the likely degradation products of this compound?

While specific degradation products of this compound have not been extensively characterized in publicly available literature, based on studies of other polyene antibiotics like Amphotericin B, the primary degradation products are likely to be oxidized forms where the conjugated double bond system is shortened or modified. This can lead to a loss of the characteristic UV-visible absorption spectrum and a decrease in antifungal activity. Hydrolysis of the macrolactone ring would result in a linearized, inactive form of the molecule.

Q4: How can I prevent the degradation of this compound during storage and experiments?

To minimize degradation, this compound should be:

  • Stored in a cool, dark place, protected from light.

  • Handled under inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage of solutions.

  • Dissolved in appropriate solvents (e.g., methanol or DMSO) and used promptly. Aqueous solutions are less stable.

  • Protected from exposure to strong acids, bases, and oxidizing agents.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution. 1. Prepare a fresh stock solution of this compound. 2. Perform a UV-Vis spectrophotometric scan. A significant decrease in the characteristic absorbance peaks (around 383 nm) suggests degradation of the polyene chromophore. 3. Compare the activity of the fresh stock with the old one in a standard bioassay.
Aggregation of this compound in the assay medium. 1. Polyene antibiotics are known to aggregate in aqueous solutions, which can reduce their effective concentration and bioactivity. 2. Try including a small percentage of a non-ionic detergent (e.g., Tween 80) in the assay buffer to reduce aggregation. 3. Consider using a different solvent system for initial dissolution before dilution into the aqueous assay medium.
Interaction with assay components. 1. Some components of the assay medium (e.g., certain proteins or metal ions) may interact with and inactivate this compound. 2. Run a control experiment with this compound in the assay buffer without the biological target to assess its stability over the course of the experiment.
Issue 2: Unexpected or interfering signals in analytical measurements (e.g., HPLC, Spectrophotometry).
Possible Cause Troubleshooting Steps
Presence of degradation products with altered chromatographic or spectral properties. 1. Oxidized degradation products may have different retention times in HPLC and altered UV-Vis spectra. 2. Use a stability-indicating HPLC method to separate this compound from its potential degradation products. This typically involves a gradient elution on a C18 column. 3. If using spectrophotometry, be aware that a decrease in the main absorbance peak may be accompanied by the appearance of new, less defined peaks at shorter wavelengths, indicating chromophore degradation.
Non-specific binding of aggregates to analytical columns or cuvettes. 1. Aggregates can cause peak tailing and poor reproducibility in HPLC. 2. Filter the sample solution through a low-protein-binding filter before injection. 3. Include an organic modifier or detergent in the mobile phase to minimize aggregation.

Quantitative Data Summary

Due to the limited publicly available data on the specific degradation kinetics of this compound, the following table presents a hypothetical summary based on the known behavior of polyene macrolides. This table is intended as a guide for designing forced degradation studies.

Stress Condition Typical Conditions Expected Degradation Products (Hypothetical) Potential Impact on Assays
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolyzed macrolactone ringLoss of biological activity, altered chromatographic retention time.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hHydrolyzed macrolactone ringLoss of biological activity, altered chromatographic retention time.
Oxidation 3% H₂O₂ at room temperature for 24hOxidized polyene chain (e.g., epoxides, shorter polyenes)Loss of characteristic UV-Vis absorbance, reduced bioactivity, potential for new interfering peaks in HPLC.
Thermal Degradation 80°C for 48h (solid state)Various oxidation and hydrolysis productsGeneral decrease in purity and activity.
Photodegradation Exposure to UV light (e.g., 254 nm) for 24hCleavage and oxidation of the polyene chainRapid loss of UV-Vis absorbance and bioactivity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) in a photostability chamber for 24 hours.

3. Analysis:

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

  • For structural elucidation of major degradation products, LC-MS can be employed.

Visualizations

Dermostatin_A_Degradation_Pathway DermostatinA This compound (Hexaene Macrolide) Oxidation Oxidation (O2, Light, Peroxides) DermostatinA->Oxidation Hydrolysis Hydrolysis (Acid/Base) DermostatinA->Hydrolysis UV_Light Photodegradation (UV Light) DermostatinA->UV_Light Oxidized_Products Oxidized Products (e.g., Epoxides, Shorter Polyenes) Oxidation->Oxidized_Products Hydrolyzed_Product Ring-Opened Product (Inactive) Hydrolysis->Hydrolyzed_Product Photo_Products Photodegradation Products (Cleaved Polyene Chain) UV_Light->Photo_Products Loss_of_Activity Loss of Biological Activity Oxidized_Products->Loss_of_Activity Hydrolyzed_Product->Loss_of_Activity Photo_Products->Loss_of_Activity

Caption: Hypothesized degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent/Anomalous Experimental Results Check_Degradation Check for this compound Degradation Start->Check_Degradation Check_Aggregation Investigate Potential Aggregation Start->Check_Aggregation Check_Assay_Interference Assess Assay-Specific Interference Start->Check_Assay_Interference UV_Vis Perform UV-Vis Scan of Stock Solution Check_Degradation->UV_Vis HPLC Run Stability-Indicating HPLC Check_Degradation->HPLC Detergent Add Non-ionic Detergent to Assay Buffer Check_Aggregation->Detergent Solvent Optimize Solubilization Method Check_Aggregation->Solvent Controls Run Controls (e.g., this compound in buffer) Check_Assay_Interference->Controls Component_Exclusion Systematically Exclude Assay Components Check_Assay_Interference->Component_Exclusion Degradation_Confirmed Degradation Confirmed UV_Vis->Degradation_Confirmed Altered Spectrum HPLC->Degradation_Confirmed Extra Peaks Fresh_Stock Prepare Fresh Stock Solution Solution1 Optimize Storage & Handling Procedures Fresh_Stock->Solution1 Aggregation_Likely Aggregation is Likely Detergent->Aggregation_Likely Improved Results Solvent->Aggregation_Likely Improved Results Interference_Identified Interference Identified Controls->Interference_Identified Instability Observed Component_Exclusion->Interference_Identified Problem Component Found Degradation_Confirmed->Fresh_Stock Solution2 Modify Assay Protocol to Minimize Aggregation Aggregation_Likely->Solution2 Solution3 Reformulate Assay Buffer or Modify Protocol Interference_Identified->Solution3

Caption: Troubleshooting workflow for this compound experiments.

Technical Support Center: Overcoming Dermostatin A Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dermostatin A. The information is designed to address specific issues that may be encountered during experiments involving fungal resistance to this polyene macrolide antibiotic.

Disclaimer: this compound is a polyene antifungal agent. While its general mechanism of action is understood to be similar to other polyenes, such as Amphotericin B and Nystatin, specific research on resistance mechanisms to this compound is limited. Therefore, much of the information provided here is extrapolated from studies on other polyene macrolodes. Researchers should validate these potential mechanisms for their specific fungal strains of interest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, as a polyene macrolide, is presumed to act by binding to ergosterol, a key component of the fungal cell membrane.[1] This binding disrupts the membrane's integrity, leading to the formation of pores or channels. The resulting leakage of essential intracellular components, such as ions and small organic molecules, ultimately leads to fungal cell death. An alternative and more recent model suggests that polyenes may act as a "sterol sponge," extracting ergosterol from the membrane, which also leads to cell death.

Q2: My fungal strain shows reduced susceptibility to this compound. What are the potential mechanisms of resistance?

Resistance to polyene antifungals is relatively uncommon but can occur through several mechanisms. The most frequently observed mechanism is a modification of the fungal cell membrane's sterol composition, primarily through alterations in the ergosterol biosynthesis pathway.[2] Other potential, though less common, mechanisms include the production of drug-sequestering extracellular matrix in biofilms, and cellular stress responses.

Q3: How can I confirm if my fungal strain has developed resistance to this compound?

The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain using a standardized antifungal susceptibility testing method, such as broth microdilution. A significant increase in the MIC compared to a susceptible reference strain or the parental strain is indicative of resistance.

Q4: Are there known mutations associated with this compound resistance?

While specific mutations conferring resistance to this compound have not been extensively documented, mutations in the ERG genes, which are involved in the ergosterol biosynthesis pathway, are the primary cause of resistance to other polyenes like Amphotericin B.[2] Mutations in genes such as ERG2, ERG3, ERG5, ERG6, and ERG11 can lead to a decrease in ergosterol content or the production of altered sterols that have a lower binding affinity for polyenes.

Q5: Can drug efflux pumps contribute to this compound resistance?

While efflux pumps are a major mechanism of resistance for other classes of antifungals like azoles, their role in polyene resistance is less established.[3][4] Some studies suggest a minor role, but it is not considered a primary mechanism of resistance to polyenes.

Troubleshooting Guides

Issue 1: Increased MIC of this compound Observed in a Previously Susceptible Fungal Strain

Possible Cause 1: Alterations in the Ergosterol Biosynthesis Pathway

  • Troubleshooting Steps:

    • Sequence Key ERG Genes: Perform Sanger or next-generation sequencing of key genes in the ergosterol biosynthesis pathway (ERG2, ERG3, ERG5, ERG6, ERG11) to identify potential mutations. Compare the sequences to a susceptible reference strain.

    • Analyze Sterol Composition: Use gas chromatography-mass spectrometry (GC-MS) to analyze the sterol composition of the fungal cell membrane. A decrease in the ergosterol content or the presence of alternative sterols in the resistant strain compared to the susceptible strain would support this mechanism.

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of the ERG genes. While changes in expression are more commonly associated with azole resistance, altered regulation could play a role.

Possible Cause 2: Biofilm Formation

  • Troubleshooting Steps:

    • Biofilm Formation Assay: Perform a crystal violet or XTT assay to quantify the biofilm-forming capacity of your resistant strain compared to a susceptible control. Increased biofilm formation can lead to reduced drug penetration.

    • Microscopy: Use confocal or electron microscopy to visualize the biofilm structure and the presence of an extracellular matrix.

Issue 2: this compound Shows Reduced Efficacy in an in vivo Model Despite in vitro Susceptibility

Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues

  • Troubleshooting Steps:

    • Review Dosing and Formulation: Ensure the dosage and delivery method of this compound are appropriate for the animal model and the site of infection.

    • Measure Drug Levels: If possible, measure the concentration of this compound in the plasma and at the site of infection to ensure adequate drug exposure.

Possible Cause 2: Host Factors

  • Troubleshooting Steps:

    • Assess Immune Status of the Host: The efficacy of many antifungal drugs, including polyenes, can be influenced by the host's immune status. Consider if the immune status of the animal model is compromising the drug's effect.

Data Presentation

Table 1: Example of Antifungal Susceptibility Testing Results

Fungal StrainThis compound MIC (µg/mL)Interpretation
Wild-Type Strain A0.5Susceptible
Putative Resistant Isolate 18Resistant
Putative Resistant Isolate 216Resistant

Table 2: Example of Sterol Analysis Results

Fungal StrainErgosterol Content (% of total sterols)Other Sterols Detected
Wild-Type Strain A95%Fecosterol
Putative Resistant Isolate 110%Fecosterol, Episterol

Experimental Protocols

1. Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Materials:

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • This compound stock solution (in DMSO).

    • 96-well microtiter plates.

    • Fungal inoculum suspension (adjusted to 0.5 McFarland standard).

    • Spectrophotometer.

  • Procedure:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates.

    • Prepare the fungal inoculum in RPMI-1640 and adjust the concentration to approximately 1-5 x 10^3 CFU/mL.

    • Add 100 µL of the fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a growth control and an uninoculated well as a blank.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically.

2. Fungal Sterol Extraction and Analysis by GC-MS

  • Materials:

    • Fungal cell pellets.

    • Glass beads.

    • Chloroform:Methanol (2:1, v/v).

    • Saponification reagent (methanolic KOH).

    • Heptane.

    • Silylating agent (e.g., BSTFA).

    • GC-MS instrument.

  • Procedure:

    • Harvest fungal cells from a liquid culture and wash with sterile water.

    • Disrupt the cells by bead beating in the presence of chloroform:methanol.

    • Perform a saponification step to hydrolyze sterol esters.

    • Extract the non-saponifiable lipids (containing free sterols) with heptane.

    • Evaporate the heptane and derivatize the sterols with a silylating agent.

    • Analyze the derivatized sterols by GC-MS. Compare the resulting chromatograms and mass spectra to known standards to identify and quantify the sterols present.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_polyene_action Polyene Action Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Zymosterol Zymosterol 14-demethyl lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Ergosta-5,7-dienol Ergosta-5,7-dienol Ergosta-5,7,24(28)-trienol->Ergosta-5,7-dienol Ergosterol Ergosterol Ergosta-5,7-dienol->Ergosterol ERG5 This compound This compound This compound->Ergosterol Binds to

Caption: Ergosterol biosynthesis pathway and the target of this compound.

Resistance_Workflow Start Fungal strain shows increased this compound MIC MIC_Confirmation Confirm MIC with broth microdilution Start->MIC_Confirmation Sterol_Analysis Analyze sterol composition (GC-MS) MIC_Confirmation->Sterol_Analysis Sequencing Sequence ERG genes (ERG2, ERG3, ERG6, etc.) MIC_Confirmation->Sequencing Biofilm_Assay Assess biofilm formation MIC_Confirmation->Biofilm_Assay Sterol_Result Altered sterol profile? Sterol_Analysis->Sterol_Result Sequencing_Result Mutations in ERG genes? Sequencing->Sequencing_Result Biofilm_Result Increased biofilm? Biofilm_Assay->Biofilm_Result Conclusion1 Resistance likely due to ergosterol pathway alteration Sterol_Result->Conclusion1 Yes Further_Investigation Investigate other mechanisms Sterol_Result->Further_Investigation No Sequencing_Result->Conclusion1 Yes Sequencing_Result->Further_Investigation No Conclusion2 Resistance likely due to biofilm formation Biofilm_Result->Conclusion2 Yes Biofilm_Result->Further_Investigation No

Caption: Troubleshooting workflow for this compound resistance.

Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Ergosterol Ergosterol Membrane_Disruption Membrane Disruption & Cell Death Ergosterol->Membrane_Disruption Leads to ERG_Genes ERG Gene Expression (e.g., ERG2, ERG3, ERG6) Erg_Proteins Ergosterol Biosynthesis Enzymes ERG_Genes->Erg_Proteins Transcription & Translation ERG_Genes->Erg_Proteins Mutations can alter enzyme function Altered_Sterols Altered Sterols Erg_Proteins->Altered_Sterols Produces Reduced_Binding Reduced this compound Binding Altered_Sterols->Reduced_Binding Results in DermostatinA This compound DermostatinA->Ergosterol Binds Resistance Resistance Reduced_Binding->Resistance

Caption: Logical relationship of this compound action and resistance.

References

Technical Support Center: Dermostatin A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Dermostatin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound and other polyene macrolides?

A1: The primary challenges in purifying polyene macrolides like this compound stem from their inherent chemical instability and limited solubility.[1] These compounds are sensitive to pH, light, and elevated temperatures, which can lead to degradation and loss of biological activity.[1] Their poor solubility in many common solvents can also complicate extraction and chromatography steps.

Q2: What are the critical factors to consider when developing a purification protocol for this compound?

A2: Key factors to control during the purification of this compound include:

  • pH: Polyenes are unstable at extreme pH values. It is crucial to maintain a pH between 5 and 7 for optimal stability.[2]

  • Temperature: Elevated temperatures can cause degradation.[3] It is advisable to perform purification steps at reduced temperatures whenever possible.

  • Light: Exposure to light, particularly UV light, can lead to decomposition.[3] All purification steps should be carried out in light-protected containers.

  • Oxidation: Polyenes are susceptible to oxidation. The use of antioxidants or de-gassed solvents may be beneficial.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of polyene macrolides.[4][5][6] Other useful methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile impurities.

  • Colorimetric Methods: Can be used for quantitative analysis and to detect specific impurities.[7]

  • Melting and Boiling Point Determination: A simple method to get a preliminary indication of purity.[7]

Troubleshooting Guides

Low Yield During Extraction
Problem Possible Cause Suggested Solution
Low this compound yield in the initial extract. Inefficient cell lysis.Optimize cell disruption method (e.g., sonication, homogenization, or enzymatic lysis).
Incorrect solvent selection.Test a range of solvents with varying polarities. For polyenes, alcohols or acetone are often effective.[8]
Insufficient extraction time or solvent volume.Increase the extraction time and/or the solvent-to-solid ratio to ensure complete extraction.[3]
Degradation during extraction.Perform extraction at a lower temperature and protect the sample from light.
Poor Resolution in Chromatography
Problem Possible Cause Suggested Solution
Co-elution of this compound with impurities. Inappropriate stationary phase.Screen different chromatography resins (e.g., C18, silica gel) to find the one with the best selectivity.
Non-optimal mobile phase composition.Adjust the solvent gradient, pH, or ionic strength of the mobile phase to improve separation.
Column overloading.Reduce the amount of sample loaded onto the column.
Flow rate is too high or too low.Optimize the flow rate to enhance resolution.
Product Degradation During Purification
Problem Possible Cause Suggested Solution
Loss of this compound activity after purification. Exposure to harsh pH conditions.Maintain the pH of all buffers between 5 and 7.[2]
High temperatures during solvent evaporation or chromatography.Use rotary evaporation at low temperatures or lyophilization. Run chromatography at room temperature or in a cold room.
Exposure to light.Use amber-colored glassware or wrap containers in aluminum foil.
Presence of oxidizing agents.De-gas solvents and consider adding antioxidants to buffers.

Experimental Protocols

General Protocol for Extraction of this compound from Fermentation Broth

This protocol is a general guideline and may require optimization.

  • Cell Harvesting: Centrifuge the fermentation broth to pellet the microbial cells.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and disrupt the cells using sonication or high-pressure homogenization.

  • Solvent Extraction:

    • Add a suitable organic solvent (e.g., methanol, ethanol, or acetone) to the cell lysate at a ratio of 2:1 (v/v).[8]

    • Stir the mixture at room temperature for 2-4 hours, protected from light.

    • Centrifuge the mixture to separate the solvent extract from the cell debris.

    • Collect the supernatant containing this compound.

  • Solvent Evaporation: Concentrate the extract under reduced pressure at a temperature below 40°C.

General Protocol for Purification of this compound by HPLC

This is a starting point for developing an HPLC purification method.

  • Column: A reversed-phase C18 column is a good starting point for polyene purification.[5][6]

  • Mobile Phase: A gradient of methanol and water is often effective.[5] The addition of a small amount of a buffer to control pH (e.g., ammonium acetate) can be beneficial.[6]

  • Detection: this compound, as a polyene, should have a characteristic UV-Vis spectrum. Detection is typically performed between 300-400 nm. For nystatin, a similar polyene, detection at 305 nm is common.[5]

  • Injection Volume and Flow Rate: These will need to be optimized based on the column dimensions and the concentration of the sample.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification fermentation Fermentation Broth centrifugation1 Centrifugation fermentation->centrifugation1 cell_pellet Cell Pellet centrifugation1->cell_pellet lysis Cell Lysis cell_pellet->lysis solvent_extraction Solvent Extraction lysis->solvent_extraction centrifugation2 Centrifugation solvent_extraction->centrifugation2 crude_extract Crude Extract centrifugation2->crude_extract concentration Concentration crude_extract->concentration chromatography Chromatography (e.g., HPLC) concentration->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_analysis Purity Analysis (HPLC, MS) fraction_collection->purity_analysis pure_dermostatin Pure this compound purity_analysis->pure_dermostatin

Caption: A general workflow for the extraction and purification of this compound.

Putative Biosynthetic Pathway of Polyene Macrolides

biosynthetic_pathway cluster_precursors Precursors pks Polyketide Synthase (PKS) macrolactone Macrolactone Core pks->macrolactone p450 P450 Monooxygenases macrolactone->p450 oxidized_macrolactone Oxidized Macrolactone p450->oxidized_macrolactone glycosyltransferase Glycosyltransferase oxidized_macrolactone->glycosyltransferase glycosylated_polyene Glycosylated Polyene (e.g., this compound) glycosyltransferase->glycosylated_polyene acetyl_coa Acetyl-CoA acetyl_coa->pks propionyl_coa Propionyl-CoA propionyl_coa->pks

Caption: Simplified biosynthetic pathway for polyene macrolides.

General Mechanism of Action for Polyene Antifungals

mechanism_of_action polyene Polyene (this compound) ergosterol Ergosterol polyene->ergosterol Binds to pore_formation Pore Formation polyene->pore_formation membrane Fungal Cell Membrane ergosterol->membrane Component of ergosterol->pore_formation ion_leakage Ion Leakage (K+, Na+) pore_formation->ion_leakage cell_death Fungal Cell Death ion_leakage->cell_death

Caption: Mechanism of action of polyene antifungals targeting the fungal cell membrane.

References

Technical Support Center: Dermostatin A in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Dermostatin A is a polyene macrolide antibiotic. While it shares a mechanism of action with other polyenes like Amphotericin B and Nystatin, specific toxicological data for this compound is limited in publicly available literature. The following guidance is based on the well-established principles of polyene macrolide toxicology and is intended to serve as a starting point for your research. It is imperative to conduct dose-ranging and toxicity studies for your specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in animal models?

A1: As a polyene macrolide, this compound's toxicity stems from its mechanism of action. Polyenes bind to sterols in cell membranes and form pores or channels.[1][2] While they have a higher affinity for ergosterol, the primary sterol in fungal cell membranes, they also bind to cholesterol in mammalian cell membranes.[1] This interaction increases membrane permeability, leading to leakage of essential intracellular ions and macromolecules, which can result in cell death.[2][3] The kidneys are particularly susceptible to this damage, making nephrotoxicity the most common dose-limiting toxicity for systemically administered polyenes.[3][4][5]

Q2: What are the common signs of this compound toxicity I should monitor for in my animal models?

A2: Based on related polyenes like Amphotericin B, you should monitor for a range of clinical signs. For systemic administration, the most significant concern is kidney damage (nephrotoxicity).[1][5]

  • General Indicators: Weight loss, lethargy, ruffled fur, and reduced food and water intake.

  • Signs of Nephrotoxicity: Changes in urine output (increase or decrease) and color, and increased water consumption. Blood urea nitrogen (BUN) and serum creatinine levels are key biochemical markers to monitor.[6]

  • Infusion-Related Reactions: If administered intravenously, watch for signs of anaphylactoid reactions, which can be caused by mast cell degranulation.[1]

  • Gastrointestinal Issues: Oral administration may lead to anorexia and other GI disturbances.[1]

Q3: How can I reduce the toxicity of this compound in my experiments?

A3: The most effective strategy for mitigating polyene toxicity is through advanced formulation.[3][7]

  • Liposomal Formulation: Encapsulating this compound in liposomes can dramatically decrease its toxicity, particularly nephrotoxicity.[8][9][10] Liposomes alter the drug's distribution in the body, reducing its interaction with mammalian cell membranes while still allowing it to target fungal cells.[8]

  • Other Lipid-Based Formulations: Complexes with other lipids or phospholipids can also reduce toxicity.[2][4]

  • Dose Optimization: Conduct a thorough dose-response study to identify the minimum effective dose with the lowest possible toxicity (see Experimental Protocol 1).

  • Route of Administration: Toxicity is most pronounced with systemic (intravenous) administration. If your research allows, consider local or topical administration, which generally has a much lower toxicity profile.[11]

Q4: Are there any known LD50 values for this compound or related compounds?

Data Presentation: Toxicity of Polyene Antifungals

The following tables summarize toxicity data for Amphotericin B and Nystatin, which can be used to estimate starting doses for this compound experiments.

Table 1: Comparative Acute Intravenous Toxicity (LD50) of Conventional vs. Liposomal Amphotericin B

Animal Model Conventional Amphotericin B (mg/kg) Liposomal Amphotericin B (AmBisome®) (mg/kg) Reference
Mice ~ 2.3 > 175 [12]

| Rats | ~ 1.6 | > 50 |[12] |

Table 2: Maximum Tolerated Dose (MTD) of Conventional vs. Liposomal Nystatin in Mice

Formulation Maximum Tolerated Dose (Intravenous) (mg/kg) Reference
Free Nystatin 4 [10]

| Liposomal Nystatin | 16 |[10] |

Table 3: Dose Levels Used in Reproductive Toxicity Studies of Liposomal Nystatin (Nyotran®)

Animal Model Dose Levels (mg/kg/day, IV) Observed Effects Reference
Rats 0.5, 1.5, 3.0 (reduced to 2.0) Parental toxicity (weight loss, etc.) at 1.5 and 3.0 mg/kg/day. Effects on post-wean development at all dose levels. [13][14]

| Rabbits | 0.5, 1.5, 3.0 | Maternal effects (decreased food consumption) only at the high dose. |[13][14] |

Troubleshooting Guides

Problem 1: Unexpected mortality or severe adverse events in the animal cohort.

Potential Cause Troubleshooting Step
Dose is too high 1. Immediately halt the study and perform necropsies to identify the cause of death. 2. Redesign the experiment with a lower dose range. Start with 1/10th of the dose that caused mortality. 3. Ensure accurate dose calculations and administration technique.
Acute infusion reaction 1. Slow the rate of intravenous infusion. 2. Consider a pre-test dose to check for sensitivity.[1] 3. For future studies, pretreatment with antihistamines might be considered, though this could be a confounding variable.
Formulation issue 1. If using a custom formulation, verify its stability, particle size, and encapsulation efficiency. 2. Aggregates of the drug can be more toxic; ensure the drug is properly solubilized or suspended.[15]

Problem 2: Animals show signs of nephrotoxicity (e.g., increased BUN/creatinine, changes in urine output).

Potential Cause Troubleshooting Step
Dose-dependent nephrotoxicity 1. Reduce the dose in subsequent experiments. 2. Increase the dosing interval to allow for renal clearance and recovery. 3. Ensure animals are well-hydrated.
High drug accumulation in kidneys 1. This is the primary mechanism of polyene nephrotoxicity.[4] 2. Strongly consider switching to a liposomal formulation. This is the most effective way to reduce kidney exposure.[8][12]
Pre-existing renal impairment 1. Ensure the use of healthy animals with no underlying kidney issues. 2. Perform baseline blood work to screen for renal function before starting the experiment.

Mandatory Visualizations

G Mechanism of Polyene (this compound) Toxicity cluster_drug This compound cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell (e.g., Kidney Tubule) Dermostatin This compound (Polyene) FungalMembrane Fungal Membrane (with Ergosterol) Dermostatin->FungalMembrane Therapeutic Effect MammalianMembrane Mammalian Membrane (with Cholesterol) Dermostatin->MammalianMembrane Side Effect PoreFormation Pore Formation FungalMembrane->PoreFormation High Affinity Binding FungalDeath Cell Leakage & Fungal Death PoreFormation->FungalDeath MammalianPore Pore Formation (Lower Affinity) MammalianMembrane->MammalianPore Low Affinity Binding Toxicity Ion Leakage & Cell Damage (Toxicity) MammalianPore->Toxicity

Caption: Mechanism of this compound's selective toxicity.

G Experimental Workflow for Minimizing Toxicity Start Start: Plan This compound Study Formulation Step 1: Formulation Strategy (e.g., Liposomal vs. Free Drug) Start->Formulation DoseRange Step 2: Acute Dose-Ranging Study (Determine MTD / LD50) Formulation->DoseRange Monitor1 Monitor: Clinical Signs, Mortality DoseRange->Monitor1 Monitor1->Formulation High Toxicity Observed EfficacyStudy Step 3: Sub-chronic Efficacy Study (Use doses below MTD) Monitor1->EfficacyStudy Safe Dose Range Identified Monitor2 Monitor: Clinical Signs, Weight, BUN/Creatinine EfficacyStudy->Monitor2 Monitor2->EfficacyStudy Toxicity Observed (Reduce Dose) Analyze Step 4: Analyze Data (Efficacy vs. Toxicity) Monitor2->Analyze End End: Optimized Protocol Analyze->End

Caption: Workflow for this compound dose optimization.

G Troubleshooting In-Vivo this compound Toxicity Start Toxicity Observed (e.g., Weight Loss, High BUN) CheckDose Is dose based on a prior MTD study? Start->CheckDose CheckFormulation Are you using a liposomal formulation? CheckDose->CheckFormulation Yes Action_PerformMTD Action: Perform MTD study to find a safe dose. CheckDose->Action_PerformMTD No Action_ReduceDose Action: Reduce dose by 30-50% and re-evaluate. CheckFormulation->Action_ReduceDose Yes Action_Liposome Action: Switch to a liposomal formulation. CheckFormulation->Action_Liposome No Action_OptimizeLiposome Action: Re-evaluate liposome protocol. Lower dose. Action_ReduceDose->Action_OptimizeLiposome Toxicity Persists

Caption: Decision tree for troubleshooting toxicity.

Experimental Protocols

Protocol 1: Dose-Ranging Study for Acute Toxicity Assessment

Objective: To determine the Maximum Tolerated Dose (MTD) and/or LD50 of a this compound formulation in a specific animal model (e.g., BALB/c mice).

Materials:

  • This compound formulation (e.g., dissolved in DMSO, then diluted in saline, or a liposomal formulation).

  • Vehicle control (same solvent/liposome preparation without the drug).

  • Healthy, age- and sex-matched animals (e.g., 8-10 week old female BALB/c mice).

  • Appropriate caging and husbandry supplies.

  • Calibrated scale, syringes, and needles for administration.

Methodology:

  • Animal Acclimatization: Acclimate animals to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to groups of 3-5. Include a vehicle control group and at least 4-5 dose groups. Based on the data for related compounds, a starting range for free this compound could be 1, 2, 4, 8, 16 mg/kg. For a liposomal formulation, a higher range would be appropriate (e.g., 10, 25, 50, 100 mg/kg).

  • Administration: Administer a single dose of the this compound formulation or vehicle via the intended experimental route (e.g., intravenous tail vein injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-administration, then at 24, 48, and 72 hours, and daily thereafter for 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.

    • Record body weight daily.

    • Record mortality in each group.

  • Endpoint: The MTD is the highest dose that does not cause mortality or serious, irreversible clinical signs. The LD50 can be calculated using statistical methods (e.g., probit analysis) if sufficient dose groups and mortality data are generated.

Protocol 2: Preparation of a Basic Liposomal this compound Formulation

Objective: To encapsulate this compound into liposomes to reduce its in vivo toxicity. This is a basic protocol; optimization is likely required.

Materials:

  • This compound.

  • Phospholipids (e.g., Distearoylphosphatidylcholine - DSPC).

  • Cholesterol.

  • Chloroform and Methanol (for lipid dissolution).

  • Hydration buffer (e.g., sterile saline or PBS).

  • Rotary evaporator.

  • Bath sonicator or probe sonicator.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

Methodology:

  • Lipid Film Hydration:

    • Dissolve this compound, DSPC, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A common molar ratio to start with is 10:10:1 (DSPC:Cholesterol:Drug), but this requires optimization.

    • Use a rotary evaporator to remove the organic solvents under vacuum, leaving a thin, dry lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This will form multilamellar vesicles (MLVs). The temperature of the buffer should be above the phase transition temperature of the lipids (for DSPC, this is ~55°C).

  • Sonication:

    • To reduce the size of the liposomes, sonicate the MLV suspension using a bath or probe sonicator. This process creates smaller vesicles but can be harsh.

  • Extrusion (Recommended):

    • For a more uniform size distribution, pass the liposome suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes to ensure homogeneity.

  • Purification:

    • Remove any unencapsulated (free) this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the final liposomal formulation for particle size, zeta potential, and encapsulation efficiency (by separating free from encapsulated drug and quantifying the drug).

References

impact of pH and temperature on Dermostatin A activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific impact of pH and temperature on Dermostatin A activity is limited in publicly available literature. The following guidance is based on the general characteristics of polyene antibiotics, a class to which this compound belongs, with specific examples drawn from related compounds like Nystatin. Researchers should validate these recommendations for this compound in their specific experimental settings.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the general mechanism of action for this compound? This compound is a polyene antibiotic.[1][2] Like other polyenes, it is believed to interact with ergosterol, a key component of the fungal cell membrane. This interaction disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[3][4][5]
How do pH and temperature generally affect the activity of polyene antifungals? The stability and activity of polyene antibiotics can be significantly influenced by pH and temperature. Extreme pH values and high temperatures can lead to the degradation of the compound, reducing its antifungal efficacy. The optimal pH and temperature for activity are often close to physiological conditions, but this can vary depending on the specific polyene and the fungal species being targeted.
Are there any known optimal pH or temperature ranges for this compound activity? Specific optimal pH and temperature ranges for this compound activity are not well-documented in available scientific literature. However, for the related polyene antifungal Nystatin, stability is optimal between pH 5 and 7. It is crucial to experimentally determine the optimal conditions for this compound in your specific assay.
What are the visible signs of this compound degradation? This compound is described as golden-yellow needles.[6] A change in color or the appearance of precipitates in a this compound solution could indicate degradation due to factors like improper pH, elevated temperature, or exposure to light.

Troubleshooting Guides

Issue 1: Reduced or No Antifungal Activity
Possible Cause Troubleshooting Step
Suboptimal pH of the medium Verify the pH of your experimental medium. Adjust the pH to a range of 6.0-7.5 and repeat the experiment. It is recommended to test a pH gradient to identify the optimal range for your specific fungal strain and experimental conditions.
Degradation due to high temperature Ensure that this compound solutions are not exposed to high temperatures. Prepare fresh solutions and avoid repeated freeze-thaw cycles. If your experimental protocol requires incubation at elevated temperatures, consider the thermal stability of this compound and minimize the duration of heat exposure. Dermostatin is known to sinter at 180°C and darken at 200°C.[6]
Improper storage of this compound Store this compound powder and stock solutions as recommended by the manufacturer, typically at low temperatures and protected from light. For example, this compound from MedchemExpress should be stored at room temperature in the continental US, but this may vary elsewhere.
Incorrect solvent Ensure this compound is dissolved in a suitable solvent in which it is stable. Dermostatin is soluble in aqueous methanol.[6] The choice of solvent can impact its stability and activity.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Fluctuations in pH Buffer your experimental medium to maintain a stable pH throughout the experiment. Small shifts in pH can alter the charge of the molecule and the fungal cell surface, potentially affecting their interaction.
Temperature variability Use a calibrated incubator or water bath to ensure a consistent temperature across all experiments. Temperature fluctuations can affect both the activity of this compound and the growth rate of the target fungus.
Age of this compound solution The stability of this compound in solution over time is not well-documented. Prepare fresh solutions for each experiment to ensure consistent potency.

Experimental Protocols

Determining the Optimal pH for this compound Activity

Objective: To identify the pH at which this compound exhibits maximum antifungal activity against a specific fungal strain.

Methodology:

  • Prepare a series of buffered media: Prepare a suitable liquid growth medium (e.g., RPMI-1640) and adjust the pH of different aliquots to a range of values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using appropriate biological buffers (e.g., citrate, phosphate, TRIS).

  • Prepare this compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous methanol) and then dilute it in each of the prepared buffered media to the desired final concentration.

  • Inoculate with fungal culture: In a microtiter plate, add the fungal inoculum to each well containing the buffered medium and this compound. Include positive (fungus in medium without this compound) and negative (medium only) controls for each pH value.

  • Incubation: Incubate the plates at a constant, optimal temperature for the growth of the target fungus (e.g., 35°C for Candida albicans).

  • Assess fungal growth: After a predetermined incubation period (e.g., 24-48 hours), determine the extent of fungal growth using a spectrophotometer (measuring optical density) or by visual inspection.

  • Data Analysis: Calculate the percentage of growth inhibition for each pH value compared to the positive control. The pH at which the highest inhibition is observed is the optimal pH.

Assessing the Thermal Stability of this compound

Objective: To evaluate the effect of temperature on the stability and activity of this compound.

Methodology:

  • Prepare this compound solutions: Prepare a stock solution of this compound in a suitable solvent.

  • Temperature exposure: Aliquot the this compound solution into separate tubes and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for a fixed period (e.g., 1, 6, 12, 24 hours).

  • Antifungal activity assay: After the incubation period, determine the residual antifungal activity of each temperature-treated sample using a standard antifungal susceptibility test (e.g., broth microdilution) against a target fungal strain.

  • Data Analysis: Compare the minimum inhibitory concentration (MIC) or the zone of inhibition for each temperature-treated sample to that of a control sample stored at an optimal temperature (e.g., -20°C). A significant increase in the MIC or decrease in the zone of inhibition indicates thermal degradation.

Visualizations

Experimental_Workflow_pH_Optimization Workflow for Determining Optimal pH of this compound Activity cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_result Result prep_media Prepare Buffered Media (pH 4.0 - 8.0) dilute_drug Dilute this compound in Buffered Media prep_media->dilute_drug prep_drug Prepare this compound Stock Solution prep_drug->dilute_drug add_fungi Inoculate with Fungal Culture dilute_drug->add_fungi add_controls Include Positive & Negative Controls add_fungi->add_controls incubate Incubate at Constant Temperature add_controls->incubate measure_growth Assess Fungal Growth (e.g., OD600) incubate->measure_growth analyze Calculate % Inhibition vs. pH measure_growth->analyze optimal_ph Determine Optimal pH analyze->optimal_ph Signaling_Pathway_Polyene_Action Generalized Mechanism of Polyene Antifungal Action cluster_drug Drug cluster_cell Fungal Cell cluster_effect Effect drug This compound (Polyene) membrane Fungal Cell Membrane (Contains Ergosterol) drug->membrane Binds to Ergosterol pore Pore Formation membrane->pore Disrupts Membrane cytoplasm Cytoplasm (K+, Mg++, sugars, etc.) leakage Ion & Molecule Leakage cytoplasm->leakage Loss of contents pore->leakage death Fungal Cell Death leakage->death

References

Validation & Comparative

Dermostatin A vs. Amphotericin B: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the in vivo performance of the polyene antifungals Dermostatin A and Amphotericin B.

This guide provides a detailed comparison of the in vivo efficacy of this compound and the widely used antifungal agent, Amphotericin B. The information is compiled from available scientific literature to aid researchers in understanding the relative performance of these two polyene antibiotics.

Overview of this compound and Amphotericin B

Dermostatin is a polyene antibiotic complex produced by the bacterium Streptomyces viridogriseus. It is composed of two main components, this compound and Dermostatin B. Like other polyene antifungals, its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in fungal cell death.

Amphotericin B, a cornerstone in the treatment of severe fungal infections for decades, also belongs to the polyene class of antifungals.[1] Its mechanism of action is well-established and involves binding to ergosterol in the fungal cell membrane, which leads to the formation of ion channels and subsequent cell death.[2][3][4] However, Amphotericin B's clinical use is often limited by its toxicity, particularly nephrotoxicity, which arises from its ability to also bind to cholesterol in mammalian cell membranes.[1] To mitigate these toxic effects, several lipid-based formulations of Amphotericin B have been developed.

In Vivo Efficacy: A Head-to-Head Comparison

Direct comparative in vivo studies between this compound and Amphotericin B are limited. The most significant data comes from a 1971 study by Gordee and Butler, which evaluated the antifungal activity of dermostatin. The key findings from this study are summarized below.

Summary of Comparative In Vivo Efficacy Data
Fungal PathogenThis compound EfficacyAmphotericin B EfficacyRelative Efficacy
Cryptococcus neoformansEffectiveEffectiveComparable
Blastomyces dermatitidisEffectiveEffectiveComparable
Histoplasma capsulatumLess EffectiveMore EffectiveAmphotericin B is superior
Candida albicansLess EffectiveMore EffectiveAmphotericin B is superior

Data derived from Gordee RS, Butler TF, The antifungal activity of dermostatin. J Antibiot (Tokyo). 1971 Aug;24(8):561-5.

Experimental Protocols

General Murine Model for In Vivo Antifungal Efficacy

1. Animal Model:

  • Typically, immunocompromised mice (e.g., neutropenic) are used to establish a systemic fungal infection that mimics the human condition.

  • The specific strain of mice (e.g., BALB/c, C57BL/6) may vary depending on the fungal pathogen and the endpoint being studied.

2. Fungal Strains and Inoculum Preparation:

  • Clinically relevant fungal strains of Cryptococcus neoformans, Blastomyces dermatitidis, Histoplasma capsulatum, or Candida albicans are cultured.

  • The fungal cells are harvested, washed, and resuspended in a sterile saline solution.

  • The concentration of the fungal suspension is adjusted to a predetermined level (e.g., 1 x 10^6 cells/mL) to ensure a consistent infectious dose.

3. Infection:

  • Mice are infected via an appropriate route, typically intravenous (for disseminated infections) or intranasal (for pulmonary infections).

4. Treatment:

  • Treatment with the antifungal agents (this compound or Amphotericin B) is initiated at a specified time post-infection.

  • The drugs are administered via a clinically relevant route, such as intraperitoneal or intravenous injection.

  • Different dosage levels of each drug are typically tested to determine a dose-response relationship.

  • A control group of infected but untreated animals is included in each experiment.

5. Efficacy Endpoints:

  • Survival: The survival rate of the mice in each treatment group is monitored daily over a set period (e.g., 21 or 30 days).

  • Fungal Burden: At the end of the study, or at specific time points, organs such as the kidneys, lungs, and brain are harvested. The fungal load in these organs is quantified by plating homogenized tissue on appropriate culture media and counting the resulting colony-forming units (CFUs).

  • Histopathology: Tissues may be examined microscopically to assess the extent of fungal invasion and tissue damage.

Visualizing the Mechanisms and Workflow

Mechanism of Action: Polyene Antifungals

Polyene Antifungal Mechanism of Action cluster_drug Polyene Antifungal (this compound / Amphotericin B) cluster_fungus Fungal Cell Drug Polyene Molecule Membrane Fungal Cell Membrane (with Ergosterol) Drug->Membrane Binds to Ergosterol Pore Pore Formation Membrane->Pore Disrupts Membrane Leakage Ion & Molecule Leakage Pore->Leakage Creates Channels Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action for polyene antifungals.

Experimental Workflow: In Vivo Efficacy Study

In Vivo Efficacy Workflow Start Start: Animal Model Selection Infection Fungal Infection Start->Infection Grouping Grouping: Treatment & Control Infection->Grouping Treatment Drug Administration (this compound or Amphotericin B) Grouping->Treatment Monitoring Monitoring: Survival & Health Treatment->Monitoring Endpoint Endpoint Analysis: Fungal Burden & Histopathology Monitoring->Endpoint

Caption: General workflow for in vivo antifungal efficacy studies.

Conclusion

Based on the available, albeit dated, in vivo comparative data, this compound demonstrates comparable efficacy to Amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis. However, it appears to be less effective against Histoplasma capsulatum and Candida albicans. The shared polyene mechanism of action suggests a similar mode of fungal cell killing by disrupting the cell membrane.

For researchers and drug development professionals, these findings suggest that this compound could be a viable alternative to Amphotericin B for specific fungal infections. However, the lack of recent, comprehensive in vivo studies and detailed toxicological data highlights a significant gap in the current understanding of this compound's therapeutic potential. Further research is warranted to fully elucidate the efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of this compound in comparison to modern formulations of Amphotericin B.

References

A Comparative Analysis of Dermostatin A and Nystatin: Antifungal Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal properties of Dermostatin A and Nystatin, two polyene macrolide antibiotics. While both compounds share a similar mechanism of action, a direct quantitative comparison of their antifungal potency is challenging due to the limited availability of specific experimental data for this compound in publicly accessible literature. This document summarizes the available data for Nystatin, outlines the standard experimental protocols for antifungal susceptibility testing, and illustrates the key mechanisms and workflows.

Data Presentation: Antifungal Activity

In contrast, extensive data exists for Nystatin. The following table summarizes representative MIC values for Nystatin against various Candida species, demonstrating its efficacy.

Fungal SpeciesNystatin MIC Range (µg/mL)Reference
Candida albicans0.383 - 8[3]
Candida glabrata4
Candida krusei8
Candida parapsilosis0.443[3]
Candida tropicalis4

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Mechanism of Action: Polyene Antifungals

Both this compound and Nystatin belong to the polyene class of antifungals. Their mechanism of action involves binding to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately resulting in fungal cell death.

cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Polyene Polyene Antifungal (this compound / Nystatin) Polyene->Ergosterol Binds to Ions Ions (K+, Na+) & Small Molecules Leakage Leakage of Intracellular Contents Ions->Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action for polyene antifungals.

Experimental Protocols

The following section details a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for MIC Determination

1. Preparation of Antifungal Stock Solution:

  • A stock solution of the antifungal agent (this compound or Nystatin) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

2. Preparation of Fungal Inoculum:

  • The fungal isolate to be tested is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

  • A suspension of fungal cells is prepared in sterile saline or broth and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

3. Serial Dilution of Antifungal Agent:

  • A series of twofold dilutions of the antifungal stock solution is prepared in a 96-well microtiter plate containing a standard broth medium (e.g., RPMI-1640). This creates a gradient of decreasing antifungal concentrations across the wells.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • The plate is incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours).

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure turbidity.

start Start prep_stock Prepare Antifungal Stock Solution start->prep_stock prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Antifungal in 96-Well Plate prep_stock->serial_dilution inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (e.g., 35°C, 24-48h) inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Conclusion

Both this compound and Nystatin are polyene antifungals that target the fungal cell membrane. While Nystatin has been extensively studied and its antifungal activity is well-documented against a range of pathogenic yeasts, there is a significant lack of publicly available, quantitative in vitro susceptibility data for this compound. This knowledge gap prevents a direct and robust comparative analysis of their antifungal potency. Further research is warranted to determine the MICs of this compound against a panel of clinically relevant fungal isolates to fully assess its potential as a therapeutic agent and to enable a comprehensive comparison with established antifungals like Nystatin.

References

Dermostatin A: A Comparative Guide to its Potency as an Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Dermostatin A, a polyene antibiotic, and evaluates its potential as a potent antifungal agent. Through a detailed comparison with established antifungal drugs, supported by available experimental data, this document aims to inform research and development efforts in the field of mycology.

Executive Summary

This compound, a component of the dermostatin complex produced by Streptomyces viridogriseus, demonstrates significant antifungal activity against a range of pathogenic fungi. As a member of the polyene class of antibiotics, its mechanism of action is predicated on the disruption of fungal cell membrane integrity through binding with ergosterol. This guide presents a comparative analysis of this compound against other polyene antifungals, namely Amphotericin B and Nystatin, as well as the azole antifungal, Ketoconazole. While quantitative in vitro data for this compound is limited in publicly accessible literature, historical in vivo studies provide valuable insights into its efficacy.

Data Presentation: Comparative Antifungal Potency

Antifungal AgentFungal SpeciesMinimum Inhibitory Concentration (MIC) in µg/mLIn Vivo Efficacy Comparison
This compound Candida albicansData not availableLess effective than Amphotericin B
Cryptococcus neoformansData not availableComparable to Amphotericin B
Blastomyces dermatitidisData not availableComparable to Amphotericin B
Histoplasma capsulatumData not availableLess effective than Amphotericin B
Amphotericin B Candida albicans0.125 - 1-
Cryptococcus neoformans0.125 - 1-
Blastomyces dermatitidis0.03 - 0.5-
Histoplasma capsulatum0.03 - 1-
Nystatin Candida albicans2 - 8-
Ketoconazole Candida albicans0.03 - 16-

Note: MIC values for comparator agents are presented as ranges compiled from various sources and can vary depending on the specific strain and testing methodology.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal agents. The following protocols are based on established standards, primarily from the Clinical and Laboratory Standards Institute (CLSI), for key in vitro and in vivo experiments.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

1. Preparation of Antifungal Stock Solution:

  • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1600 µg/mL.

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.
  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

3. Broth Microdilution Assay:

  • Perform serial twofold dilutions of the antifungal stock solution in 96-well microtiter plates using RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.016 to 16 µg/mL).
  • Inoculate each well with the prepared fungal suspension.
  • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles and ≥90% for polyenes) of fungal growth compared to the growth control.

In Vivo Efficacy Testing: Murine Model of Systemic Fungal Infection

This model is used to assess the in vivo activity of an antifungal agent.

1. Animal Model:

  • Use immunocompromised mice (e.g., neutropenic) to establish a systemic infection.

2. Infection:

  • Inject mice intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans).

3. Treatment:

  • Administer the test compound (this compound) and a comparator drug (e.g., Amphotericin B) at various doses via an appropriate route (e.g., intraperitoneal or intravenous) at specified time points post-infection.
  • Include a vehicle control group.

4. Efficacy Assessment:

  • Monitor survival rates over a period of time (e.g., 14-21 days).
  • At the end of the study, sacrifice the animals and determine the fungal burden in target organs (e.g., kidneys, spleen, brain) by plating homogenized tissue on appropriate agar media and counting colony-forming units (CFUs).

5. Data Analysis:

  • Compare the survival curves and organ fungal burdens between the treated and control groups to determine the efficacy of the antifungal agent.

Visualizations

Mechanism of Action of Polyene Antifungals

The following diagram illustrates the established mechanism of action for polyene antifungals, including this compound. These agents selectively target ergosterol, a key component of the fungal cell membrane.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Phospholipid Phospholipid Bilayer DermostatinA This compound (Polyene) DermostatinA->Ergosterol Binds to Leakage Ion & Molecule Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Antifungal Agent Validation

This diagram outlines the key steps involved in the preclinical validation of a novel antifungal agent like this compound.

Antifungal_Workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Compound Identify this compound InitialScreen Initial Antifungal Screen Compound->InitialScreen MIC Determine MIC (Broth Microdilution) InitialScreen->MIC Spectrum Determine Antifungal Spectrum MIC->Spectrum Cytotoxicity Assess Cytotoxicity (Mammalian Cell Lines) Spectrum->Cytotoxicity AnimalModel Select Animal Model (e.g., Murine) Cytotoxicity->AnimalModel Efficacy Evaluate Efficacy (Survival, Fungal Burden) AnimalModel->Efficacy Toxicity Assess In Vivo Toxicity Efficacy->Toxicity Lead Lead Compound Optimization Toxicity->Lead

Caption: Workflow for antifungal validation.

Unraveling Polyene Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of cross-resistance patterns between Dermostatin A and other polyene antibiotics remains a sparsely explored area in antifungal research. While comprehensive experimental data directly comparing this compound is limited, an understanding of the established mechanisms of polyene resistance can provide valuable insights into potential cross-resistance profiles. This guide synthesizes the current knowledge on polyene resistance, presents available data for key polyenes, and outlines the experimental protocols necessary for future comparative studies.

Polyene antibiotics, a cornerstone in the treatment of fungal infections, exert their antifungal effect by binding to ergosterol, a primary sterol in fungal cell membranes. This interaction disrupts membrane integrity, leading to the formation of pores and subsequent leakage of cellular contents.[1][2] Resistance to this class of drugs, though less common than with other antifungals, poses a significant clinical challenge.

Mechanisms of Polyene Resistance

Resistance to polyene antibiotics can arise through several mechanisms, primarily centered around alterations in the fungal cell membrane's ergosterol content or changes that mitigate the downstream effects of membrane disruption.

  • Alterations in Ergosterol Biosynthesis: The most well-documented mechanism of polyene resistance involves a reduction in the ergosterol content of the fungal cell membrane. This is often due to mutations in the ERG genes, which are responsible for the ergosterol biosynthesis pathway. A decrease in the primary target of polyenes leads to reduced drug binding and consequently, diminished antifungal activity.

  • Modification of Membrane Composition: Changes in other lipid components of the cell membrane can also influence susceptibility to polyenes. These modifications can affect membrane fluidity and the overall organization, potentially hindering the ability of polyenes to form pores.

  • Oxidative Stress Response: Polyene-induced membrane damage can lead to the production of reactive oxygen species (ROS). Fungal cells with enhanced oxidative stress responses may be better equipped to tolerate this damage, contributing to a resistant phenotype.[1]

  • Biofilm Formation: Fungi growing within a biofilm matrix often exhibit increased resistance to antifungal agents, including polyenes. The extracellular matrix can act as a physical barrier, limiting drug penetration.

Cross-Resistance Patterns Among Polyenes

Cross-resistance occurs when resistance to one antifungal agent confers resistance to another, often due to a shared mechanism of action or resistance. Given that all polyenes target ergosterol, it is plausible that resistance mechanisms involving altered ergosterol biosynthesis would lead to cross-resistance across the entire class.

However, studies have shown that the extent of cross-resistance can vary. For instance, some reports suggest that certain mutations may confer resistance to one polyene while having a lesser effect on another, potentially due to subtle differences in the drug-ergosterol interaction.

Comparative Antifungal Activity

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)
Blastomyces dermatitidisData not available
Candida albicansData not available
Cryptococcus neoformansData not available
Histoplasma capsulatumData not available
Trichophyton spp.Data not available

Source: Data for this compound is not specified in the available search results.

Table 2: In Vitro Antifungal Activity of Amphotericin B

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.5[3]
Candida spp.≥0.25 (putatively resistant)[4]
Various Fungi32 sensitive, 8 resistant isolates

Table 3: In Vitro Antifungal Activity of Nystatin

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans6.4[3]
Candida spp.1 - 2[4]

Experimental Protocols

To rigorously assess the cross-resistance profile of this compound, standardized experimental protocols are essential. The following outlines a typical workflow for determining the minimum inhibitory concentration (MIC) of antifungal agents.

Broth Microdilution Method for Antifungal Susceptibility Testing (as per CLSI M27-A3 and M38-A2)
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain pure colonies.

    • A suspension of the fungal cells is prepared in sterile saline or RPMI 1640 medium.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Antifungal Solutions:

    • Stock solutions of the polyene antibiotics (this compound, Amphotericin B, Nystatin, etc.) are prepared in a suitable solvent (e.g., DMSO).

    • A series of twofold dilutions of each antifungal agent is prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • Positive (no drug) and negative (no inoculum) control wells are included.

    • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.

    • Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.

Visualizing Polyene Action and Resistance

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of polyene antibiotics and a typical experimental workflow.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane cluster_resistance Resistance Mechanisms Ergosterol Ergosterol Pore Membrane Pore Ergosterol->Pore Forms Erg_Mutation ERG Gene Mutations Reduced_Ergosterol Reduced Ergosterol Erg_Mutation->Reduced_Ergosterol Leads to Polyene Polyene Antibiotic Reduced_Ergosterol->Polyene Prevents Binding Membrane_Alteration Altered Membrane Composition Membrane_Alteration->Polyene Hinders Pore Formation Polyene->Ergosterol Binds to Leakage Ion Leakage & Cell Death Pore->Leakage Causes

Caption: Mechanism of action and resistance of polyene antibiotics.

Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_dilutions Prepare Antifungal Dilutions prep_dilutions->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC values incubate->read_mic analyze Analyze and Compare Data read_mic->analyze end End analyze->end

Caption: Workflow for antifungal susceptibility testing.

Conclusion and Future Directions

The study of cross-resistance between this compound and other polyenes is a critical area for future research. While the shared mechanism of action suggests a high likelihood of cross-resistance, particularly in strains with altered ergosterol biosynthesis, dedicated experimental studies are necessary to confirm this and to quantify the extent of this phenomenon. Researchers are encouraged to utilize standardized protocols, such as the broth microdilution method, to generate robust and comparable data. A deeper understanding of the specific interactions between this compound and the fungal cell membrane will be instrumental in predicting its efficacy against resistant strains and in the development of novel antifungal strategies.

References

A Head-to-Head Comparison of Dermostatin A and Fluconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal research and development, a thorough understanding of the comparative efficacy and mechanisms of action of different antifungal agents is paramount. This guide provides a detailed head-to-head comparison of Dermostatin A, a member of the polyene class of antibiotics, and fluconazole, a widely used triazole antifungal. This publication is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform further investigation and therapeutic innovation.

Introduction

This compound is a polyene antifungal antibiotic produced by Streptomyces viridogriseus. As a polyene, its mechanism of action is predicated on its interaction with the fungal cell membrane. Fluconazole, a synthetic triazole, represents a cornerstone in the clinical management of fungal infections, known for its targeted inhibition of a key enzyme in the ergosterol biosynthesis pathway. While fluconazole is a well-characterized and extensively studied compound, this compound is a less-documented agent, with much of the available data dating back several decades. This guide aims to synthesize the available information on both compounds to provide a comparative framework.

Mechanism of Action

The fundamental difference between this compound and fluconazole lies in their distinct mechanisms of action at the cellular level.

This compound , as a polyene antifungal, directly targets the fungal cell membrane. Polyenes bind to ergosterol, a sterol component essential for maintaining the integrity and fluidity of the fungal cell membrane.[1][2][3] This binding leads to the formation of pores or channels in the membrane, disrupting its selective permeability. The resulting leakage of essential intracellular ions and molecules, such as potassium and sodium, leads to a cascade of events culminating in fungal cell death.[1][2][3]

Fluconazole , on the other hand, is an inhibitor of ergosterol biosynthesis.[4] It specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5] This enzyme is crucial for the conversion of lanosterol to ergosterol.[5] By blocking this step, fluconazole leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane composition and function ultimately inhibits fungal growth and replication.[5]

G cluster_polyene This compound (Polyene) Mechanism cluster_azole Fluconazole (Azole) Mechanism DermostatinA This compound Ergosterol Ergosterol in Fungal Cell Membrane DermostatinA->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+) Pore->Leakage CellDeath_P Fungal Cell Death Leakage->CellDeath_P Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51) Fluconazole->LanosterolDemethylase Inhibits ErgosterolSynth Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->ErgosterolSynth Converts to Ergosterol_A Ergosterol MembraneDisruption Disrupted Cell Membrane Function ErgosterolSynth->MembraneDisruption Leads to GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition

Caption: Comparative Mechanism of Action of this compound and Fluconazole.

Comparative Antifungal Spectrum and Efficacy

Table 1: In Vitro Antifungal Activity against Candida Species

OrganismThis compound (Polyene) MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.25 - 1.0 (Amphotericin B)[6][7]≤8 (Susceptible)[8]
Candida glabrata0.5 (Amphotericin B)[7]16 - 32 (Susceptible-Dose Dependent)[8]
Candida krusei0.5 (Amphotericin B)[7]≥64 (Resistant)[8]
Candida parapsilosisData not readily availableData not readily available
Candida tropicalisData not readily availableData not readily available

Note: MIC values for this compound are represented by those of Amphotericin B, another polyene, due to the lack of specific contemporary data for this compound.

Table 2: In Vitro Antifungal Activity against Aspergillus Species

OrganismThis compound (Polyene) MIC (µg/mL)Fluconazole MIC (µg/mL)
Aspergillus fumigatus1.0 - 4.0 (Amphotericin B)[6]>256 (Resistant)[9]
Aspergillus flavus1.0 - 4.0 (Amphotericin B)[6]Data not readily available
Aspergillus niger1.0 - 2.0 (Amphotericin B)[9]256 (Resistant)[9]
Aspergillus terreus≥2 (Often resistant to Amphotericin B)[10]Data not readily available

Note: MIC values for this compound are represented by those of Amphotericin B. Resistance of some Aspergillus species to polyenes has been noted.[10]

Experimental Protocols

The determination of in vitro antifungal activity is crucial for evaluating the potential of antifungal compounds. The following are standardized methods for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for Yeasts (CLSI M27/EUCAST E.Def 7.4)

This method is used to determine the MIC of antifungal agents against yeasts such as Candida species.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11][12]

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized yeast suspension is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.[11]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis YeastCulture Yeast Culture McFarland 0.5 McFarland Standardization YeastCulture->McFarland Inoculum Diluted Inoculum (0.5-2.5x10^3 CFU/mL) McFarland->Inoculum Inoculation Inoculation of Plate with Yeast Inoculum->Inoculation SerialDilution Serial Dilution of Antifungal in Plate SerialDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading MIC MIC Determination (Lowest Inhibitory Conc.) Reading->MIC

Caption: Broth Microdilution Workflow for Yeasts.

Broth Microdilution Method for Molds (CLSI M38/EUCAST E.Def 9.4)

This method is adapted for filamentous fungi like Aspergillus species.

  • Inoculum Preparation: Conidia are harvested from a mature mold culture and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The turbidity is adjusted to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[13][14]

  • Antifungal Agent Preparation: Similar to the yeast protocol, the antifungal agent is serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized conidial suspension is added to the wells. The plate is incubated at 35°C for 48-72 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth.[13]

Signaling Pathways

The interaction of antifungal agents with fungal cells can trigger or inhibit various signaling pathways.

This compound (Polyene): The primary interaction of polyenes is with the cell membrane, leading to physical disruption rather than a direct and specific modulation of intracellular signaling cascades. However, the resulting ionic imbalance and cellular stress can indirectly activate stress response pathways within the fungus.

Fluconazole: By inhibiting ergosterol synthesis, fluconazole disrupts the integrity and function of the fungal cell membrane. Ergosterol is not only a structural component but is also concentrated in lipid rafts, which are platforms for various signaling proteins. The alteration of the lipid environment in the membrane can indirectly affect the function of membrane-associated signaling pathways, such as those involved in stress response, cell wall integrity, and virulence.

G cluster_dermostatin This compound (Polyene) Effect cluster_fluconazole Fluconazole Effect on Signaling DermostatinA This compound CellMembrane_D Fungal Cell Membrane DermostatinA->CellMembrane_D Interacts with MembraneDisruption_D Membrane Disruption (Pore Formation) CellMembrane_D->MembraneDisruption_D IonImbalance Ionic Imbalance MembraneDisruption_D->IonImbalance StressResponse Cellular Stress Response Activation IonImbalance->StressResponse Fluconazole Fluconazole ErgosterolSynth_F Ergosterol Synthesis Fluconazole->ErgosterolSynth_F Inhibits ErgosterolDepletion Ergosterol Depletion ErgosterolSynth_F->ErgosterolDepletion LipidRafts Altered Lipid Rafts ErgosterolDepletion->LipidRafts MembraneSignaling Impaired Membrane Protein Signaling LipidRafts->MembraneSignaling DownstreamPathways Dysregulation of Downstream Pathways MembraneSignaling->DownstreamPathways

References

Comparative Transcriptomic Analysis of Fungal Response to Dermostatin A and Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates a deeper understanding of the molecular mechanisms underlying antifungal drug action. Dermostatin A is a polyene macrolide antibiotic known for its antifungal properties.[1] Like other polyenes, its primary mechanism is believed to involve interaction with ergosterol in the fungal cell membrane, leading to disruption of membrane integrity and cell death.[2][3][4] However, to date, specific transcriptomic studies on fungi treated with this compound are not available in the public domain.

This guide provides a comparative framework for understanding the potential transcriptomic effects of this compound on fungi. By using the well-studied polyene antifungal, Amphotericin B, as a proxy, we infer the likely gene expression changes induced by this compound. This is compared with the known transcriptomic responses to other major classes of antifungal agents, namely azoles (e.g., Fluconazole) and echinocandins (e.g., Caspofungin). This comparative approach offers valuable insights for hypothesis generation and experimental design in antifungal drug discovery and development.

Data Presentation: Comparative Transcriptomic Responses

The following table summarizes the key gene categories and their expected or known expression changes in fungi following treatment with this compound (inferred from Amphotericin B data) and other major antifungal classes. These responses, particularly in resistant strains, highlight the adaptive strategies employed by fungi.

Gene CategoryThis compound (Polyene - Inferred from Amphotericin B)Azoles (e.g., Fluconazole)Echinocandins (e.g., Caspofungin)
Primary Target Pathway Upregulation of ergosterol biosynthesis genes (e.g., ERG5, ERG6, ERG25) in resistant strains.[5][6]Upregulation of ergosterol biosynthesis genes, especially ERG11 (target enzyme), in resistant strains.[7]Upregulation of genes involved in β-1,3-glucan synthesis (e.g., FKS genes) and cell wall compensatory pathways.
Cell Membrane/Wall Stress Upregulation of cell stress genes (e.g., DDR48, RTA2) and genes related to cell wall integrity and membrane reconstruction.[5][8][9]Upregulation of genes related to cell wall maintenance and integrity as a response to altered membrane composition.Strong upregulation of cell wall integrity (CWI) pathway genes and chitin synthesis genes as a compensatory response.
Drug Efflux Pumps Upregulation of genes encoding drug transporters may contribute to resistance.[6]Significant upregulation of genes encoding ABC and MFS transporters is a major mechanism of resistance.[7]Upregulation of efflux pump genes is less commonly associated with resistance compared to azoles.
Oxidative Stress Response Upregulation of genes involved in managing reactive oxygen species (ROS), as polyenes can induce oxidative damage.[10]Upregulation of oxidative stress response genes.Upregulation of oxidative stress response genes.
General Metabolism Downregulation of genes related to protein synthesis and energy generation in some resistant strains.[5][11]Alterations in genes related to lipid and amino acid metabolism.[9]Changes in metabolic pathways to support cell wall remodeling.
Adhesion & Biofilm Upregulation of adhesion-related genes observed in resistant strains.[6]Differential expression of genes involved in biofilm formation and adhesion.Differential expression of genes related to biofilm matrix and cell adhesion.

Mandatory Visualization

Signaling Pathways and Mechanisms

The primary interaction of polyenes like this compound is with the fungal cell membrane. This direct physical interaction triggers a cascade of stress responses, leading to widespread transcriptomic changes aimed at mitigating damage and ensuring survival.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane cluster_drug Extracellular cluster_cell Intracellular Ergosterol Ergosterol Pore Pore Formation / Ergosterol Sequestration Ergosterol->Pore Causes DermostatinA This compound DermostatinA->Ergosterol Binds to Leakage Ion (K+) & Molecule Leakage Pore->Leakage Leads to ROS Oxidative Stress (ROS Production) Pore->ROS Induces StressResponse Cellular Stress Response Leakage->StressResponse ROS->StressResponse Transcriptome Transcriptomic Reprogramming StressResponse->Transcriptome Activates Antifungal_Targets cluster_fungal_cell Fungal Cell CellWall Cell Wall (β-glucan) CellMembrane Cell Membrane (Ergosterol) ErgosterolSynth Ergosterol Synthesis Pathway (Enzymes) DermostatinA This compound (Polyene) DermostatinA->CellMembrane Binds & Disrupts Azole Azoles Azole->ErgosterolSynth Inhibits Echinocandin Echinocandins Echinocandin->CellWall Inhibits Synthesis RNASeq_Workflow Culture 1. Fungal Culture (Mid-log phase) Treatment 2. Antifungal Treatment (this compound, Control, etc.) Culture->Treatment Harvest 3. Cell Harvest & RNA Extraction Treatment->Harvest QC1 4. RNA Quality Control (RIN > 7) Harvest->QC1 LibraryPrep 5. mRNA Enrichment & Library Preparation QC1->LibraryPrep Sequencing 6. Illumina Sequencing LibraryPrep->Sequencing QC2 7. Read Quality Control (FastQC) Sequencing->QC2 Align 8. Genome Alignment QC2->Align Quantify 9. Gene Quantification Align->Quantify DEA 10. Differential Expression Analysis (DESeq2) Quantify->DEA Functional 11. Functional Analysis (GO, KEGG) DEA->Functional

References

Comparative Analysis of Dermostatin A's Ergosterol Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A is a polyene macrolide antibiotic, a class of antifungal agents known for their interaction with ergosterol, the primary sterol in fungal cell membranes. This interaction is a cornerstone of their antifungal activity, leading to membrane disruption and cell death. While this compound is structurally related to other polyenes, a comprehensive quantitative validation of its ergosterol binding affinity is not extensively documented in publicly available literature. This guide provides a comparative framework by examining the well-characterized ergosterol binding properties of other prominent polyene antifungals—Amphotericin B, Nystatin, and Natamycin. The methodologies and data presented for these analogs offer a valuable reference for assessing the potential efficacy of this compound and for designing future validation studies.

The primary mechanism of action for polyene antifungals involves their high affinity for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes, which accounts for their selective toxicity against fungi.[1][2][3] Two main models describe the consequences of this binding: the formation of transmembrane pores that lead to leakage of cellular contents, and the "sterol sponge" model, where the polyenes extract ergosterol from the membrane, causing structural and functional damage.[4][5][6]

Quantitative Comparison of Ergosterol Binding Affinity
Compound Binding Affinity (Method) Key Findings Reference
Amphotericin B Higher affinity for ergosterol over cholesterol (qualitative)Binds to and extracts ergosterol from membranes, leading to pore formation and membrane thinning. The mycosamine moiety is crucial for this interaction.[5][7][8][9][10]
Nystatin Higher affinity for ergosterol-containing membranes (Fluorescence Spectroscopy)Competes with cholesterol for ergosterol binding sites. The ergosterol/cholesterol ratio in the membrane is a key determinant of binding.[2][11][12]
Natamycin Specific binding to ergosterol (Isothermal Titration Calorimetry)Binds specifically to ergosterol, particularly in the liquid-ordered phase of the membrane, but does not form pores. Its action is linked to the inhibition of ergosterol-dependent membrane proteins.[8][13][14][15]
This compound Not Quantitatively DeterminedAs a polyene, it is presumed to bind to ergosterol, but specific quantitative affinity data is not available in the reviewed literature.

Experimental Protocols for Validating Ergosterol Binding Affinity

Several biophysical techniques are employed to quantify the interaction between polyene antifungals and ergosterol within a membrane context. These methods provide insights into binding affinity, thermodynamics, and the structural consequences of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (e.g., a polyene) to a macromolecule or, in this case, to lipid vesicles containing ergosterol. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[16][17]

Experimental Workflow:

cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prepare LUVs Prepare Large Unilamellar Vesicles (LUVs) with and without ergosterol Prepare Polyene Prepare polyene solution in appropriate buffer Prepare LUVs->Prepare Polyene Degas Degas both solutions Prepare Polyene->Degas Load Syringe Load polyene solution into the injection syringe Degas->Load Syringe Load Cell Load LUV suspension into the sample cell Degas->Load Cell Load Syringe->Load Cell Titrate Titrate polyene into LUVs with stirring Load Cell->Titrate Measure Heat Measure heat changes after each injection Titrate->Measure Heat Integrate Peaks Integrate heat burst peaks Measure Heat->Integrate Peaks Plot Isotherm Plot integrated heat vs. molar ratio Integrate Peaks->Plot Isotherm Fit Model Fit data to a binding model (e.g., one-site binding) Plot Isotherm->Fit Model Determine Parameters Determine Kd, ΔH, and ΔS Fit Model->Determine Parameters

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Detailed Protocol:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from a lipid mixture (e.g., POPC) with a specific mole percentage of ergosterol. A control set of LUVs without ergosterol is also prepared.

  • Sample Preparation: The polyene antibiotic is dissolved in a buffer that is identical to the one used for the LUV suspension to minimize heat of dilution effects. Both the LUV suspension and the polyene solution are degassed to prevent bubble formation in the ITC cell.

  • ITC Measurement: The LUV suspension is placed in the sample cell of the calorimeter, and the polyene solution is loaded into the injection syringe. A series of small injections of the polyene solution are made into the LUV suspension while the heat released or absorbed is measured.

  • Data Analysis: The heat generated from each injection is integrated and plotted against the molar ratio of the polyene to ergosterol. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[18]

Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive methods to study binding events. The intrinsic fluorescence of some polyenes or the use of fluorescent probes that partition into the lipid membrane can be monitored to detect changes upon binding to ergosterol.

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prepare Vesicles Prepare lipid vesicles with varying ergosterol concentrations Add Polyene Add polyene (or fluorescent probe) Prepare Vesicles->Add Polyene Incubate Incubate to allow for binding equilibrium Add Polyene->Incubate Excite Excite sample at a specific wavelength Incubate->Excite Measure Emission Measure fluorescence emission spectrum Excite->Measure Emission Measure Anisotropy Measure fluorescence anisotropy/polarization Excite->Measure Anisotropy Analyze Spectra Analyze changes in fluorescence intensity or wavelength shifts Measure Emission->Analyze Spectra Analyze Anisotropy Analyze changes in anisotropy Measure Anisotropy->Analyze Anisotropy Calculate Binding Calculate binding parameters from titration curves Analyze Spectra->Calculate Binding Analyze Anisotropy->Calculate Binding

Caption: Fluorescence Spectroscopy Workflow for Binding Analysis.

Detailed Protocol:

  • Vesicle and Sample Preparation: Prepare lipid vesicles with varying molar ratios of ergosterol to phospholipid.

  • Fluorescence Measurement:

    • Intrinsic Fluorescence: If the polyene is intrinsically fluorescent, its fluorescence intensity, emission maximum, and anisotropy can be monitored as a function of ergosterol concentration in the vesicles.[11][12]

    • Fluorescence Quenching: A fluorescent probe incorporated into the vesicles can be quenched by the polyene upon binding. The degree of quenching is used to determine the binding affinity.

    • Fluorescence Polarization/Anisotropy: Changes in the rotational mobility of a fluorescent probe in the membrane upon polyene binding can be measured as changes in fluorescence polarization or anisotropy.[19]

  • Data Analysis: The changes in fluorescence signal are plotted against the concentration of the polyene or ergosterol, and the data are fitted to a binding equation to calculate the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time on a sensor surface. It can be used to study the interaction of polyenes with a lipid bilayer containing ergosterol.

Experimental Workflow:

cluster_prep Sensor Chip Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Immobilize Liposomes Immobilize liposomes (with/without ergosterol) on the sensor chip Equilibrate Equilibrate with running buffer Immobilize Liposomes->Equilibrate Inject Polyene Inject polyene solution at different concentrations Equilibrate->Inject Polyene Measure Response Measure the change in resonance angle (Response Units) Inject Polyene->Measure Response Dissociation Inject buffer to measure dissociation Measure Response->Dissociation Generate Sensorgrams Generate sensorgrams (Response vs. Time) Dissociation->Generate Sensorgrams Fit Kinetics Fit data to kinetic models (e.g., 1:1 binding) Generate Sensorgrams->Fit Kinetics Determine Rates Determine association (ka) and dissociation (kd) rates Fit Kinetics->Determine Rates Calculate Kd Calculate Kd (kd/ka) Determine Rates->Calculate Kd

Caption: Surface Plasmon Resonance (SPR) Workflow.

Detailed Protocol:

  • Sensor Chip Preparation: A lipid bilayer containing ergosterol is formed on the surface of an SPR sensor chip.

  • Binding Measurement: A solution of the polyene antibiotic is flowed over the sensor chip surface. The binding of the polyene to the lipid bilayer is detected as a change in the refractive index at the surface, measured in resonance units (RU).

  • Data Analysis: The binding data (sensorgrams) are analyzed to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[20][21]

Signaling Pathway and Mechanism of Action

The interaction of polyene antifungals with ergosterol disrupts the fungal cell membrane, which is the primary mode of action. This can be visualized as a cascade of events leading to cell death.

Polyene Polyene Antifungal (e.g., this compound) Binding Binding to Ergosterol Polyene->Binding Ergosterol Ergosterol in Fungal Membrane Ergosterol->Binding Pore Pore Formation / Membrane Permeabilization Binding->Pore Model 1 Sponge Ergosterol Extraction (Sterol Sponge) Binding->Sponge Model 2 Leakage Ion (K+, Na+) and Small Molecule Leakage Pore->Leakage Disruption Membrane Disruption and Fluidity Change Sponge->Disruption Death Fungal Cell Death Leakage->Death Disruption->Death

Caption: Mechanism of Action of Polyene Antifungals.

While direct quantitative data on the ergosterol binding affinity of this compound remains elusive, the established methodologies and comparative data from other polyenes like Amphotericin B, Nystatin, and Natamycin provide a robust framework for its evaluation. The experimental protocols detailed in this guide can be directly applied to this compound to elucidate its specific binding characteristics. Such studies are crucial for a comprehensive understanding of its antifungal potential and for the development of new, more effective antifungal therapies. Researchers are encouraged to employ these techniques to fill the existing knowledge gap and to further explore the therapeutic promise of this compound.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Dermostatin A

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the polyene macrolide antibiotic, Dermostatin A, tailored for researchers, scientists, and drug development professionals. This document provides immediate, procedural, and logistical information to ensure laboratory safety and regulatory compliance.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Wear protective gloves.

  • Use chemical safety goggles or glasses, especially when handling the powder form to avoid dust formation.[1]

  • A lab coat or other protective clothing is recommended.

Handling:

  • Avoid generating dust when working with the solid form.[1]

  • Handle in accordance with good industrial hygiene and safety procedures.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Disposal Procedures for this compound

The primary principle for the disposal of any laboratory chemical is to adhere to local, regional, and national regulations.[1][4] Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. Therefore, direct disposal of this compound down the drain or in regular trash is not recommended.

Step 1: Waste Classification

While Nystatin is not officially classified as hazardous, it is prudent to treat this compound as chemical waste. All unused antibiotic stock solutions should be considered hazardous chemical waste.

Step 2: Inactivation of this compound

Polyene macrolide antibiotics are susceptible to inactivation through oxidative degradation.[5][6] This process targets the polyene structure responsible for its biological activity. While specific protocols for this compound are not published, studies on other polyene macrolides like Nystatin and Amphotericin B provide insight into effective inactivation methods.

One study demonstrated the effective degradation and mineralization of Nystatin using a photo-Fenton process (UV/H2O2/Fe3+).[7] This advanced oxidation process achieved complete degradation and significant detoxification of the antibiotic in aqueous solutions.[7]

Experimental Protocol for Oxidative Degradation (Based on Nystatin study):

This protocol is provided as a reference and should be adapted and validated for this compound by qualified personnel.

  • Preparation: In a suitable, UV-transparent reaction vessel, dissolve the this compound waste in an aqueous solution.

  • Reagent Addition:

    • Add hydrogen peroxide (H₂O₂) to the solution. The optimal concentration for Nystatin was found to be 4 mM.[7]

    • Add a source of Fe³⁺ ions (e.g., ferric chloride). The optimal concentration for Nystatin was 0.4 mM.[7]

  • UV Irradiation: Expose the solution to a UV-C light source (280-100 nm).[7]

  • Monitoring: Monitor the degradation of this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Neutralization and Disposal: Once degradation is complete, neutralize the solution and dispose of it as non-hazardous aqueous waste, in accordance with local regulations.

ParameterOptimal Condition for Nystatin Degradation[7]
Oxidizing Agent Hydrogen Peroxide (H₂O₂)
H₂O₂ Concentration 4 mM
Catalyst Ferric Iron (Fe³⁺)
Fe³⁺ Concentration 0.4 mM
Irradiation UV-C (280-100 nm)
Initial Nystatin Conc. 0.02 mM (19.2 mg/L)
Time for Complete Degradation 2 minutes
Time for 97% Mineralization 5 hours
Step 3: Final Disposal
  • Treated Liquid Waste: After successful inactivation and neutralization, the resulting aqueous solution may be permissible for drain disposal, pending verification with your institution's Environmental Health and Safety (EHS) office and local wastewater treatment authority.

  • Untreated this compound Waste: All solid this compound waste and concentrated solutions that have not been inactivated should be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Waste Pickup: Arrange for disposal through your institution's hazardous waste management program.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

DermostatinA_Disposal_Workflow start This compound Waste Generated is_solid Solid or Concentrated Liquid? start->is_solid is_dilute Dilute Aqueous Solution? is_solid->is_dilute No collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes is_dilute->collect_solid No inactivation Chemical Inactivation (e.g., Oxidative Degradation) is_dilute->inactivation Yes waste_pickup Arrange for Hazardous Waste Pickup collect_solid->waste_pickup verify_inactivation Verify Complete Inactivation inactivation->verify_inactivation verify_inactivation->collect_solid No neutralize Neutralize Solution (if necessary) verify_inactivation->neutralize Yes consult_ehs Consult Institutional EHS & Local Regulations for Final Disposal neutralize->consult_ehs dispose_liquid Dispose as Permitted (e.g., Drain or Hazardous Waste) consult_ehs->dispose_liquid

Caption: this compound Disposal Workflow

This comprehensive guide provides a framework for the safe handling and disposal of this compound. It is imperative that all procedures are conducted in accordance with the specific guidelines and regulations set forth by your institution and local authorities. By adhering to these protocols, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Essential Safety and Logistical Information for Handling Dermostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of Dermostatin A, also known as Nystatin, is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans, and disposal procedures for this compound.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to the following PPE guidelines is mandatory to minimize exposure and prevent contamination.

PPE ComponentSpecificationRationale
Gloves Nitrile glovesProvides a barrier against skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and potential splashes.
Respiratory Protection NIOSH-approved respiratorEssential when handling the powder to prevent inhalation of fine particles.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.

Operational Plans: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when handling the powdered form.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry place, protected from light.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.
Inhalation Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek medical advice.

Disposal Plan

This compound and any materials contaminated with it should be treated as chemical waste.

Procedure:

  • Collect all this compound waste, including unused product and contaminated labware (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.

  • For spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.[1]

  • Ensure the waste container is sealed before removal.

  • Dispose of the hazardous waste through an approved institutional or commercial waste disposal service, following all local, state, and federal regulations.[1]

Mechanism of Action

This compound exerts its antifungal effect by targeting ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores in the membrane, disrupting its integrity and causing leakage of essential intracellular components, which ultimately results in fungal cell death.

DermostatinA_Mechanism DermostatinA This compound Ergosterol Ergosterol (in fungal cell membrane) DermostatinA->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Ion_Leakage Leakage of Intracellular Components (e.g., K+) Membrane_Disruption->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Mechanism of action of this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • This compound stock solution (e.g., 1600 µg/mL in DMSO)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to a 0.5 McFarland standard and then diluted to the final concentration.[2][3]

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution with RPMI-1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculate Plates: Add the diluted fungal inoculum to each well, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[2]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[2][3]

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control well, as determined by visual inspection or by reading the optical density with a spectrophotometer.[2][3]

Experimental Workflow: Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Workflow for antifungal susceptibility testing.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.